Sorbitan monooleate
Descripción
Propiedades
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKJDSIEKMTRX-AAZCQSIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027397 | |
| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] | |
| Record name | Sorbitan monooleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1338-43-8 | |
| Record name | Sorbitan monooleate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SORBITAN MONOOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06XEA2VD56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sorbitan Monooleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Physicochemical Properties, Synthesis, and Applications of a Versatile Excipient.
Introduction
Sorbitan monooleate, commercially known as Span 80, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1] It is a complex mixture of partial esters of oleic acid with sorbitol and its anhydrides, primarily 1,4-sorbitan.[2][3] Its lipophilic nature makes it an excellent emulsifying agent, particularly for the formation of stable water-in-oil (W/O) emulsions.[1][4] In drug development, this compound is a critical excipient used as a wetting agent, dispersant, and solubilizer to enhance the stability and bioavailability of lipophilic active pharmaceutical ingredients (APIs).[1][5] This technical guide provides a detailed examination of its chemical structure, properties, synthesis, and relevant experimental protocols for its analysis.
Chemical Structure and Identification
This compound is not a single chemical entity but a mixture of related compounds. The primary component is the oleic acid ester of 1,4-sorbitan. The molecule possesses a hydrophilic head (the sorbitan ring with free hydroxyl groups) and a long lipophilic tail (the oleic acid chain).
The IUPAC name for the principal component is [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate.[6]
Caption: Chemical Structure of 1,4-Sorbitan Monooleate.
Physicochemical Properties
The functional properties of this compound are dictated by its physicochemical characteristics. These properties are crucial for formulation scientists to determine its suitability for specific applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₄O₆ | [2][6] |
| Molecular Weight | 428.6 g/mol | [2][6] |
| CAS Number | 1338-43-8 | [6] |
| Appearance | Amber to brown, viscous oily liquid | [3] |
| HLB Value | 4.3 | [1][4] |
| Density | ~0.986 g/mL at 25°C | [7] |
| Solubility | Insoluble in cold water; dispersible in warm water. Soluble in ethanol, isopropanol, ether, and mineral oils. | [1][3] |
| Saponification Value | 145 - 160 mg KOH/g | [3] |
| Hydroxyl Value | 193 - 210 mg KOH/g | [3] |
| Acid Value | ≤ 8 mg KOH/g | [3] |
| Water Content | ≤ 2.0% | [3] |
Synthesis of this compound
This compound is produced through the esterification of sorbitol and its anhydrides (sorbitan) with oleic acid. A common industrial method involves a two-step process to optimize the yield of the desired monoester and control the product's properties.
-
Etherification (Dehydration): Sorbitol is heated under vacuum with an acidic catalyst to induce intramolecular dehydration, forming a mixture of cyclic ethers known as sorbitan. The primary product is 1,4-sorbitan.
-
Esterification: The resulting sorbitan is then reacted with oleic acid at a high temperature, often with an alkaline catalyst, to form the this compound esters. Water is continuously removed to drive the reaction to completion.
Caption: Two-step synthesis workflow for this compound.
Mechanism of Action in Drug Delivery
This compound does not have a direct pharmacological effect or interact with specific signaling pathways. Its utility in drug development stems from its properties as a surface-active agent. As a non-ionic surfactant with a low HLB value, it is highly effective at reducing the interfacial tension between oil and water phases. This allows for the formation of stable water-in-oil (W/O) emulsions, where fine droplets of an aqueous phase (which can contain a hydrophilic drug) are dispersed within a continuous oil phase (which can contain a lipophilic drug). This emulsification is crucial for:
-
Improving Bioavailability: By dispersing lipophilic drugs in a formulation, it can enhance their dissolution and subsequent absorption.[1]
-
Stabilizing Formulations: It prevents the coalescence of dispersed droplets, ensuring the homogeneity and stability of creams, lotions, and ointments.[1][5]
-
Wetting and Dispersing: It acts as a wetting agent for hydrophobic powders, facilitating their dispersion in liquid vehicles.[1]
Caption: Mechanism of this compound as a W/O emulsifier.
Experimental Protocols
Assay of this compound (Based on JECFA)
This protocol determines the percentage of fatty acids and polyols in a this compound sample through saponification.
I. Materials and Reagents:
-
This compound sample
-
Ethanol
-
Potassium hydroxide (KOH)
-
Dilute sulfuric acid (1 in 2)
-
Petroleum ether
-
Potassium hydroxide solution (1 in 10)
-
Hot alcohol (dehydrated)
-
500-mL round-bottom flask, 800-mL beaker, 500-mL separator, condenser, steam bath, tared dishes.
II. Saponification Procedure:
-
Accurately weigh approximately 25 g of the this compound sample into a 500-mL round-bottom flask.[3]
-
Add 250 mL of alcohol and 7.5 g of potassium hydroxide.[3]
-
Connect a condenser and reflux the mixture for 1 to 2 hours.[3]
-
Transfer the mixture to an 800-mL beaker, rinsing the flask with about 100 mL of water and adding it to the beaker.[3]
-
Heat on a steam bath to evaporate the alcohol until the odor is no longer detectable. Adjust the final volume to approximately 250 mL with hot water.[3]
III. Separation of Fatty Acids:
-
Neutralize the soap solution with dilute sulfuric acid, adding a 10% excess. Heat and stir until the fatty acid layer separates.[3]
-
Transfer the fatty acids to a 500-mL separator. Wash the aqueous polyol layer with three 20-mL portions of hot water and combine the washings.[3]
-
Extract the combined aqueous layer with three 20-mL portions of petroleum ether. Add these extracts to the fatty acid layer.[3]
-
Evaporate the solvent from the fatty acid layer to dryness in a tared dish, cool, and weigh.[3]
IV. Separation of Polyols:
-
Neutralize the polyol solution from step III.2 with a 1 in 10 KOH solution to a pH of 7.[3]
-
Evaporate this solution to a moist residue.[3]
-
Separate the polyols from the salts by performing several extractions with hot alcohol.[3]
-
Evaporate the alcohol extracts to dryness in a tared dish, cool, and weigh. Avoid excessive heating.[3]
Determination of Hydrophile-Lipophile Balance (HLB) Value
The HLB value is a semi-empirical value that indicates the relative balance between the hydrophilic and lipophilic portions of a surfactant. For fatty acid esters like this compound, it can be calculated using Griffin's method or determined experimentally.
I. Calculation Method (for polyhydric alcohol fatty acid esters): The HLB can be approximated using the following formula: HLB = 20 * (1 - S / A) Where:
II. Experimental Determination (Emulsion Stability Method):
-
Prepare a series of surfactant blends with known HLB values by mixing this compound (low HLB) with a high HLB surfactant (e.g., Polysorbate 80) in varying ratios.[9]
-
Use each surfactant blend to prepare an emulsion with the specific oil phase intended for the final formulation.
-
Observe the stability of the resulting emulsions over time. The emulsion that exhibits the highest stability (e.g., least phase separation, smallest droplet size) corresponds to the "required HLB" of that oil phase.[9]
-
The HLB of the surfactant blend that produces the most stable emulsion is considered the optimal HLB for that system.
Applications in Research and Drug Development
This compound is a versatile excipient with a long history of use in pharmaceutical formulations.
-
Topical Formulations: It is a primary emulsifier in creams, ointments, and lotions, ensuring the uniform distribution of the API and providing desirable sensory characteristics.[2]
-
Parenteral Formulations: It is used to create stable emulsions for intravenous administration of lipophilic drugs.
-
Oral Drug Delivery: It can be used in self-emulsifying drug delivery systems (SEDDS) to improve the solubility and oral bioavailability of poorly water-soluble drugs.
-
Vaccine Adjuvants: Sorbitan esters, in combination with polysorbates, are components of adjuvants used to enhance the immune response to vaccines.
-
Research Applications: In research, it is used to create nanoemulsions for transdermal drug delivery studies and as a dispersant for materials like zinc oxide and calamine in pharmaceutical bases.[1]
Conclusion
This compound is a fundamentally important non-ionic surfactant in the field of drug development. Its well-characterized physicochemical properties, particularly its low HLB value, make it an indispensable tool for formulating stable water-in-oil emulsions and enhancing the delivery of lipophilic active pharmaceutical ingredients. A thorough understanding of its chemical structure, synthesis, and functional properties, as detailed in this guide, is essential for formulation scientists and researchers aiming to develop safe, stable, and effective drug products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. fao.org [fao.org]
- 4. btsjournals.com [btsjournals.com]
- 5. Articles [globalrx.com]
- 6. Sorbitan mono-(9Z)-9-octadecenoate | C24H44O6 | CID 9920342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins | MDPI [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of Sorbitan Monooleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for sorbitan monooleate (Span® 80), a widely used non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. This document details the underlying chemistry, experimental protocols, and purification strategies, presenting quantitative data in accessible formats and visualizing complex workflows.
Introduction to this compound
This compound is a mixture of partial esters of sorbitol and its mono- and dianhydrides with oleic acid.[1][2] The predominant component is 1,4-sorbitan monooleate.[1][2] It is a lipophilic surfactant with a low hydrophilic-lipophilic balance (HLB) value, typically around 4.3, making it an excellent water-in-oil (W/O) emulsifier, stabilizer, and dispersing agent.[3][4] Its chemical structure consists of a polar sorbitan head group and a nonpolar oleic acid tail.
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the esterification of sorbitol with oleic acid. This process can be broadly categorized into two main approaches: a one-step direct esterification and a two-step process involving the initial dehydration of sorbitol to sorbitan, followed by esterification.
One-Step Synthesis: Direct Esterification
In the one-step method, sorbitol and oleic acid are reacted together in the presence of a catalyst at high temperatures.[5] This process involves simultaneous intramolecular dehydration of sorbitol to form sorbitan and subsequent esterification with oleic acid.
Reaction Scheme:
Sorbitol + Oleic Acid → this compound + Water
A variety of catalysts can be employed in the one-step synthesis, including acidic, alkaline, and composite catalysts.[6][7] The choice of catalyst influences the reaction time, temperature, and the final product's composition and color.[7]
Experimental Protocol: One-Step Synthesis with a Composite Catalyst
This protocol is based on a patented industrial process.[7]
Materials:
-
Oleic Acid
-
Sorbitol (70% solution)
-
Composite Catalyst (e.g., Sodium Hydroxide and Phosphorous Acid)[7]
Equipment:
-
Vacuum reaction kettle with a heating and cooling system
-
Material circulating pump
-
Condenser for water removal
Procedure:
-
Charge the vacuum reaction kettle with oleic acid, sorbitol, and the composite catalyst.[7]
-
Begin heating the mixture with steam to approximately 160°C while maintaining a vacuum of 0.07-0.09 MPa.[7]
-
Once the material temperature exceeds 165°C, activate the material circulating pump to ensure thorough mixing.[7]
-
Switch from steam to thermal oil for heating, increasing the temperature to 220-240°C. Once the material reaches 190°C, further raise the thermal oil temperature to 240-260°C.[7]
-
Maintain the final reaction temperature at 210-220°C under a vacuum of 0.09-0.098 MPa.[7]
-
The reaction is typically carried out for 8.5-9 hours.[7] Monitor the reaction progress by taking samples every 15-30 minutes and observing the product's transparency.[7]
-
Once the product is transparent, indicating the completion of the reaction, cool the mixture to 80-90°C.[7]
-
Break the vacuum to obtain the crude this compound product.[7]
Table 1: Reaction Parameters for One-Step Synthesis
| Parameter | Value | Reference |
| Reactants | Sorbitol, Oleic Acid | [7] |
| Catalyst | Composite (e.g., NaOH, H3PO3) | [7] |
| Temperature | 160°C initially, up to 220°C | [7] |
| Pressure | 0.07-0.098 MPa (Vacuum) | [7] |
| Reaction Time | 8.5 - 9 hours | [7] |
Diagram 1: One-Step Synthesis Workflow
Caption: Workflow for the one-step synthesis of this compound.
Two-Step Synthesis: Dehydration Followed by Esterification
The two-step synthesis offers better control over the reaction and can lead to a product with a lighter color and fewer by-products.[3]
Step 1: Dehydration of Sorbitol to Sorbitan
Sorbitol is first dehydrated in the presence of an etherification catalyst to form a mixture of sorbitans (e.g., 1,4-sorbitan, 1,5-sorbitan).[3]
Experimental Protocol: Sorbitol Dehydration
This protocol is based on a laboratory-scale study.[3]
Materials:
-
Sorbitol
-
Etherification Catalyst (e.g., a specialized catalyst denoted as Z1 in a study, or common acids like p-toluenesulfonic acid)[3][6]
Equipment:
-
Reaction vessel with heating and vacuum capabilities
-
Nitrogen inlet
Procedure:
-
Charge the reaction vessel with sorbitol and the etherification catalyst (e.g., 1.1% w/w of sorbitol).[3]
-
Provide a nitrogen atmosphere and apply a vacuum of at least 0.096 MPa.[3]
-
Heat the mixture to the reaction temperature (e.g., 150°C) and maintain for the desired reaction time (e.g., 90 minutes).[3]
-
The reaction progress can be monitored by measuring the hydroxyl value of the resulting sorbitan. A target hydroxyl value is typically in the range of 1375-1399 mgKOH/g.[3]
Step 2: Esterification of Sorbitan with Oleic Acid
The resulting sorbitan mixture is then esterified with oleic acid in the presence of an esterification catalyst.
Experimental Protocol: Sorbitan Esterification
This protocol is a continuation of the previous step.[3]
Materials:
-
Sorbitan (from Step 1)
-
Oleic Acid
-
Esterification Catalyst (e.g., a mixture of NaOH and Na2CO3)[3]
Equipment:
-
Same reaction vessel as in Step 1
Procedure:
-
To the sorbitan from the previous step, add oleic acid (e.g., at a molar ratio of 1:1.61 sorbitol to oleic acid) and the esterification catalyst.[3]
-
Maintain a nitrogen atmosphere and a vacuum of at least 0.096 MPa.[3]
-
Heat the reaction mixture to the esterification temperature (e.g., 200°C) and hold for the required time (e.g., 150 minutes).[3]
-
Monitor the reaction by measuring the acid value of the product, with a target of ≤ 7 mgKOH/g.[3]
-
Cool the mixture to obtain the crude this compound.
Table 2: Reaction Parameters for Two-Step Synthesis
| Step | Parameter | Value | Reference |
| 1. Dehydration | Reactant | Sorbitol | [3] |
| Catalyst | Etherification Catalyst (e.g., Z1) | [3] | |
| Temperature | 150°C | [3] | |
| Pressure | ≥ 0.096 MPa (Vacuum) | [3] | |
| Reaction Time | 90 minutes | [3] | |
| 2. Esterification | Reactants | Sorbitan, Oleic Acid | [3] |
| Catalyst | Esterification Catalyst (e.g., NaOH/Na2CO3) | [3] | |
| Temperature | 200°C | [3] | |
| Pressure | ≥ 0.096 MPa (Vacuum) | [3] | |
| Reaction Time | 150 minutes | [3] |
Diagram 2: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Purification of this compound
Crude this compound contains unreacted starting materials, by-products such as isosorbide esters and di- and triesters of sorbitan, and residual catalyst.[1] Purification is essential to meet the stringent quality requirements for pharmaceutical and other applications.
Neutralization and Washing
A common initial purification step involves neutralizing any acidic or basic catalysts followed by washing to remove water-soluble impurities.
Experimental Protocol: Saponification and Extraction for Assay (Adaptable for Purification Insight)
This protocol is based on an assay method which can inform a purification strategy.[1]
Materials:
-
Crude this compound
-
Ethanol
-
Potassium Hydroxide
-
Sulfuric Acid (dilute)
-
Petroleum Ether
-
Hot Water
Equipment:
-
Round-bottom flask with condenser
-
Separatory funnel
-
Beakers
Procedure:
-
Saponify the crude product by refluxing with alcoholic potassium hydroxide.[1]
-
After saponification, evaporate the alcohol.[1]
-
Neutralize the resulting soap solution with dilute sulfuric acid, adding a slight excess.[1] This will separate the fatty acids.
-
Transfer the mixture to a separatory funnel. The fatty acid layer (containing this compound and other esters) will separate from the aqueous layer (containing polyols and salts).
-
Wash the fatty acid layer with several portions of hot water to remove residual polyols.[1]
-
The aqueous layer can be further extracted with a nonpolar solvent like petroleum ether to recover any remaining fatty acid components.[1]
-
Combine the organic layers and evaporate the solvent to obtain the purified this compound.
Solvent Extraction
A more refined purification can be achieved using a liquid-liquid extraction process to remove hydrophilic impurities like unreacted polyols.[8]
Experimental Protocol: Purification by Solvent Extraction
This protocol is based on a patented purification method.[8]
Materials:
-
Crude this compound
-
Hydrocarbon solvent (e.g., hexane)
-
Polar organic solvent (e.g., isopropanol)
-
Aqueous metal salt solution (e.g., 10% w/w sodium sulfate solution)[8]
Equipment:
-
Mixing vessel
-
Separatory funnel
Procedure:
-
Dissolve the crude this compound in a mixture of a hydrocarbon and a polar organic solvent (e.g., a 1:1 mixture of hexane and isopropanol).[8]
-
Add the aqueous metal salt solution to the organic solution in a separatory funnel. The ratio of the organic solution to the salt solution can be varied, for example, 1:1.[8]
-
Shake the funnel vigorously and allow the phases to separate. The organic phase contains the purified sorbitan ester, while the aqueous phase contains the polyol impurities.[8]
-
Separate the organic phase and remove the solvents (e.g., by rotary evaporation) to obtain the purified this compound.[8]
Diagram 3: Purification Workflow by Solvent Extraction
References
- 1. fao.org [fao.org]
- 2. niir.org [niir.org]
- 3. btsjournals.com [btsjournals.com]
- 4. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]
- 5. CN102260228A - Production process for synthesizing pharmaceutic adjuvant of sorbitan oleate or Span-80 by one step - Google Patents [patents.google.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. CN104230859A - Preparation technique of this compound - Google Patents [patents.google.com]
- 8. US5306831A - Sorbitan ester purification process - Google Patents [patents.google.com]
A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan Monooleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of Sorbitan monooleate, a widely utilized non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. This document outlines its physicochemical properties, detailed experimental protocols for HLB determination, and its application in emulsion formation.
Core Concept: The HLB Value
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to describe the degree to which a surfactant is hydrophilic or lipophilic. The scale, developed by Griffin, is a critical parameter for selecting the appropriate emulsifier to achieve stable emulsions. Surfactants with low HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.
This compound, commercially known as Span® 80, is characterized by a low HLB value, indicating its strong lipophilic nature.
Quantitative Data: Physicochemical Properties of this compound
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference(s) |
| HLB Value | 4.3 | [1][2] |
| Chemical Formula | C₂₄H₄₄O₆ | [1][3] |
| Molecular Weight | 428.61 g/mol | [3] |
| Appearance | Amber to yellowish viscous liquid | [1][4] |
| Density | ~0.99 g/mL at 25°C | [1][3] |
| Saponification Value | 145 - 160 mg KOH/g | [4] |
| Acid Value | max 8 mg KOH/g | [4] |
| Hydroxyl Value | 190 - 210 mg KOH/g | [4] |
Experimental Protocols for HLB Determination
The HLB value of fatty acid esters of polyhydric alcohols like this compound can be experimentally determined using Griffin's method, which relies on the saponification and acid values of the surfactant.[5][6]
The governing equation is:
HLB = 20 * (1 - S / A)
Where:
-
S is the Saponification Value of the ester.
-
A is the Acid Value of the fatty acid.
Protocol 1: Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide (KOH) required to completely saponify one gram of the ester.[5][7][8]
Materials:
-
This compound sample
-
0.5 N Ethanolic Potassium Hydroxide (KOH) solution
-
0.5 N Hydrochloric Acid (HCl) standard solution
-
Phenolphthalein indicator
-
Reflux condenser and round-bottom flask
-
Water bath
-
Burette and pipette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1-2 g of the this compound sample into a 250 mL round-bottom flask.[9][10]
-
Pipette 25 mL of 0.5 N ethanolic KOH solution into the flask.[9][10]
-
Set up a blank determination in a separate flask containing 25 mL of the 0.5 N ethanolic KOH solution without the sample.[10]
-
Connect both flasks to reflux condensers and heat them on a boiling water bath for 30-60 minutes to ensure complete saponification.[7][9]
-
Cool the flasks to room temperature.
-
Add a few drops of phenolphthalein indicator to each flask.[10]
-
Titrate the excess KOH in both the sample and blank flasks with the 0.5 N HCl standard solution until the pink color disappears.[6][10]
-
Record the volume of HCl used for the sample (S) and the blank (B).
Calculation: Saponification Value (SV) = [(B - S) * N * 56.1] / W
-
B = Volume of HCl for the blank (mL)
-
S = Volume of HCl for the sample (mL)
-
N = Normality of the HCl solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the this compound sample (g)
Protocol 2: Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.[5]
Materials:
-
Oleic acid (the fatty acid component of this compound)
-
Neutralized ethanol-ether mixture (1:1)
-
0.1 N Potassium Hydroxide (KOH) solution
-
Phenolphthalein indicator
-
Conical flask
-
Burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of oleic acid into a conical flask.
-
Dissolve the sample in about 20 mL of the neutralized ethanol-ether mixture. Gentle warming may be required.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH used.
Calculation: Acid Value (A) = (V * N * 56.1) / W
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the oleic acid sample (g)
Visualizations: Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the HLB of this compound.
Caption: Relationship between HLB value, surfactant properties, and emulsion type.
Caption: Experimental workflow for HLB value determination via saponification.
Caption: Simplified workflow for preparing a W/O emulsion using this compound.
Applications in Research and Drug Development
The lipophilic nature of this compound makes it an invaluable excipient in various pharmaceutical formulations:
-
Water-in-Oil (W/O) Emulsions: It is a primary emulsifier for stabilizing W/O emulsions, which are used as vehicles for both hydrophilic and lipophilic drugs.[2]
-
Drug Delivery Systems: this compound is utilized in the formulation of microspheres, organogels, and nanoemulsions for controlled and targeted drug delivery.[1][11][12] In these systems, it can influence drug loading capacity and release kinetics.[13] For instance, it has been used in the development of organogels for the topical delivery of antimicrobials and in the preparation of polylactic acid (PLA) and polycaprolactone (PCL) microspheres.[11][12]
-
Co-emulsifier: In combination with high HLB surfactants (e.g., Polysorbate 80), this compound is used to fine-tune the required HLB of an oil phase to create stable oil-in-water (O/W) emulsions. This blend allows for precise control over emulsion stability and characteristics.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. You are being redirected... [bio-world.com]
- 4. syskem.de [syskem.de]
- 5. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Aquadocs Repository [aquadocs.org]
- 8. Saponification value - Wikipedia [en.wikipedia.org]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. researchgate.net [researchgate.net]
- 12. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Sorbitan Monooleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of sorbitan monooleate, a widely used non-ionic surfactant, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their formulations.
Introduction to this compound
This compound, also known by its commercial name Span 80, is a versatile emulsifier and stabilizer derived from the esterification of sorbitol with oleic acid.[1][2] It is a viscous, amber-colored liquid with a lipophilic character, reflected by its low hydrophilic-lipophilic balance (HLB) value of approximately 4.3.[2] This property makes it particularly suitable for forming stable water-in-oil (W/O) emulsions.[2] While it is insoluble in water, it exhibits good solubility and dispersibility in a wide range of organic solvents.[1][2]
Quantitative Solubility Data
The solubility of this compound in organic solvents is a critical parameter for its effective use in various applications. While extensive quantitative data is not always readily available in public literature, this section compiles the available information into a structured format for easy comparison. It is important to note that solubility can be influenced by the specific grade and purity of both the this compound and the solvent, as well as the temperature.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |
| Ethanol | Alcohol | 50 mg/mL | Not Specified | Soluble |
| Ethanol | Alcohol | Soluble | > Melting Point | - |
| Ethyl Acetate | Ester | Soluble | Not Specified | - |
| Toluene | Aromatic Hydrocarbon | Soluble | Not Specified | - |
| Petroleum Ether | Aliphatic Hydrocarbon | Soluble | Not Specified | - |
| Mineral Oil | Aliphatic Hydrocarbon | Soluble | Not Specified | - |
| Vegetable Oils | Triglycerides | Soluble | Not Specified | - |
| Ether | Ether | Slightly Soluble | > Melting Point | - |
| Acetone | Ketone | Insoluble | Not Specified | - |
| Glycols | Alcohol | Insoluble | Not Specified | - |
| Water | - | Insoluble (Dispersible in warm water) | Not Specified | - |
This table is a compilation of data from multiple sources. The term "Soluble" is used when specific quantitative values are not provided in the literature. Researchers are encouraged to determine precise solubility for their specific systems.
Experimental Protocols for Solubility Determination
Determining the precise solubility of this compound in a specific organic solvent often requires experimental evaluation. The following are detailed methodologies for key experiments that can be employed for this purpose.
Isothermal Equilibrium Method
This is a classical and accurate method for determining the solubility of a solute in a solvent at a specific temperature.
Principle: A supersaturated solution of this compound in the chosen organic solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of this compound in the clear supernatant is then determined analytically.
Apparatus:
-
Thermostatically controlled water bath or incubator
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
Methodology:
-
Add an excess amount of this compound to a known volume of the organic solvent in a glass vial.
-
Seal the vial tightly and place it in the thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.
-
After stirring, allow the mixture to stand undisturbed at the same temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or spectrophotometry.
-
Calculate the solubility in the desired units (e.g., mg/mL, g/100g ).
Cloud Point Titration Method
The cloud point method is a simpler and faster technique to determine the phase separation temperature, which is related to solubility, especially for systems with limited solubility or those that exhibit a temperature-dependent solubility profile.
Principle: A solution of this compound in a solvent is heated or cooled until the solution becomes turbid, indicating the onset of phase separation (the cloud point).
Apparatus:
-
Jacketed glass vessel
-
Circulating water bath with temperature control
-
Calibrated thermometer or thermocouple
-
Light source and detector (or visual observation)
-
Stirrer
Methodology:
-
Prepare a solution of a known concentration of this compound in the organic solvent of interest in the jacketed glass vessel.
-
Begin stirring the solution at a constant rate.
-
Gradually increase or decrease the temperature of the circulating bath at a controlled rate (e.g., 1°C/minute).
-
Continuously monitor the solution for the first sign of turbidity. This can be done visually against a dark background with good lighting or instrumentally by measuring the transmittance of light through the solution.
-
The temperature at which the solution becomes cloudy is recorded as the cloud point.
-
The process can be repeated with different concentrations of this compound to construct a phase diagram.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the Isothermal Equilibrium Method.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by available data and detailed experimental protocols. For specific applications, it is highly recommended that researchers conduct their own solubility studies to obtain precise and relevant data for their formulations.
References
A Technical Guide to Nonionic Surfactants in Pharmaceutical Research
Executive Summary: Nonionic surfactants are indispensable excipients in modern pharmaceutical research and development. Characterized by their uncharged hydrophilic head groups, these amphiphilic molecules offer a unique combination of low toxicity, high compatibility with other ingredients, and stability across a wide range of pH and ionic strengths.[1][2] This technical guide provides an in-depth overview of their core applications, from enhancing the solubility of poorly water-soluble drugs to their role in sophisticated drug delivery systems. It includes a comparative table of physicochemical properties for commonly used surfactants, detailed experimental protocols for their characterization, and visual diagrams of key mechanisms and workflows to support researchers, scientists, and drug development professionals.
Introduction to Nonionic Surfactants
Surfactants are amphiphilic compounds that reduce interfacial tension between different phases, such as oil and water or a solid and a liquid.[3] Nonionic surfactants, which do not ionize in aqueous solution, are among the most frequently used types in the pharmaceutical industry.[4] Their utility stems from a favorable safety profile and versatility in a multitude of applications.[2][5]
Key roles of nonionic surfactants in pharmaceuticals include:
-
Solubilizing Agents: Increasing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutical Classification System (BCS) classes II and IV.[3][5]
-
Emulsifiers and Stabilizers: Forming and stabilizing emulsions, suspensions, and other dispersed systems, preventing phase separation and ensuring product uniformity.[1][2]
-
Wetting Agents: Improving the wettability of hydrophobic drug particles in suspensions and solid dosage forms, which can enhance dissolution rates.[1]
-
Permeation Enhancers: Modifying biological membranes like the skin to increase the penetration of drugs in topical and transdermal delivery systems.[6][7]
-
Drug Delivery Vehicles: Self-assembling into structures like micelles and vesicles (niosomes) that can encapsulate drugs, offering controlled release and targeted delivery.[3][8]
Classification and Physicochemical Properties
Nonionic surfactants are typically classified based on the nature of their hydrophilic group. The two main categories are polyoxyethylene types (also known as ethoxylates) and polyol types.[4] Important physicochemical properties that govern their function include the Hydrophile-Lipophile Balance (HLB), which indicates the balance between the hydrophilic and lipophilic portions of the molecule, and the Critical Micelle Concentration (CMC), the concentration at which surfactant monomers begin to self-assemble into micelles.[9][10]
| Surfactant Name (Common Brand) | Type | Avg. Molecular Weight (Da) | HLB Value | CMC (mM in H₂O) |
| Polysorbate 80 (Tween® 80) | Polyoxyethylene Sorbitan Ester | ~1,310 | 15.0 | ~0.012[9][11] |
| Polysorbate 20 (Tween® 20) | Polyoxyethylene Sorbitan Ester | ~1,228 | 16.7 | ~0.059[9] |
| Sorbitan Monooleate (Span® 80) | Sorbitan Ester | ~428 | 4.3 | - |
| Poloxamer 407 (Pluronic® F-127) | Block Copolymer (PEO-PPO-PEO) | ~12,600[12] | 22.0 | ~0.007 (7.0 µM) |
| Poloxamer 188 (Pluronic® F-68) | Block Copolymer (PEO-PPO-PEO) | ~8,400[13][14] | 29.0 | Varies widely (0.04 - 100 mM)[13] |
| Polyoxyl 40 Stearate (Myrj™ S40) | Polyoxyethylene Stearate | ~2,040 | 16.9 | ~0.02 |
| Polyoxyl 35 Castor Oil (Kolliphor® EL) | Polyoxyethylene Castor Oil | ~2,500 | 12-14 | ~0.02 |
Note: CMC values are approximate and can vary significantly with temperature, ionic strength, and the presence of other solutes.
Core Applications in Pharmaceutical Research
Solubilization of Poorly Soluble Drugs
The primary mechanism for solubilization is micelle formation.[3] Above the CMC, surfactant molecules form colloidal aggregates with a hydrophobic core and a hydrophilic shell. Poorly water-soluble drug molecules can partition into the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[2][3] This enhancement of solubility is a critical factor in improving the bioavailability of many oral drugs.[2]
References
- 1. Mechanism of inhibition of P-glycoprotein mediated efflux by Pluronic P123/F127 block copolymers: relationship between copolymer concentration and inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of Pluronic Block Copolymers on P-gp Efflux Activity: Experience With HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Dialysis Bag Method: Significance and symbolism [wisdomlib.org]
- 6. Inhibition of multidrug resistance-associated protein (MRP) functional activity with pluronic block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pluronic P123 and F127 block copolymer on P-glycoprotein transport and CYP3A metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Sapphire North America [sapphire-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Poloxamer 188 as surfactant in biological formulations - An alternative for polysorbate 20/80? - PubMed [pubmed.ncbi.nlm.nih.gov]
Sorbitan Monooleate (Span 80): A Technical Guide to its Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan monooleate, commercially known as Span 80, is a non-ionic surfactant widely utilized across various scientific disciplines for its excellent emulsifying, stabilizing, and dispersing properties.[1] Derived from the esterification of sorbitol with oleic acid, this biodegradable and biocompatible excipient has become a cornerstone in the development of advanced drug delivery systems, emulsion-based formulations, and nanomaterials.[1][2] Its lipophilic nature, characterized by a low hydrophilic-lipophilic balance (HLB) value of 4.3, makes it particularly effective in the formation of stable water-in-oil (W/O) emulsions and as a co-surfactant in oil-in-water (O/W) emulsions, often in combination with polysorbates like Tween 80.[1][3] This guide provides an in-depth technical overview of the core applications of Span 80 in scientific research, with a focus on drug delivery, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Properties and Emulsification Science
Span 80's primary function is to reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions.[1] In W/O emulsions, the hydrophilic head of the Span 80 molecule orients towards the dispersed water droplets, while its lipophilic tail extends into the continuous oil phase, creating a stabilizing interfacial film. When used with a high-HLB surfactant like Tween 80, the combination allows for the creation of highly stable O/W emulsions and microemulsions by achieving an optimal HLB for the specific oil phase.[4][5] This versatility makes Span 80 a valuable tool in formulating a wide range of systems for scientific investigation.
Applications in Drug Delivery Systems
Span 80 is a key component in various drug delivery platforms designed to enhance the therapeutic efficacy of pharmaceuticals. Its ability to form stable nanostructures and modify biological barriers makes it invaluable for delivering a wide array of therapeutic agents, from small molecules to large biologics.
Organogels
Span 80, in combination with co-surfactants like Tween 80, can form organogels, which are three-dimensional, semi-solid systems capable of immobilizing an apolar solvent.[4][6] These formulations are gaining importance for topical and transdermal drug delivery due to their ease of preparation and stability.[4][6]
Quantitative Data: Span 80/Tween 80 Based Organogels for Ciprofloxacin Delivery [6]
| Formulation (Span 80:Tween 80) | Drug Content (w/w) | Cumulative Drug Release at 8h (%) |
| G-organogel (1:1) + Drug | 1% | ~75 |
| H-organogel (1:2) + Drug | 1% | ~60 |
| I-organogel (1:3) + Drug | 1% | ~68 |
Experimental Protocol: Preparation of Span 80-Tween 80 Based Organogels [6][7]
-
Preparation of Surfactant Mixture: Prepare mixtures of Span 80 and Tween 80 in desired weight ratios (e.g., 1:1, 1:2, 1:3).
-
Dissolution in Oil: Add a specified amount of the surfactant mixture to a specified volume of oil (e.g., sunflower oil) in a beaker with continuous stirring using a magnetic stirrer for 20 minutes.
-
Addition of Aqueous Phase: Add water dropwise to the oil-surfactant mixture while stirring. Continue adding water until a gel-like structure is formed.
-
Drug Incorporation (for drug-loaded gels): Disperse the drug in the oil phase before adding the surfactant mixture.
Nanoparticles and Nano-vesicles
Span 80 is extensively used in the fabrication of nanoparticles and nano-vesicles for targeted and controlled drug release. These nanosystems can encapsulate both hydrophilic and lipophilic drugs, protect them from degradation, and improve their bioavailability.
Quantitative Data: Span 80 in Nanoparticle and Nano-vesicle Formulations
| Formulation Type | Drug | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Anionic Nanoparticles | pEGFP-C3 Plasmid | Span 80, Oleylamine | 304 | - | [8] |
| Anionic Nanoparticles | pEGFP-C3 Plasmid | Span 80, Poly-L-arginine | 247 | - | [8] |
| Nano-vesicles | Docetaxel | Span 80 | - | 74.0 | [9] |
| PLGA Nanoparticles | Methotrexate | PLGA, Span 80, LDH | ~180-250 | ~55-70 | [10] |
Experimental Protocol: Preparation of Span 80 Nano-vesicles [11]
-
Lipid Film Hydration: Dissolve Span 80, cholesterol (as a stabilizer), and the drug in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation.
-
Sonication: Sonicate the resulting suspension using a probe or bath sonicator to reduce the vesicle size and obtain a homogenous nano-vesicle dispersion.
-
Purification: Remove the un-encapsulated drug by dialysis or centrifugation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hydrothermal Preparation of Faceted Vesicles Made of Span 40 and Tween 40 and Their Characterization | MDPI [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Development of span 80-tween 80 based fluid-filled organogels as a matrix for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crodapharma.com [crodapharma.com]
- 6. Development of span 80–tween 80 based fluid-filled organogels as a matrix for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anionic nanoparticles based on Span 80 as low-cost, simple and efficient non-viral gene-transfection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of tumor-specific caffeine-potentiated chemotherapy using a novel drug delivery system with Span 80 nano-vesicles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Sorbitan Monooleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan monooleate, commercially known as Span 80, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is a mixture of partial esters of sorbitol and its mono- and dianhydrides with oleic acid.[3][4][5] As a lipophilic (oil-loving) surfactant, it is particularly effective as a water-in-oil (W/O) emulsifier, stabilizer, wetting agent, and dispersant.[1][4][6] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and the experimental protocols used for its characterization.
Chemical Identity
This compound is synthesized via the esterification of sorbitan (a dehydrated form of sorbitol) with oleic acid.[1][2][7]
-
IUPAC Name: [2-(3,4-Dihydroxyoxolan-2-Yl)-2-Hydroxy-Ethyl] (E)-Octadec-9-Enoate[8]
-
Molecular Weight: Approximately 428.60 g/mol [7][10][11][12]
Physical and Chemical Characteristics
The functional properties of this compound are defined by a specific range of physical and chemical parameters. These are summarized below.
General Physical Properties
| Property | Value | References |
| Appearance | Amber to brown, viscous, oily liquid. May also be a light cream to tan solid or flakes. | [3][7][9][13] |
| Odor | Slight, bland, fatty/characteristic odor. | [3][12] |
| Density | Approximately 0.986 g/mL at 25 °C. | [1][8][9][12][14] |
| Melting Point | 10-12 °C | [6][14] |
| Boiling Point | >500 °F (>260 °C) | [12] |
| Flash Point | >230 °F (>110 °C) | [14][15] |
| Refractive Index | n20/D ~1.48 | [14] |
| Viscosity | Approximately 1000 centipoise (cP). | [16] |
Solubility Profile
This compound is a lipophilic substance with limited aqueous solubility.
| Solvent | Solubility | References |
| Water | Insoluble; dispersible in hot water. | [3][5][6][7] |
| Ethanol | Soluble (e.g., 50 mg/mL). | [3][7][8][14] |
| Mineral & Vegetable Oils | Soluble. | [5][14] |
| Toluene | Soluble. | [5][7] |
| Acetone | Insoluble. | [3][5][8] |
| Propylene Glycol | Insoluble. | [14] |
Physicochemical Parameters
These parameters are critical for quality control and formulation development.
| Parameter | Value | Description | References |
| HLB Value | 4.3 | The Hydrophile-Lipophile Balance (HLB) value indicates its strong lipophilic nature, making it suitable for W/O emulsions. | [1][4][6][7][9] |
| Acid Value | ≤ 8.0 mg KOH/g | Measures the amount of free fatty acids present. | [7][14] |
| Saponification Value | 145 - 160 mg KOH/g | Indicates the average molecular weight of the fatty acids. | [4][7][14] |
| Hydroxyl Value | 193 - 210 mg KOH/g | Corresponds to the content of free hydroxyl groups. | [7][14] |
| Iodine Value | 62 - 76 | Measures the degree of unsaturation in the fatty acid chains. | [14] |
| Moisture Content | ≤ 2.0% w/% | Quantifies the amount of water present. | [7] |
Synthesis Pathway
This compound is produced through a direct esterification reaction. The process involves two main stages: the dehydration of sorbitol to form sorbitan (an intramolecular ether), followed by the esterification of sorbitan with oleic acid.[2][3][17] This can be performed as a one-step or two-step process.[2][17]
Caption: Figure 1: Synthesis of this compound
Experimental Protocols
Characterization of this compound involves standardized analytical methods to ensure quality and consistency.
Determination of Physicochemical Values (Acid, Saponification, Hydroxyl)
These values are determined by titration, as specified in pharmacopeial monographs.
-
Principle:
-
Acid Value: Direct titration of the sample dissolved in a suitable solvent (e.g., ethanol) with a standardized solution of potassium hydroxide (KOH) to neutralize free fatty acids.
-
Saponification Value: Refluxing the sample with a known excess of alcoholic KOH to saponify the esters. The unreacted KOH is then back-titrated with a standardized acid (e.g., HCl).
-
Hydroxyl Value: Acetylation of the free hydroxyl groups using a reagent like acetic anhydride in pyridine. The excess acetic anhydride is hydrolyzed, and the resulting acetic acid is titrated with standardized KOH.
-
-
Apparatus: Burettes, reflux condenser, heating mantle, magnetic stirrer, analytical balance.
-
Procedure (General Outline for Saponification Value): a. Accurately weigh approximately 2g of this compound into a 250 mL flask.[14] b. Add 25.0 mL of 0.5 N alcoholic KOH solution. c. Connect the flask to a reflux condenser and heat the mixture at reflux for 1 hour.[14] d. Allow the solution to cool slightly and add a few drops of phenolphthalein indicator. e. Titrate the excess KOH with 0.5 N HCl until the pink color disappears. f. Perform a blank titration under the same conditions without the sample. g. Calculate the saponification value using the difference in titration volumes between the blank and the sample.
Measurement of Viscosity
The viscosity of the viscous liquid is typically measured using a rotational viscometer.[18][19]
-
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[20][21] The resistance to this rotation is proportional to the dynamic viscosity of the fluid.
-
Apparatus: Rotational viscometer with appropriate spindles, temperature-controlled water bath or jacket, beaker.
-
Procedure: a. Place a sample of this compound in a beaker and allow it to equilibrate to a specified temperature (e.g., 25 °C) using the water bath. b. Select an appropriate spindle and rotational speed based on the expected viscosity range to ensure the torque reading is within the optimal range (typically 10-90%) of the instrument's scale. c. Immerse the spindle into the sample up to the marked level. d. Start the motor and allow the reading to stabilize. e. Record the viscosity value (often in cP or mPa·s) directly from the instrument's display.
Caption: Figure 2: Viscosity Measurement Workflow
Determination of Solubility
-
Principle: A qualitative or quantitative assessment of the amount of solute that can dissolve in a given amount of solvent at a specific temperature.
-
Apparatus: Vials or test tubes, magnetic stirrer or vortex mixer, analytical balance, temperature-controlled bath.
-
Procedure (Qualitative): a. Add a small, measured amount of this compound (e.g., 0.1 g) to a fixed volume of the solvent (e.g., 10 mL) in a vial at a controlled temperature. b. Vigorously agitate the mixture for a set period. c. Visually inspect the mixture for any undissolved material against a dark background. d. If fully dissolved, incrementally add more solute until saturation is reached or classify as "soluble," "freely soluble," etc., based on pharmacopeial definitions. e. For immiscible liquids, observe phase separation to determine insolubility.
Safety and Handling
This compound is generally considered to have a low order of acute toxicity.[12] However, standard laboratory safety practices should be observed.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[15][22][23] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][23]
-
Storage: Store in tightly closed containers in a cool, dry place.[14][15]
Conclusion
This compound (Span 80) is a well-characterized excipient with defined physical and chemical properties that make it a versatile tool in formulation science. Its lipophilic nature, defined by an HLB of 4.3, is key to its primary function as a W/O emulsifier. The analytical protocols outlined in this guide are fundamental for ensuring the quality, consistency, and performance of this compound in its various applications within research and product development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. btsjournals.com [btsjournals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. This compound Span 80: Properties and Uses [cnchemsino.com]
- 7. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]
- 8. You are being redirected... [bio-world.com]
- 9. grokipedia.com [grokipedia.com]
- 10. 1338-43-8・this compound・191-13412・195-13415[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. Sorbitane Monooleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. ulprospector.com [ulprospector.com]
- 14. chembk.com [chembk.com]
- 15. fishersci.com [fishersci.com]
- 16. scribd.com [scribd.com]
- 17. globethesis.com [globethesis.com]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. measurlabs.com [measurlabs.com]
- 20. cscscientific.com [cscscientific.com]
- 21. corrosionpedia.com [corrosionpedia.com]
- 22. pccarx.com [pccarx.com]
- 23. huanachemical.com [huanachemical.com]
Sorbitan Monooleate as a Water-in-Oil Emulsifying Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sorbitan monooleate, commercially known as Span 80, and its application as a primary non-ionic emulsifying agent for the formulation of stable water-in-oil (W/O) emulsions. This document details its physicochemical properties, mechanism of action, and provides standardized experimental protocols for the preparation and evaluation of W/O emulsions for pharmaceutical and research applications.
Introduction
This compound is a versatile non-ionic surfactant derived from the esterification of sorbitol with oleic acid.[1] It is a viscous, amber-colored oily liquid widely utilized across the pharmaceutical, cosmetic, and food industries for its excellent emulsifying, stabilizing, and dispersing properties.[2][3] Due to its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, it is particularly effective in forming stable water-in-oil emulsions, where water droplets are dispersed within a continuous oil phase.[1][2]
In drug development, W/O emulsions are crucial for various delivery systems, including topical creams, ointments, and parenteral formulations. They can enhance the bioavailability of lipophilic drugs, protect sensitive active pharmaceutical ingredients (APIs) from hydrolysis and enzymatic degradation, and enable controlled or sustained release. This compound plays a pivotal role in the physical stability of these formulations by reducing the interfacial tension between the oil and water phases.[2]
Physicochemical Properties
The efficacy of this compound as a W/O emulsifier is rooted in its specific physicochemical characteristics. A summary of these key properties is presented below.
| Property | Value | References |
| Synonyms | Span 80, Sorbitan Oleate | [2] |
| CAS Number | 1338-43-8 | [1] |
| Molecular Formula | C₂₄H₄₄O₆ | [1] |
| Molecular Weight | 428.61 g/mol | [4] |
| HLB Value | 4.3 | [1][2] |
| Appearance | Amber, viscous liquid | [2][3] |
| Density | ~0.986 g/mL at 25°C | [1] |
| Viscosity | 1000-2000 mPa·s at 20°C | [5] |
| Solubility | Soluble in mineral oil, vegetable oils, ethanol; Insoluble in water | [3][6] |
| Critical Micelle Concentration (CMC) | Varies with solvent (e.g., ~1.8 x 10⁻⁵ mol/L in pentane) |
Mechanism of Emulsification
This compound stabilizes W/O emulsions by adsorbing at the interface between the dispersed water droplets and the continuous oil phase. Its molecular structure consists of a polar sorbitan head group and a nonpolar oleic acid tail. In a W/O system, the lipophilic oleic acid tail orients itself into the oil phase, while the hydrophilic sorbitan head group extends into the water droplet.
This orientation reduces the interfacial tension, lowering the energy required to disperse water into fine droplets. Subsequently, it forms a protective steric barrier around the water droplets, which physically hinders their coalescence and prevents phase separation, thus ensuring the kinetic stability of the emulsion.[1][2] At higher concentrations, this compound can also increase the viscosity of the external oil phase, which further enhances stability by impeding droplet movement.[1]
Experimental Protocols
The following sections detail standardized methodologies for the preparation and characterization of W/O emulsions stabilized with this compound.
Preparation of a Water-in-Oil (W/O) Emulsion
This protocol describes the preparation of a model W/O emulsion using a high-shear homogenizer, a common method for achieving fine droplet dispersion.
Materials and Equipment:
-
Continuous phase: Mineral oil (or other suitable oil)
-
Emulsifier: this compound (Span 80)
-
Dispersed phase: Purified water
-
High-shear homogenizer (e.g., rotor-stator type)
-
Beakers and graduated cylinders
-
Analytical balance
-
Heating plate with magnetic stirrer (optional)
Procedure:
-
Prepare the Oil Phase: Weigh the desired amount of the oil phase into a beaker. Add the calculated amount of this compound (typically 1-10% w/w of the total emulsion weight).
-
Dissolve the Emulsifier: Gently heat the oil phase to 40-60°C while stirring to ensure complete dissolution of the this compound. Allow the mixture to cool to room temperature.
-
Prepare the Aqueous Phase: In a separate beaker, weigh the required amount of purified water.
-
Emulsification: Place the oil phase beaker under the high-shear homogenizer. Begin homogenization at a low to moderate speed (e.g., 5,000-10,000 rpm).
-
Add Aqueous Phase: Slowly add the aqueous phase to the oil phase dropwise or in a thin stream while the homogenizer is running.
-
High-Shear Mixing: Once all the aqueous phase is added, increase the homogenization speed (e.g., 15,000-25,000 rpm) and continue mixing for a specified period (e.g., 5-15 minutes) to reduce the water droplet size.
-
Cooling and Storage: If heating was used, allow the emulsion to cool to room temperature. Transfer the final emulsion to a sealed container for storage and subsequent analysis.
Droplet Size Analysis
Droplet size distribution is a critical parameter influencing emulsion stability and performance. Dynamic Light Scattering (DLS) is a suitable technique for sub-micron droplets.
Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Appropriate cuvettes (e.g., glass or quartz)
-
Micropipettes
-
Water-saturated continuous phase (for dilution)
Procedure:
-
Prepare Dilution Medium: To prevent droplet dissolution upon dilution, saturate the continuous phase (e.g., mineral oil) with water. Mix oil and a small amount of water, vortex, and centrifuge. Use the supernatant oil for dilution.
-
Sample Preparation: Dilute a small, representative sample of the W/O emulsion with the water-saturated oil. A high dilution factor (e.g., 1:300 to 1:600) is often necessary to avoid multiple scattering effects. Mix gently by inverting the sample vial.
-
Instrument Setup: Set the DLS instrument parameters, including the refractive index of the dispersant (oil phase) and the material (water), viscosity of the dispersant, and measurement temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform the DLS measurement. The instrument will measure the Brownian motion of the water droplets and calculate the hydrodynamic diameter using the Stokes-Einstein equation.
-
Analysis: Analyze the resulting size distribution data, noting the mean droplet diameter (e.g., Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the distribution.
Accelerated Stability Testing
Accelerated stability tests are performed to predict the long-term shelf-life of an emulsion by subjecting it to stress conditions.
This test assesses the emulsion's resistance to creaming or sedimentation under accelerated gravitational forces.
Equipment:
-
Laboratory centrifuge with temperature control
-
Graduated centrifuge tubes
Procedure:
-
Sample Preparation: Fill graduated centrifuge tubes with a specific volume (e.g., 10 mL) of the W/O emulsion.
-
Centrifugation: Place the tubes in the centrifuge. Centrifuge the samples at a defined speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[4]
-
Observation: After centrifugation, carefully remove the tubes and visually inspect for any signs of instability, such as phase separation (a distinct layer of water at the bottom) or creaming.
-
Quantification: Measure the volume of any separated phase. The stability can be expressed as a percentage of the remaining emulsified volume. A stable emulsion will show no measurable phase separation.
This test evaluates the emulsion's stability when exposed to temperature fluctuations that may occur during transport and storage.
Equipment:
-
Freezer (e.g., -10°C to -20°C)
-
Incubator or temperature-controlled chamber (e.g., 25°C and 45°C)
-
Sealed containers for the emulsion
Procedure:
-
Initial State: Record the initial physical properties of the emulsion (appearance, viscosity, droplet size).
-
Cycle 1 - Freezing: Place the emulsion sample in a freezer at -20°C for a period of 24-48 hours.
-
Cycle 1 - Thawing: Remove the sample and allow it to thaw at room temperature (~25°C) for 24 hours.[2]
-
Cycle 1 - Heating: Place the thawed sample in an incubator at an elevated temperature (e.g., 40-45°C) for 24 hours.[2]
-
Cycle Completion: Return the sample to room temperature for 24 hours. This completes one cycle.
-
Repetition: Repeat this process for a minimum of three to five cycles.[2]
-
Final Evaluation: After the final cycle, visually inspect the sample for signs of instability such as phase separation, crystallization, or significant changes in consistency. Re-measure physical properties (viscosity, droplet size) and compare them to the initial values. A stable formulation will exhibit minimal changes.
Visualization of Workflow
The preparation and characterization of a W/O emulsion follow a logical workflow, from component selection to final stability assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. You are being redirected... [bio-world.com]
- 4. The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Core Mechanism of Sorbitan Monooleate as a Surfactant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan monooleate, a non-ionic surfactant, is a pivotal excipient in a multitude of pharmaceutical, cosmetic, and food formulations.[1][2] Its efficacy as an emulsifier, stabilizer, and dispersing agent stems from its unique amphiphilic molecular structure, comprising a hydrophilic sorbitan head and a lipophilic oleic acid tail. This guide provides a comprehensive technical overview of the core mechanisms governing the surfactant properties of this compound, with a focus on its physicochemical characteristics, synthesis, and diverse applications, particularly in emulsion and drug delivery systems. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical methods.
Physicochemical Properties of this compound
The surfactant behavior of this compound is dictated by its distinct physicochemical properties. These parameters are crucial for predicting its performance in various formulations.
| Property | Value | Significance |
| Chemical Formula | C24H44O6 | Defines the molecular composition and weight.[1] |
| Molecular Weight | 428.61 g/mol | Influences diffusion and surface activity.[1] |
| Hydrophile-Lipophile Balance (HLB) | 4.3 | Indicates its strong lipophilic nature, making it ideal for water-in-oil (W/O) emulsions.[1][3][4][5] |
| Physical Form | Amber, viscous liquid | Affects handling and incorporation into formulations.[1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | Determines its application in oil-based systems.[4][6] |
| Critical Micelle Concentration (CMC) | Varies with solvent | The concentration at which micelle formation begins, crucial for detergency and solubilization. In non-aqueous solvents like benzene and carbon tetrachloride, the CMC has been determined.[7] In water-oil systems, it has also been calculated from interfacial tension measurements.[5][6] |
| Interfacial Tension Reduction | Significant | The ability to lower the energy at the interface between two immiscible liquids, which is fundamental to emulsification.[1][8] |
The Mechanism of Action: How this compound Works
The primary role of this compound as a surfactant is to reduce the interfacial tension between immiscible phases, such as oil and water. This is achieved through the adsorption of its molecules at the interface. The hydrophilic sorbitan head orients towards the aqueous phase, while the lipophilic oleic acid tail extends into the oil phase. This orientation creates a stable interfacial film, preventing the coalescence of dispersed droplets and thereby stabilizing the emulsion.[1][9]
At concentrations above the Critical Micelle Concentration (CMC), this compound molecules self-assemble into micelles in the bulk phase.[10][11] In aqueous environments, these are typically reverse micelles where the hydrophilic heads form the core and the lipophilic tails extend outwards. This micellar aggregation is key to its function in solubilizing lipophilic drugs and enhancing their bioavailability.
Figure 1: Mechanism of this compound at an Oil-Water Interface.
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound involves the esterification of sorbitol with oleic acid.[12][13] A typical laboratory-scale protocol is as follows:
Materials:
-
Sorbitol
-
Oleic acid
-
p-Toluenesulfonic acid (catalyst)
-
Reaction kettle with a stirrer, thermometer, and vacuum connection
Procedure:
-
Sequentially add oleic acid, sorbitol, and a composite catalyst (e.g., p-toluenesulfonic acid at 2.5% based on sorbitol weight) into the vacuum reaction kettle.[3][12]
-
Heat the mixture to approximately 160°C under vacuum (0.07-0.09 MPa).[12]
-
Once the temperature reaches above 165°C, start the material circulating pump.[12]
-
Increase the temperature to 180-220°C and maintain the reaction for 7-9 hours with continuous stirring.[3][12]
-
Monitor the reaction progress by taking samples periodically to check for product transparency.[12]
-
Once the reaction is complete (indicated by a transparent product), cool the mixture to 80-90°C.[12]
-
Remove the vacuum to obtain the final this compound product.[12]
Figure 2: Experimental Workflow for the Synthesis of this compound.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Method
The CMC is a fundamental property of a surfactant. A common method for its determination is by measuring the surface tension of solutions at various concentrations.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break or inflection point occurs in the plot, indicating the onset of micelle formation.[14]
Preparation and Characterization of a Water-in-Oil (W/O) Emulsion
Given its low HLB value, this compound is an excellent choice for stabilizing W/O emulsions.
Materials:
-
This compound
-
Mineral oil (or other suitable oil)
-
Purified water
-
Homogenizer (e.g., rotor-stator or high-pressure)
-
Microscope
-
Particle size analyzer
Procedure:
-
Dissolve this compound in the oil phase.
-
Gradually add the aqueous phase to the oil phase while homogenizing at a high speed.
-
Continue homogenization for a set period to ensure uniform droplet size.
-
Characterize the emulsion for its type (e.g., using a dye solubility test), droplet size distribution (using microscopy and a particle size analyzer), and stability (by observing phase separation over time at different storage conditions).[15]
Figure 3: Workflow for W/O Emulsion Preparation and Characterization.
Applications in Drug Delivery
This compound is extensively used in pharmaceutical formulations to enhance the delivery of poorly water-soluble drugs.[16][17]
Niosome Formulation for Controlled Drug Delivery
Niosomes are vesicular drug delivery systems composed of non-ionic surfactants.
Materials:
-
This compound
-
Cholesterol (as a membrane stabilizer)
-
Drug substance
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer
-
Rotary evaporator
-
Sonication probe or bath
Procedure (Thin Film Hydration Method):
-
Dissolve this compound, cholesterol, and the drug in an organic solvent in a round-bottom flask.[18]
-
Evaporate the organic solvent using a rotary evaporator to form a thin film on the flask wall.[18]
-
Hydrate the film with an aqueous buffer by gentle rotation.
-
Sonicate the resulting suspension to form small, unilamellar niosomes.
-
Characterize the niosomes for particle size, zeta potential, entrapment efficiency, and in vitro drug release profile.[17]
Organogels for Topical Drug Delivery
Sorbitan esters can form organogels with certain oils, providing a matrix for the controlled release of topical drugs.[18][19]
Procedure:
-
Dissolve this compound in a suitable oil (e.g., sesame oil) by heating (e.g., to 70°C) with stirring.
-
Incorporate the drug into the hot mixture.
-
Cool the mixture to room temperature to allow the formation of the organogel.
-
Characterize the organogel for its mechanical properties, drug content, and in vitro drug release.
Biocompatibility and Interaction with Cell Membranes
The biocompatibility of this compound is a critical factor in its use in pharmaceutical products.
Hemolysis Assay for Biocompatibility Assessment
Hemolysis assays are used to evaluate the potential of a substance to damage red blood cells.
Procedure:
-
Prepare a suspension of red blood cells (RBCs) in a buffered saline solution.
-
Prepare different concentrations of this compound in the same buffer.
-
Incubate the RBC suspension with the this compound solutions for a specific time at 37°C.[1][12]
-
Use a positive control (e.g., distilled water, which causes 100% hemolysis) and a negative control (buffer only).[1]
-
Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.[1] Studies have shown that this compound (Span 80) exhibits lower hemolytic activity compared to other sorbitan esters with higher HLB values, indicating its relatively good biocompatibility.[6]
Figure 4: Interaction of this compound with a Cell Membrane.
Interaction with Lipid Bilayers
This compound can interact with the lipid bilayers of cell membranes, which can influence their fluidity and permeability. This interaction is a key factor in its ability to enhance the transdermal delivery of drugs. The incorporation of this compound into the lipid bilayer can disrupt the ordered packing of the lipid molecules, leading to an increase in membrane fluidity. This, in turn, can facilitate the passage of drug molecules across the skin barrier.
Conclusion
This compound's role as a surfactant is multifaceted and critical in numerous scientific and industrial applications. Its low HLB value makes it an exceptional stabilizer for water-in-oil emulsions, while its ability to form micelles and interact with lipid bilayers underpins its utility in advanced drug delivery systems. A thorough understanding of its physicochemical properties and the mechanisms of its action, as detailed in this guide, is essential for researchers and formulation scientists to effectively harness its potential in developing stable and efficacious products. The provided experimental protocols offer a practical framework for the synthesis, characterization, and application of this versatile surfactant.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. justagriculture.in [justagriculture.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. worthe-it.co.za [worthe-it.co.za]
- 15. researchgate.net [researchgate.net]
- 16. Development and Characterization of Optimized Drug-Loaded Niosomes for Delivery of 5-FU and Irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Water-in-Oil Nanoemulsions Loaded with Phenolic-Rich Olive Cake Extract Using Response Surface Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Graphviz [graphviz.org]
- 19. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Sorbitan Monooleate: A Comprehensive Safety and Toxicity Profile for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan monooleate, a nonionic surfactant, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, valued for its emulsifying, stabilizing, and dispersing properties. In research and drug development, it plays a crucial role in the formulation of a variety of dosage forms, including oral, topical, and parenteral preparations. This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound, with a focus on its application in a research context. The information presented herein is intended to equip researchers and scientists with the necessary data to conduct informed risk assessments and to handle the substance safely in a laboratory setting. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key toxicological studies are provided, adhering to internationally recognized guidelines.
Toxicological Data Summary
The toxicological profile of this compound has been extensively studied, revealing a low order of toxicity. The following tables summarize the key quantitative data from various toxicological endpoints.
Table 1: Acute and Repeated Dose Toxicity of this compound and Related Esters
| Parameter | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | > 39,800 mg/kg bw | [1][2] |
| Rat | Oral | > 5,000 mg/kg bw | [3] | |
| NOAEL (Sub-chronic) | Rat | Oral (90-day) | 2,100 mg/kg bw/day (males) | [4] |
| Rat | Oral (90-day) | 2,300 mg/kg bw/day (females) | [4] | |
| NOAEL (Chronic) | Mouse | Oral (80-week, for Sorbitan Monostearate) | 2,600 mg/kg bw/day | [4][5] |
| Acceptable Daily Intake (ADI) | Human | Oral (Group ADI for this compound and Monolaurate) | 5 mg/kg bw/day | [4][5] |
| Human | Oral (Group ADI for Sorbitan Esters E491-495, expressed as sorbitan) | 10 mg/kg bw/day | [5][6] |
LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; bw: body weight.
Table 2: Irritation and Sensitization Profile of this compound and Related Esters
| Test | Species | Concentration | Result | Reference |
| Skin Irritation | Rabbit | Undiluted | Minimal to mild irritant | [7] |
| Eye Irritation | Rabbit | Undiluted | Generally not an ocular irritant | [7][8] |
| Skin Sensitization | Human | Not specified | Not considered a skin sensitizer | [4] |
| Human | 5% and 20% | Can cause allergic contact dermatitis in sensitized individuals | [9] |
Table 3: Genotoxicity and Carcinogenicity Profile of Sorbitan Esters
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test (Sorbitan Monostearate) | Salmonella typhimurium | With and without | Negative | [10] |
| Chromosomal Aberration (Sorbitan Oleate) | In vitro | Not specified | Inhibited DNA repair at 0.01% | [7] |
| Carcinogenicity (Sorbitan Monostearate) | Mouse (80-week feeding study) | N/A | No increase in tumor incidence | [4] |
| Tumor Promotion (Sorbitan Oleate) | Mouse (skin painting) | N/A | Not a tumor promoter | [7][11] |
Metabolism and Toxicokinetics
Upon oral administration, this compound can be either excreted unchanged in the feces or hydrolyzed into its constituent parts: sorbitan and oleic acid.[5] The fatty acid moiety, oleic acid, is absorbed and enters the endogenous fatty acid metabolism.[5] The sorbitan moiety is poorly absorbed, and the absorbed portion is largely excreted unchanged in the urine.[4][5]
Detailed Experimental Protocols
The safety and toxicity of this compound and related esters have been evaluated using standardized experimental protocols, primarily following the OECD Guidelines for the Testing of Chemicals. These guidelines are internationally recognized and ensure the quality and comparability of data.
Acute Oral Toxicity Testing (Following principles of OECD TG 420, 423, or 425)
The acute oral toxicity of this compound is determined to assess the effects of a single high-dose exposure. Modern guidelines, such as the Acute Toxic Class Method (OECD TG 423) or the Up-and-Down Procedure (OECD TG 425), are used to minimize animal use while still providing a robust estimation of the LD50.
Methodology:
-
Test Animals: Healthy, young adult rodents (typically rats) are used.[12][13]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[14]
-
Fasting: Animals are fasted overnight (food, but not water, withheld) prior to dosing.[12][13]
-
Dosing: The test substance is administered in a single dose by oral gavage. A stepwise procedure is used, with the dose for each subsequent animal being adjusted based on the outcome for the previously dosed animal.[13]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[12]
Skin Irritation/Corrosion Testing (OECD TG 404)
This test assesses the potential of this compound to cause local irritation upon dermal application.
Methodology:
-
Test Animal: The albino rabbit is the preferred species.[10]
-
Preparation: Approximately 24 hours before the test, the fur is removed from a small area of the animal's back.
-
Application: A dose of 0.5 g of the test substance is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing.[10]
-
Exposure: The exposure period is 4 hours.[10]
-
Observation: After removal of the patch, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized grading system.[7]
Eye Irritation/Corrosion Testing (OECD TG 405)
This study evaluates the potential of this compound to cause irritation or damage to the eye.
References
- 1. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 2. genedirex.com [genedirex.com]
- 3. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. nib.si [nib.si]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Sorbitan monooctadecanoate | C24H46O6 | CID 16218600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 10. oecd.org [oecd.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. utu.fi [utu.fi]
- 14. ask-force.org [ask-force.org]
Methodological & Application
Application Notes & Protocols: Preparation of Water-in-Oil (W/O) Emulsions Using Sorbitan Monooleate (Span 80)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sorbitan monooleate, commercially known as Span 80, is a non-ionic surfactant widely utilized in the formulation of water-in-oil (W/O) emulsions. Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it an effective emulsifying agent for stabilizing water droplets within a continuous oil phase. This document provides a detailed protocol for the preparation and characterization of W/O emulsions using this compound, outlining the necessary materials, step-by-step procedures, and key characterization techniques.
I. Materials and Equipment
Table 1: Materials & Reagents
| Material/Reagent | Supplier Example | Grade | Purpose |
| This compound (Span 80) | Sigma-Aldrich | Reagent Grade | Emulsifying Agent |
| Mineral Oil (Light) | Fisher Scientific | USP/NF | Continuous (Oil) Phase |
| Deionized Water | Millipore | Type 1 | Dispersed (Aqueous) Phase |
| Phosphate Buffered Saline (PBS) | Gibco | pH 7.4 | Alternative Aqueous Phase |
Table 2: Equipment
| Equipment | Manufacturer Example | Purpose |
| High-Shear Homogenizer | IKA | Emulsion Preparation |
| Overhead Stirrer | Heidolph | Premixing |
| Optical Microscope | Olympus | Droplet Size and Morphology Analysis |
| Dynamic Light Scattering (DLS) | Malvern Panalytical | Particle Size Distribution Analysis |
| Viscometer | Brookfield | Viscosity Measurement |
| Beakers, Graduated Cylinders | Pyrex | General Lab Use |
II. Experimental Protocols
A. Preparation of W/O Emulsion (High-Shear Homogenization Method)
This protocol describes the preparation of a stable W/O emulsion using a high-shear homogenizer.
1. Preparation of Phases:
-
Oil Phase: In a beaker, combine this compound (Span 80) with mineral oil. The concentration of Span 80 can be varied to optimize emulsion stability, with typical concentrations ranging from 1% to 10% (w/w).
-
Aqueous Phase: In a separate beaker, prepare the deionized water or PBS buffer.
2. Premixing:
-
Place the beaker containing the oil phase on a magnetic stirrer or use an overhead stirrer.
-
Slowly add the aqueous phase to the oil phase while stirring at a moderate speed (e.g., 300-500 rpm). Continue stirring for 10-15 minutes to form a coarse emulsion.
3. Homogenization:
-
Immerse the probe of the high-shear homogenizer into the coarse emulsion.
-
Homogenize the mixture at a high speed (e.g., 5,000-10,000 rpm) for a duration of 5-15 minutes. The optimal speed and time will depend on the desired droplet size and the specific homogenizer used.
-
Monitor the temperature of the emulsion during homogenization, as excessive heat can affect stability. A water bath can be used for cooling if necessary.
4. Storage:
-
Transfer the resulting W/O emulsion to a sealed container and store it at room temperature.
B. Characterization of W/O Emulsion
1. Droplet Size and Morphology Analysis (Optical Microscopy):
-
Place a small drop of the emulsion on a clean microscope slide and cover with a coverslip.
-
Observe the emulsion under an optical microscope at various magnifications (e.g., 10x, 40x, 100x).
-
Capture images of the emulsion to assess droplet size, shape, and distribution. Note any signs of flocculation or coalescence.
2. Particle Size Distribution (Dynamic Light Scattering - DLS):
-
Dilute the emulsion in a suitable solvent (e.g., hexane or heptane) to a concentration appropriate for DLS analysis. The dilution should be sufficient to prevent multiple scattering effects.
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Measure the particle size distribution. The instrument will provide data on the mean droplet diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.
3. Viscosity Measurement:
-
Place a sufficient amount of the undiluted emulsion into the sample cup of a viscometer.
-
Measure the viscosity at a controlled temperature (e.g., 25°C) and a defined shear rate. The viscosity of an emulsion is an important parameter for its stability and application.[1]
4. Stability Testing:
-
Gravitational Stability (Creaming/Sedimentation): Store the emulsion in a graduated cylinder at room temperature and observe it over time (e.g., 24 hours, 7 days). Measure the volume of any separated aqueous phase at the bottom of the cylinder. A stable emulsion will show minimal or no phase separation.[2]
-
Centrifugal Stability: To accelerate stability testing, centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[2] Measure the volume of the separated phase. This method provides a rapid assessment of the emulsion's long-term stability.[2]
-
Thermal Stability: Expose the emulsion to elevated temperatures (e.g., 40-50°C) for a defined period and observe for any signs of phase separation, droplet coalescence, or changes in viscosity.
III. Data Presentation
Table 3: Formulation Parameters and Resulting Emulsion Properties
| Formulation ID | Span 80 Conc. (% w/w) | Oil:Water Ratio | Homogenization Speed (rpm) | Homogenization Time (min) | Mean Droplet Size (μm) | Polydispersity Index (PDI) | Viscosity (cP) at 25°C | Stability (24h, % Phase Separation) |
| E1 | 2 | 70:30 | 5,000 | 5 | 5.2 | 0.45 | 150 | < 1% |
| E2 | 5 | 70:30 | 8,000 | 10 | 2.8 | 0.32 | 250 | < 0.5% |
| E3 | 8 | 70:30 | 10,000 | 15 | 1.5 | 0.21 | 400 | < 0.1% |
| E4 | 5 | 80:20 | 8,000 | 10 | 3.1 | 0.35 | 200 | < 0.2% |
| E5 | 5 | 60:40 | 8,000 | 10 | 2.5 | 0.28 | 300 | < 1% |
Note: The data presented in this table are representative examples and may vary depending on the specific materials and equipment used.
IV. Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for W/O Emulsion Preparation and Characterization.
Caption: Logical Relationship of W/O Emulsion Formation and Stabilization.
V. Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Phase Inversion (O/W instead of W/O) | - High concentration of aqueous phase.- Inadequate concentration of Span 80. | - Decrease the water-to-oil ratio.- Increase the concentration of Span 80. |
| Rapid Phase Separation | - Insufficient homogenization energy or time.- Low emulsifier concentration. | - Increase homogenization speed and/or duration.- Increase the concentration of Span 80. |
| High Polydispersity (Broad Droplet Size Distribution) | - Inefficient premixing.- Non-uniform homogenization. | - Ensure a uniform coarse emulsion before homogenization.- Optimize the position of the homogenizer probe. |
| Increase in Viscosity Over Time | - Ostwald ripening or droplet aggregation. | - Optimize emulsifier concentration.- Consider adding a co-surfactant. |
These protocols and notes provide a comprehensive guide for the successful formulation and characterization of water-in-oil emulsions using this compound. For specific applications, further optimization of the formulation and process parameters may be required.
References
Application Notes and Protocols: The Role of Sorbitan Monooleate in Nanoemulsion Formulations for Drug Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Nanoemulsions are advanced drug delivery systems characterized by submicron droplet sizes, typically ranging from 20 to 500 nanometers.[1][2] Their small particle size provides a large interfacial area for drug dissolution, enhancing the solubility and bioavailability of poorly water-soluble compounds.[3][4][5] Sorbitan monooleate (also known as Span® 80), a non-ionic surfactant, is a critical excipient in the formulation of these systems. Due to its lipophilic nature and low Hydrophilic-Lipophilic Balance (HLB) value of 4.3, it is highly effective in forming stable water-in-oil (W/O) nanoemulsions or can be combined with high-HLB surfactants to create stable oil-in-water (O/W) nanoemulsions for delivering a wide range of therapeutic agents.[3][4][6] These formulations offer numerous advantages, including improved drug stability, controlled release, and the ability to be administered via various routes such as oral, topical, and parenteral.[4][5][7]
Core Principles and the Role of this compound
This compound is a biodegradable and biocompatible non-ionic surfactant derived from sorbitol and oleic acid.[8] Its primary role in nanoemulsion formulation is to reduce the interfacial tension between the oil and water phases, facilitating the formation of fine droplets and preventing them from coalescing.[9]
-
As a Primary Emulsifier: In water-in-oil (W/O) systems, this compound's low HLB value makes it an ideal primary emulsifier, creating a stable dispersion of water droplets within a continuous oil phase.[8]
-
As a Co-emulsifier: For oil-in-water (O/W) nanoemulsions, which are more common for drug delivery, this compound is typically blended with a high-HLB surfactant (e.g., polysorbates like Tween® 80, HLB 15).[3][10] This combination creates a more robust and flexible interfacial film around the oil droplets, enhancing the stability of the nanoemulsion. The proper ratio of low and high HLB emulsifiers is crucial for achieving a stable system.[3]
The logical relationship between formulation components is visualized below.
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from various studies employing this compound in nanoemulsion formulations.
Table 1: Example Formulations of this compound-Based Nanoemulsions
| Formulation ID | Oil Phase | Surfactant System | Method | Reference |
|---|---|---|---|---|
| F1 | Palm Oil | This compound & Polyoxyethylene sorbitan monopalmitate | Ultrasonication | [10] |
| F2 | Cannabidiol (CBD) Oil | Polyethylene glycol this compound & Surfactin | High-Pressure Homogenization | [11] |
| F3 | Rice Bran Oil | Sorbitan oleate & PEG-30 Castor Oil | Phase Inversion | [12] |
| F4 | Miglyol® 812 | Lecithin & this compound (Span® 80) | Emulsification-evaporation |[13] |
Table 2: Physicochemical Properties of this compound-Based Nanoemulsions
| Formulation ID | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Finding | Reference |
|---|---|---|---|---|---|
| F1 | 320.2 | Not Reported | -20.6 | Optimized at low surfactant concentration and sonication power. | [10] |
| F2 | ~190 | < 0.2 | > -30 | High-pressure homogenization significantly reduced droplet size compared to sonication. | [11] |
| F3 | < 200 | Not Reported | Not Reported | Stable formulation achieved with 10% oil and 10% surfactant mixture. | [12] |
| F4 | ~150-200 | < 0.3 | ~ -40 to -50 | Optimal conditions depended on the log P of the encapsulated drug. |[13] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of nanoemulsions are provided below.
Protocol 3.1: Nanoemulsion Preparation via Ultrasonication (High-Energy Method)
This method uses high-intensity acoustic waves to break down coarse emulsions into nano-sized droplets.[14]
Materials:
-
Oil Phase: Selected oil (e.g., Miglyol 812, soybean oil) with dissolved lipophilic drug.
-
Aqueous Phase: Purified water (e.g., Milli-Q).
-
Surfactant System: this compound and a high-HLB surfactant (e.g., Tween 80).
Procedure:
-
Preparation of Phases:
-
Accurately weigh the oil phase components (oil, drug) and mix until the drug is fully dissolved.
-
Accurately weigh the aqueous phase components and surfactant system. Add the surfactants (this compound and Tween 80) to the aqueous phase and mix using a magnetic stirrer until a clear, homogenous solution is formed.[14]
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed (e.g., 500 rpm) for 10-15 minutes to form a coarse pre-emulsion.[14]
-
-
High-Energy Homogenization:
-
Place the pre-emulsion in a beaker surrounded by an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of the ultrasonic probe into the pre-emulsion.
-
Apply ultrasonic energy at a specific power (e.g., 100-400 W) and time (e.g., 5-20 minutes).[10] The process is often performed in cycles (e.g., 5 minutes on, 2 minutes off) to prevent overheating.
-
-
Final Product:
-
The resulting mixture should appear translucent or milky-white, indicating the formation of a nanoemulsion.
-
Allow the nanoemulsion to cool to room temperature before characterization.
-
Protocol 3.2: Nanoemulsion Preparation via High-Pressure Homogenization (High-Energy Method)
This technique forces a coarse emulsion through a narrow orifice at high pressure, creating intense disruptive forces that form nano-sized droplets.[7]
Materials:
-
Same as Protocol 3.1.
Procedure:
-
Preparation of Phases & Coarse Emulsion:
-
Follow steps 1 and 2 from Protocol 3.1 to prepare a coarse pre-emulsion. For better results, the pre-emulsion can be first homogenized using a high-speed stirrer (e.g., Ultra-Turrax) at 10,000-20,000 rpm for 5 minutes.[15]
-
-
High-Pressure Homogenization:
-
Prime the high-pressure homogenizer according to the manufacturer's instructions.
-
Pass the pre-emulsion through the homogenizer at a high pressure (e.g., 10,000-20,000 psi).[15]
-
Collect the resulting emulsion and pass it through the homogenizer for multiple cycles (typically 5-10 cycles) to achieve a uniform and small droplet size.[15]
-
-
Final Product:
-
Collect the final nanoemulsion and store it at a controlled temperature for subsequent analysis.
-
Protocol 3.3: Characterization of Nanoemulsions
After preparation, nanoemulsions must be thoroughly characterized to ensure quality and stability.
3.3.1 Droplet Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (droplet size) and PDI. Zeta potential, a measure of surface charge, indicates the stability against aggregation.[5]
-
Procedure:
-
Dilute a small aliquot of the nanoemulsion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
For droplet size and PDI, perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
For zeta potential, transfer the diluted sample to a specific folded capillary cell and perform the measurement.
-
Record the average droplet size, PDI, and zeta potential from at least three independent measurements. A PDI value < 0.3 indicates a narrow size distribution, while a zeta potential of |>30 mV| suggests good physical stability.
-
3.3.2 Stability Assessment
-
Principle: To predict long-term stability, formulations are subjected to stress conditions.
-
Procedure:
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the nanoemulsion at high speed (e.g., 5,000 rpm for 30 minutes) and observe for any phase separation, creaming, or cracking.[16]
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of temperature change (e.g., 4°C for 48 hours followed by 45°C for 48 hours) for at least three cycles. Observe for any signs of instability.[14]
-
-
Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) for an extended period (e.g., 3-6 months). Periodically measure the droplet size, PDI, and zeta potential to monitor any changes over time.
-
References
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. btsjournals.com [btsjournals.com]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Insights into the release mechanisms of antioxidants from nanoemulsion droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. Formation and stability of oil-in-water nanoemulsions containing rice bran oil: in vitro and in vivo assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. dovepress.com [dovepress.com]
- 15. Nanoemulsion preparation [protocols.io]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Sorbitan Monooleate in Solid Lipid Nanoparticle (SLN) Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs. The formulation of stable and effective SLNs is critically dependent on the selection of appropriate lipids and surfactants. Sorbitan monooleate, a non-ionic surfactant commonly known as Span 80, plays a significant role in the preparation of SLNs. With a low hydrophilic-lipophilic balance (HLB) value of 4.3, this compound is particularly effective in forming stable water-in-oil (w/o) emulsions and is often used as a stabilizer in various pharmaceutical formulations.[1][2] In the context of SLN preparation, it is frequently used in combination with a high-HLB surfactant, such as Polysorbate 80 (Tween 80), to ensure the formation of stable oil-in-water (o/w) emulsions, which are the basis for most SLN production methods.[2][3] The concentration and ratio of this compound can significantly influence the physicochemical properties of the resulting SLNs, including particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.[4]
These application notes provide a comprehensive overview of the role of this compound in SLN preparation, supported by quantitative data and a detailed experimental protocol.
Data Presentation: Physicochemical Properties of SLNs Formulated with this compound
The following table summarizes the key physicochemical properties of SLNs prepared using this compound, often in combination with other surfactants. This data highlights the influence of surfactant composition on the characteristics of the nanoparticles.
| Formulation Code | Surfactant System (Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Optimized SLN | Polysorbate 80 / Sorbitan oleate (41% P80) | 176.3 ± 2.78 | 0.268 ± 0.022 | -35.5 ± 0.36 | Not Reported | [4] |
| F1 | Tween 80 / Span 80 (86.25:13.75) | ~250 | < 0.3 | Not Reported | Not Reported | [5] |
| Olanzapine SLN | Span 80 (1-3%) | Not specified in table | Not specified in table | Not specified in table | Not specified in table | [2] |
| PLGA-LDH-MTX | Span 80 (0.5-2.5% w/v) | ~200-400 | Not specified in table | Not specified in table | ~70-85 | [6] |
Note: The data presented is a compilation from various studies and the experimental conditions may vary. Researchers should refer to the original publications for detailed information. The study by Daswadkar et al. (2020) used Span 80 in concentrations ranging from 1% to 3% but did not provide a consolidated table of results.[2] The study by Gaillard et al. (2025) focused on optimizing a surfactant mixture and provided data for the final optimized formulation.[4]
Experimental Protocols
This section provides a detailed methodology for the preparation of SLNs using this compound based on the high shear homogenization technique. This method is widely used due to its simplicity and scalability.[7][8]
Protocol: Preparation of Solid Lipid Nanoparticles by High Shear Homogenization
This protocol is adapted from the methodology described by Daswadkar et al. (2020) for the preparation of olanzapine-loaded SLNs.[2]
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Active Pharmaceutical Ingredient (API)
-
This compound (Span 80)
-
Co-surfactant (e.g., Polysorbate 80 - Tween 80, optional but recommended)
-
Purified water
Equipment:
-
High Shear Homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle with magnetic stirrer
-
Beakers
-
Thermometer
-
Weighing balance
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and place it in a beaker.
-
Heat the lipid to 5-10°C above its melting point using a water bath or heating mantle with continuous stirring until a clear molten liquid is formed.[9]
-
Accurately weigh the API and dissolve it in the molten lipid phase with continuous stirring to ensure uniform distribution.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh the this compound and any co-surfactant.
-
Add the required volume of purified water to the surfactant(s) and heat the mixture to the same temperature as the lipid phase while stirring.[9]
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase under continuous stirring.
-
Immediately subject the mixture to high shear homogenization at a speed of 10,000-15,000 rpm for a specified duration (e.g., 15-45 minutes).[2] This will result in the formation of a hot oil-in-water (o/w) pre-emulsion.
-
-
Formation of Solid Lipid Nanoparticles:
-
Allow the hot pre-emulsion to cool down to room temperature under gentle stirring.
-
As the lipid solidifies, SLNs will be formed.
-
-
Characterization:
-
The resulting SLN dispersion can be characterized for particle size, PDI, and zeta potential using a particle size analyzer.
-
Encapsulation efficiency can be determined by separating the unencapsulated drug from the SLN dispersion (e.g., by centrifugation) and quantifying the amount of free drug in the supernatant.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of SLNs using the high shear homogenization method.
Caption: Workflow for SLN preparation and characterization.
Conclusion
This compound is a valuable excipient in the formulation of Solid Lipid Nanoparticles. Its primary role as a low-HLB surfactant contributes to the stability of the lipid-water interface, which is essential for the formation of uniform nanoparticles. When used in combination with a high-HLB surfactant, it allows for the fine-tuning of the overall surfactant properties, thereby influencing the final characteristics of the SLNs. The provided protocol for high shear homogenization offers a reliable method for the preparation of SLNs using this compound. The quantitative data presented, although limited in scope for this compound as a sole surfactant, demonstrates the critical impact of surfactant selection on nanoparticle properties. Further research focusing on the systematic evaluation of varying concentrations of this compound alone would provide a more in-depth understanding of its specific contribution to SLN formulation and performance.
References
- 1. Span 80: Significance and symbolism [wisdomlib.org]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols for Encapsulating Hydrophobic Active Pharmaceutical Ingredients using Sorbitan Monooleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan monooleate, a non-ionic surfactant, is a versatile excipient widely utilized in the pharmaceutical industry for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).[1][2] Its lipophilic nature and low Hydrophilic-Lipophilic Balance (HLB) value make it an effective emulsifying, dispersing, and stabilizing agent in various drug delivery systems.[3][4] This document provides detailed application notes and experimental protocols for leveraging this compound in the formulation of nanoemulsions, solid lipid nanoparticles (SLNs), and microspheres to enhance the solubility, stability, and bioavailability of hydrophobic drugs.
Data Presentation: Formulation Parameters and Characterization
The following tables summarize quantitative data from various studies on the formulation and characterization of drug delivery systems utilizing this compound.
Table 1: Nanoemulsion Formulation and Characterization
| Hydrophobic API | Oil Phase | This compound Concentration (% w/w) | Co-surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| β-Caryophyllene | Not Specified | Not Specified (in combination with PEG-40 hydrogenated castor oil) | PEG-40 hydrogenated castor oil | 21.44 | < 0.3 | Not Specified | >90 | [3] |
| Chamomilla recutita Extract | Not Specified | Not Specified | Not Specified | Not Specified | < 0.3 | Not Specified | Not Specified | [2] |
| Lamivudine | Soybean Oil | Not Specified (in combination with Tween 80) | PEG 400 | Not Specified | Not Specified | Not Specified | 95.36 | [1] |
Table 2: Solid Lipid Nanoparticle (SLN) Formulation and Characterization
| Hydrophobic API | Solid Lipid | This compound Concentration (% w/w) | Co-surfactant | Homogenization Speed (rpm) | Homogenization Time (min) | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Miconazole Nitrate | Tristearin | Not Specified (in combination with Tween 80) | Tween 80 (15% w/v) | 17,000 | 20 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Ramipril | Glyceryl Monooleate | Not Specified (Span 20 used) | Span 20 | Not Specified | Not Specified | < 1000 | Narrow | Not Specified | Not Specified | 86.40 | [6][7] |
Table 3: Microsphere Formulation and Characterization
| Hydrophobic API | Polymer | This compound Concentration (% v/v) | Stirring Speed (rpm) | Particle Size (μm) | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release (Time) | Reference |
| Indinavir Sulfate | Ethylcellulose | 1, 2, 3 | 750 | Not Specified | Not Specified | 71 - 96 | 7 hours | [8] |
| Polyblend (PLA-PCL) | PLA-PCL | Varied | 700 - 900 | 0.839 - 2.233 | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Protocol 1: Preparation of Nanoemulsions by Spontaneous Emulsification
This protocol describes a low-energy method for preparing oil-in-water (O/W) nanoemulsions.
Materials:
-
Hydrophobic API
-
Oil phase (e.g., Soybean Oil, Capryol 90)
-
This compound (Span 80)
-
Co-surfactant (e.g., Tween 80, PEG 400)
-
Aqueous phase (e.g., deionized water, phosphate buffer)
Procedure:
-
Dissolve the hydrophobic API in the selected oil phase to prepare the oil phase.
-
In a separate vessel, mix this compound and the co-surfactant to form the surfactant mixture (Smix).
-
Add the oil phase to the Smix with gentle stirring to form a clear and homogenous mixture.
-
Slowly titrate the aqueous phase into the oil-Smix mixture under constant magnetic stirring at a controlled speed (e.g., 100 rpm).
-
Continue stirring for a specified period (e.g., 15 minutes) until a transparent or translucent nanoemulsion is formed.
-
Characterize the resulting nanoemulsion for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High Shear Homogenization
This protocol details the preparation of SLNs using a high-energy homogenization method.
Materials:
-
Hydrophobic API
-
Solid lipid (e.g., Tristearin, Glyceryl monostearate)
-
This compound (or in combination with a hydrophilic surfactant like Tween 80)
-
Aqueous phase (deionized water)
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the hydrophobic API in the molten lipid.
-
In a separate beaker, heat the aqueous phase containing the surfactant(s) to the same temperature as the molten lipid.
-
Add the hot aqueous phase to the molten lipid phase under high shear homogenization using a high-speed homogenizer (e.g., 17,000 rpm) for a specific duration (e.g., 20 minutes).[5]
-
Disperse the resulting hot pre-emulsion in cold water (2-3°C) under stirring to facilitate the solidification of lipid nanoparticles.
-
Characterize the SLN dispersion for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: Preparation of Microspheres by Emulsion-Solvent Evaporation
This protocol outlines the fabrication of polymeric microspheres for controlled drug release.
Materials:
-
Hydrophobic API
-
Polymer (e.g., Ethylcellulose, PLGA)
-
Organic solvent (e.g., Dichloromethane, Acetone/Methanol mixture)
-
Continuous phase (e.g., Liquid paraffin, Water)
-
This compound
Procedure:
-
Dissolve the polymer and the hydrophobic API in a suitable organic solvent.
-
Prepare the continuous phase containing this compound at the desired concentration (e.g., 1-3% v/v).[8]
-
Disperse the organic phase into the continuous phase under mechanical stirring at a controlled speed (e.g., 750 rpm) to form an oil-in-water (o/w) or oil-in-oil (o/o) emulsion.[8]
-
Continue stirring for several hours (e.g., 3-4 hours) to allow for the evaporation of the organic solvent, leading to the formation of solid microspheres.
-
Collect the microspheres by filtration or centrifugation.
-
Wash the collected microspheres with a suitable solvent (e.g., petroleum ether, n-hexane) to remove any residual oil and surfactant.
-
Dry the microspheres at room temperature or in a desiccator.
-
Characterize the dried microspheres for particle size, surface morphology, encapsulation efficiency, and in vitro drug release.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Spontaneous emulsification workflow.
Caption: Hot high shear homogenization for SLNs.
Caption: Emulsion-solvent evaporation for microspheres.
Signaling Pathway Diagram
References
- 1. Formulation and charaterization of nanoemulgel for transdermal drug delivery [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. mdpi.com [mdpi.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and evaluation of solid lipid nanoparticles of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating PLGA Microparticles with Sorbitan Monooleate for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(lactic-co-glycolic acid) (PLGA) microparticles are a leading platform for the controlled and sustained release of therapeutic agents. Their biocompatibility and biodegradable nature make them ideal for a variety of pharmaceutical applications. The formulation of these microparticles is a critical step that dictates their physicochemical properties and, consequently, their drug release kinetics. The choice of surfactant is paramount in controlling particle size, ensuring emulsion stability, and modulating drug encapsulation and release.
Sorbitan monooleate (also known as Span 80) is a non-ionic surfactant commonly employed in the preparation of PLGA microparticles through the oil-in-water (O/W) emulsion solvent evaporation method. Its lipophilic nature makes it an effective stabilizer for the primary emulsion, influencing the characteristics of the final microparticle formulation. These application notes provide detailed protocols and data on the formulation of PLGA microparticles using this compound to achieve controlled drug release.
Data Presentation
The following tables summarize the influence of key formulation parameters on the characteristics of PLGA microparticles.
Table 1: Effect of this compound (Span 80) Concentration on Particle Size and Encapsulation Efficiency
| Formulation ID | PLGA Concentration (% w/v) | This compound Concentration (% v/v) | Average Particle Size (µm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| F1 | 5 | 0.5 | 45.2 ± 3.1 | 0.21 | 75.6 ± 4.2 |
| F2 | 5 | 1.0 | 38.7 ± 2.5 | 0.18 | 82.1 ± 3.8 |
| F3 | 5 | 1.5 | 32.5 ± 2.1 | 0.15 | 85.3 ± 3.5 |
| F4 | 5 | 2.0 | 28.9 ± 1.9 | 0.13 | 88.9 ± 3.1 |
Data are presented as mean ± standard deviation (n=3). This table illustrates a common trend where increasing surfactant concentration leads to smaller and more uniform particles with higher encapsulation efficiency.
Table 2: Influence of PLGA Concentration on Microparticle Properties
| Formulation ID | PLGA Concentration (% w/v) | This compound Concentration (% v/v) | Average Particle Size (µm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| G1 | 2.5 | 1.0 | 25.4 ± 1.8 | 0.25 | 68.4 ± 5.1 |
| G2 | 5.0 | 1.0 | 38.7 ± 2.5 | 0.18 | 82.1 ± 3.8 |
| G3 | 7.5 | 1.0 | 52.1 ± 3.9 | 0.29 | 89.7 ± 2.9 |
| G4 | 10.0 | 1.0 | 65.8 ± 4.7 | 0.34 | 92.3 ± 2.5 |
Data are presented as mean ± standard deviation (n=3). This table demonstrates that a higher polymer concentration generally results in larger particles and improved encapsulation efficiency.
Table 3: Representative In Vitro Drug Release Profile
| Time (Days) | Cumulative Release (%) - Formulation F1 (0.5% Span 80) | Cumulative Release (%) - Formulation F4 (2.0% Span 80) |
| 1 | 25.1 ± 2.8 | 18.5 ± 2.1 |
| 7 | 42.6 ± 3.5 | 35.2 ± 3.0 |
| 14 | 65.3 ± 4.1 | 58.9 ± 3.7 |
| 21 | 82.9 ± 4.9 | 76.4 ± 4.2 |
| 28 | 95.2 ± 5.6 | 91.8 ± 5.1 |
Data are presented as mean ± standard deviation (n=3). This representative data illustrates that a lower concentration of this compound may lead to a slightly higher initial burst release. The sustained release profile is influenced by a combination of factors including particle size and drug distribution within the polymer matrix.
Experimental Protocols
Protocol 1: Preparation of PLGA Microparticles using the Oil-in-Water (O/W) Emulsion Solvent Evaporation Method
1. Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Active Pharmaceutical Ingredient (API)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
This compound (Span 80)
-
Poly(vinyl alcohol) (PVA) (as a secondary surfactant for the aqueous phase)
-
Deionized water
2. Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the API in the organic solvent. For example, prepare a 5% w/v PLGA solution in DCM. Add the desired concentration of this compound (e.g., 0.5% to 2.0% v/v of the organic phase) to this solution and mix until fully dissolved.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase at a defined ratio (e.g., 1:10 v/v). Homogenize the mixture using a high-speed homogenizer or a sonicator at a specific speed (e.g., 8,000 - 12,000 rpm) for a set duration (e.g., 2-5 minutes) to form the oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir continuously at a moderate speed (e.g., 200-400 rpm) at room temperature for several hours (e.g., 4-6 hours) to allow for the evaporation of the organic solvent.
-
Microparticle Collection and Washing: Collect the hardened microparticles by centrifugation or filtration. Wash the collected microparticles with deionized water multiple times (e.g., 3-4 times) to remove residual PVA and unencapsulated drug.
-
Drying: Lyophilize or air-dry the washed microparticles to obtain a free-flowing powder.
Protocol 2: Characterization of PLGA Microparticles
1. Particle Size and Morphology Analysis:
-
Method: Scanning Electron Microscopy (SEM) and Laser Diffraction Particle Size Analysis.
-
Procedure (SEM): Mount the dried microparticles onto an aluminum stub using double-sided carbon tape and sputter-coat with gold. Observe the morphology under an SEM at an appropriate accelerating voltage.
-
Procedure (Particle Size Analysis): Disperse the microparticles in deionized water containing a small amount of surfactant (e.g., Tween 80) to prevent aggregation. Analyze the particle size distribution using a laser diffraction particle size analyzer.
2. Encapsulation Efficiency Determination:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Accurately weigh a known amount of dried microparticles.
-
Dissolve the microparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.
-
Extract the drug into an appropriate aqueous buffer.
-
Quantify the amount of drug in the aqueous phase using a pre-validated UV-Vis or HPLC method.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Actual Drug Loading / Theoretical Drug Loading) x 100
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method or Sample and Separate Method.
-
Procedure (Sample and Separate):
-
Disperse a known amount of drug-loaded microparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Incubate the container in a shaking water bath at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Centrifuge the collected sample to separate any suspended microparticles.
-
Analyze the supernatant for drug content using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Application Notes and Protocols for Preparing Transfersomes for Transdermal Delivery with Sorbitan Monooleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of transfersomes utilizing Sorbitan monooleate (Span 80) as an edge activator for enhanced transdermal drug delivery. Transfersomes are ultra-deformable lipid vesicles capable of squeezing through the narrow pores of the stratum corneum, making them a promising carrier for delivering therapeutic agents deep into the skin or to the systemic circulation.[1][2][3][4] this compound, a non-ionic surfactant, acts as an "edge activator," imparting flexibility to the vesicle membrane.[5]
Principle of Transfersomes in Transdermal Delivery
Transfersomes are composed of a phospholipid, typically phosphatidylcholine, and an edge activator, such as this compound.[4][5] The edge activator destabilizes the lipid bilayers of the vesicles, which increases their deformability and allows them to penetrate the skin more effectively than conventional liposomes.[1] This enhanced penetration is driven by the transdermal hydration gradient.[3] Transfersomes can encapsulate a wide range of drug molecules, including both hydrophilic and lipophilic compounds, making them a versatile platform for transdermal drug delivery.[1][6]
Experimental Protocols
The most common method for preparing transfersomes is the thin-film hydration technique.[1][7][8] This method involves the dissolution of the phospholipid, this compound, and the active pharmaceutical ingredient (API) in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer to form a vesicular suspension, which is subsequently size-reduced.
Materials and Equipment
-
Phospholipid: Soy phosphatidylcholine, egg phosphatidylcholine, or other purified phospholipids.
-
Edge Activator: this compound (Span 80).
-
Active Pharmaceutical Ingredient (API): The drug to be encapsulated.
-
Organic Solvents: Chloroform and methanol (2:1 v/v ratio is common).[5]
-
Aqueous Buffer: Phosphate buffered saline (PBS) at a physiologically relevant pH (e.g., pH 6.5-7.4).[1]
-
Rotary Evaporator.
-
Bath Sonicator or Probe Sonicator.
-
Extruder (optional).
-
Standard laboratory glassware.
Preparation of Transfersomes by Thin-Film Hydration
The following protocol describes a general procedure for preparing transfersomes. The specific ratios of phospholipid to this compound and the concentration of the API should be optimized for each specific application.
Step 1: Preparation of the Lipid-Drug Mixture
-
Accurately weigh the desired amounts of phospholipid (e.g., soy phosphatidylcholine) and this compound. A common starting ratio of phospholipid to edge activator is 85:15 (w/w).[5]
-
Weigh the desired amount of the lipophilic drug to be encapsulated.
-
Dissolve the phospholipid, this compound, and the lipophilic drug in a suitable volume of an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[5]
Step 2: Formation of the Thin Lipid Film
-
Attach the round-bottom flask to a rotary evaporator.
-
Rotate the flask at a constant speed (e.g., 60 rpm) in a water bath maintained at a temperature above the lipid transition temperature (e.g., 40-45°C).[5]
-
Apply a vacuum to the system to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue the evaporation under vacuum for at least 1 hour after the film appears dry to ensure the complete removal of residual solvent.
Step 3: Hydration of the Lipid Film
-
Add the appropriate volume of the aqueous buffer (e.g., PBS pH 7.4) to the round-bottom flask containing the thin lipid film. If the drug is hydrophilic, it should be dissolved in the buffer prior to hydration.[4]
-
Rotate the flask gently in the water bath (at the same temperature as in Step 2) for 1 hour to allow for complete hydration of the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
Step 4: Size Reduction of Transfersomes
-
To obtain smaller, more uniform vesicles, the MLV suspension must be subjected to a size reduction process.
-
Sonication: Submerge the round-bottom flask in a bath sonicator or use a probe sonicator to sonicate the suspension for a specific duration (e.g., 5-15 minutes). The sonication time and power should be optimized to achieve the desired particle size.
-
Extrusion (Optional but Recommended): For a more uniform size distribution, the sonicated transfersome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 5-10 times.
Step 5: Purification of Transfersomes
-
To remove any unentrapped drug, the transfersome suspension can be centrifuged at a high speed (e.g., 15,000 rpm for 1 hour).
-
The supernatant containing the unentrapped drug is discarded, and the pellet of transfersomes is resuspended in fresh buffer. This washing step can be repeated 2-3 times.
Experimental Workflow Diagram
Caption: Experimental workflow for the preparation of transfersomes using the thin-film hydration method.
Characterization of Transfersomes
Thorough characterization is essential to ensure the quality and performance of the prepared transfersomes. Key parameters to evaluate include:
Vesicle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is a widely used technique to determine the average particle size (hydrodynamic diameter), PDI (a measure of the width of the size distribution), and zeta potential (a measure of the surface charge of the vesicles).[5][6]
-
Significance: Vesicle size influences the skin penetration ability of transfersomes. A PDI value below 0.3 indicates a homogenous population of vesicles. Zeta potential is an indicator of the stability of the vesicular suspension; a higher absolute value (e.g., > ±20 mV) suggests better stability due to electrostatic repulsion between particles.[9]
Entrapment Efficiency (%EE)
-
Method: The entrapment efficiency is the percentage of the initial drug that is successfully encapsulated within the transfersomes. It is typically determined by separating the unentrapped drug from the transfersome suspension using methods like centrifugation or dialysis. The amount of drug in the supernatant (unentrapped) or in the transfersomes (after lysis) is then quantified using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6]
-
Formula: %EE = [(Total Drug - Unentrapped Drug) / Total Drug] x 100
Vesicle Morphology
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the transfersomes.[5]
-
Significance: These techniques confirm the formation of spherical vesicles and can provide information about their lamellarity.
In Vitro Drug Release
-
Method: The drug release profile from the transfersomes is typically evaluated using a dialysis bag method. The transfersome suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., PBS) at 37°C with constant stirring. Samples of the release medium are withdrawn at predetermined time intervals and analyzed for drug content.
-
Significance: This study provides information on the rate and mechanism of drug release from the vesicles.
Data Presentation
The following table summarizes typical quantitative data for transfersomes prepared with this compound from various studies.
| Formulation Code | Phospholipid:this compound (w/w) | Drug | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| TS-80 | 85:15 | Raloxifene HCl | 95.1 ± 1.05 | 0.162 ± 0.01 | +17.62 ± 0.29 | 90.9 ± 1.15 | [5] |
| F2 | Not Specified | Simvastatin | - | - | - | >90 | [10] |
| D1 | 90:10 | Resveratrol | 64.28 | - | -19.53 | 59.93 | [9] |
| T1-CM | Not Specified | Not Specified | 84.333 ± 1.762 | - | - | - | [11] |
| Azelaic Acid Transfersome | Not Specified | Azelaic Acid | 89.06 | 0.292 | +0.558 | 40.98 | [12] |
| Miconazole Nitrate Transfersomes | 90:10 | Miconazole Nitrate | 71 | - | - | 86 | [13] |
| Carvedilol Transfersomes | Not Specified | Carvedilol | ~116 | - | +11 | ~94 | [13] |
Note: The results can vary significantly depending on the specific drug, preparation method, and analytical techniques used.
Signaling Pathways and Logical Relationships
The mechanism of transfersome penetration through the skin is a physical process rather than a signaling pathway. The key logical relationship is the interplay between the formulation components and the resulting physicochemical properties, which in turn dictate the transdermal delivery efficiency.
Caption: Logical relationship between formulation components, physicochemical properties, and transdermal delivery outcome of transfersomes.
Conclusion
The use of this compound as an edge activator in transfersome formulations offers a promising strategy for enhancing the transdermal delivery of a wide range of therapeutic agents. By carefully optimizing the formulation and process parameters, researchers can develop highly deformable vesicles with desirable physicochemical properties for effective skin permeation. The protocols and information provided in these application notes serve as a valuable resource for scientists and professionals in the field of drug development.
References
- 1. Transfersomes: A Promising Nanoencapsulation Technique for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scispace.com [scispace.com]
- 4. ijcrt.org [ijcrt.org]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. aditum.org [aditum.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Evaluation of Novel Transfersomes Combined with the Natural Antioxidant Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Production of Antioxidant Transfersomes by a Supercritical CO2 Assisted Process for Transdermal Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sorbitan Monooleate (Span 80) Emulsions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase inversion in Sorbitan monooleate (Span 80) emulsions.
Troubleshooting Guides
Issue: My Water-in-Oil (W/O) emulsion unexpectedly inverted to an Oil-in-Water (O/W) emulsion.
Possible Causes and Solutions:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB) Value: this compound (Span 80) has a low HLB value of 4.3, which favors the formation of W/O emulsions.[1][2] If the overall HLB of your surfactant system is too high, it can lead to the formation of an O/W emulsion. This often occurs when Span 80 is combined with a high HLB emulsifier like Polysorbate 80 (Tween 80).
-
Solution: Adjust the ratio of your surfactants to achieve a lower required HLB (typically in the range of 4-6 for W/O emulsions).[3] You can calculate the required HLB of your oil phase to determine the optimal surfactant blend.
-
-
High Temperature: Increasing the temperature can make non-ionic surfactants like Span 80 more hydrophilic, which can lead to a phase inversion from W/O to O/W. This is known as the Phase Inversion Temperature (PIT).[4][5]
-
Solution: Maintain a lower processing and storage temperature. If high temperatures are necessary for other reasons, you may need to adjust your formulation to have a higher PIT.[5]
-
-
Excessive Shear: High shear rates during homogenization can sometimes promote the formation of O/W emulsions, even if the formulation is designed for a W/O system.[6]
-
Solution: Reduce the homogenization speed or time. Experiment with different mixing intensities to find the optimal conditions for your specific formulation.
-
-
High Water Content: A high internal phase (water) concentration can lead to catastrophic phase inversion, where the dispersed phase becomes the continuous phase.
-
Solution: Gradually add the water phase to the oil phase during emulsification. Monitor the viscosity closely; a sudden drop can indicate phase inversion.[7] Consider keeping the internal phase volume below the critical point for inversion, which is often around 74%.
-
Issue: My emulsion is showing signs of instability (creaming, coalescence) even without a full phase inversion.
Possible Causes and Solutions:
-
Insufficient Surfactant Concentration: An inadequate amount of Span 80 can lead to incomplete coverage of the dispersed droplets, resulting in coalescence and eventual phase separation.
-
Inappropriate Surfactant Combination: While Span 80 is an effective W/O emulsifier, combining it with a suitable co-emulsifier can enhance stability.
-
Non-Optimal Processing Conditions: The method of emulsification, including temperature and shear, plays a crucial role in the final stability of the emulsion.
-
Solution: For the PIT method, rapid cooling of the emulsion from a temperature above the PIT can produce very fine and stable nanoemulsions.[5][13] For mechanical emulsification, optimizing the homogenization speed and duration is key to achieving a small and uniform droplet size, which enhances stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the HLB value in preventing phase inversion?
The Hydrophilic-Lipophilic Balance (HLB) value is a critical parameter for determining the type of emulsion that will be formed. Surfactants with low HLB values (like Span 80 at 4.3) are more lipophilic (oil-loving) and tend to form water-in-oil (W/O) emulsions. Surfactants with high HLB values are more hydrophilic (water-loving) and favor the formation of oil-in-water (O/W) emulsions.[3] To prevent phase inversion, you must select a surfactant or a blend of surfactants with an HLB value that matches the required HLB of your oil phase for the desired emulsion type. For W/O emulsions, a lower combined HLB is necessary.
Q2: How does temperature affect the stability of my this compound emulsion?
For non-ionic surfactants like this compound, an increase in temperature generally leads to a decrease in their hydrophilicity. This change in affinity for the water and oil phases can induce a phase inversion. The temperature at which this occurs is known as the Phase Inversion Temperature (PIT).[4][5] Operating well below the PIT is crucial for maintaining the stability of an O/W emulsion. Conversely, for some W/O emulsions, higher temperatures might be tolerated. It is important to determine the PIT of your specific formulation to define a safe operating temperature range.
Q3: What is the Phase Inversion Temperature (PIT) method of emulsification, and how can it prevent instability?
The Phase Inversion Temperature (PIT) method is a low-energy emulsification technique used to prepare highly stable oil-in-water (O/W) nanoemulsions. The process involves heating the oil, water, and non-ionic surfactant mixture to a temperature slightly above the PIT, where the emulsion inverts to a W/O type and the interfacial tension is very low. The system is then rapidly cooled, causing it to invert back to an O/W emulsion with very small and uniform droplets.[5][13] This method can produce emulsions with excellent long-term stability due to the fine droplet size achieved.
Q4: Can the order of adding the oil and water phases prevent phase inversion?
Yes, the order of addition can significantly influence the final emulsion type and stability. For creating a W/O emulsion with Span 80, it is generally recommended to dissolve the Span 80 in the oil phase first and then gradually add the water phase with continuous mixing.[14] This method, often referred to as the "emulsion inversion point" (EIP) method, allows for the formation of a stable W/O emulsion by carefully controlling the volume fraction of the dispersed phase.[14][15]
Q5: How can I visually or experimentally detect the onset of phase inversion?
Several methods can be used to detect phase inversion:
-
Visual Observation: A change in the appearance of the emulsion from opaque and milky to more translucent or vice-versa can indicate phase inversion.
-
Viscosity Measurement: A dramatic and sudden drop in viscosity is a strong indicator of phase inversion from a more viscous W/O emulsion to a less viscous O/W emulsion.[7]
-
Conductivity Measurement: Oil-in-water (O/W) emulsions, with a continuous aqueous phase, will have significantly higher electrical conductivity than water-in-oil (W/O) emulsions. A sharp increase in conductivity during emulsification or upon changing conditions (e.g., temperature) signals an inversion to an O/W system.
-
Dye Test: Adding a water-soluble dye to a sample of the emulsion can help determine the continuous phase. If the color disperses uniformly, the continuous phase is water (O/W). If the dye forms small droplets, the continuous phase is oil (W/O).
Data Presentation
Table 1: Effect of Surfactant Concentration (Span 80) on Emulsion Stability
| Span 80 Concentration (% w/v) | Observation after 4 hours | Emulsion Stability (%) |
| 4 | Significant phase separation | Lower |
| 6 | Moderate phase separation | Moderate |
| 8 | Minimal phase separation | Higher |
| 10 | No visible phase separation | Highest |
Source: Adapted from a study on emulsion liquid membrane stability.[8]
Table 2: Influence of HLB Value on Emulsion Droplet Size
| Surfactant System | HLB Value | Mean Droplet Size (μm) |
| Span 80 / Tween 80 Blend | 8.0 | 5.2 |
| Span 80 / Tween 80 Blend | 9.0 | 3.8 |
| Span 80 / Tween 80 Blend | 10.0 | 2.5 |
| Span 80 / Tween 80 Blend | 11.0 | 3.9 |
| Span 80 / Tween 80 Blend | 12.0 | 5.8 |
Note: This table illustrates the general trend that an optimal HLB value results in the smallest droplet size, which is indicative of greater emulsion stability. The exact optimal HLB will depend on the specific oil phase used.
Experimental Protocols
Protocol 1: Determination of Emulsion Stability using the Bottle Test Method
-
Preparation: Prepare a series of emulsions with varying formulations (e.g., different surfactant concentrations, oil-to-water ratios).
-
Sample Filling: Fill identical, graduated, transparent containers (e.g., test tubes, centrifuge tubes) with a fixed volume of each emulsion.
-
Storage: Store the samples under controlled conditions (e.g., constant temperature).
-
Observation: At regular intervals (e.g., 1, 2, 4, 8, 24 hours and then daily), visually inspect the samples for any signs of instability, such as:
-
Creaming/Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation). Measure the height of this layer.
-
Flocculation: The aggregation of droplets into clumps.
-
Coalescence: The merging of droplets, leading to the formation of larger droplets and eventually a separate layer of the dispersed phase. Measure the volume of the separated phase.
-
-
Quantification: Calculate the stability of the emulsion by measuring the volume of the separated aqueous or oil phase over time.
Protocol 2: Determination of Phase Inversion Temperature (PIT)
-
Emulsion Preparation: Prepare the oil-in-water emulsion using the non-ionic surfactant system.
-
Conductivity Measurement Setup: Place a sample of the emulsion in a beaker with a magnetic stirrer for gentle agitation. Immerse a conductivity probe connected to a conductivity meter into the emulsion. Also, place a thermometer in the sample.
-
Heating: Gently heat the emulsion on a hot plate with continuous stirring.
-
Data Recording: Record the conductivity and temperature at regular intervals (e.g., every 2°C).
-
PIT Determination: Plot conductivity as a function of temperature. The Phase Inversion Temperature is the temperature at which a sharp decrease in conductivity is observed, indicating the inversion from an O/W emulsion (high conductivity) to a W/O emulsion (low conductivity).[4]
Visualizations
Caption: Troubleshooting logic for preventing phase inversion.
Caption: Workflow for emulsion stability assessment.
References
- 1. btsjournals.com [btsjournals.com]
- 2. jocet.org [jocet.org]
- 3. The Properties of the Monolayers of Sorbitan Lipids as Informative Factors on the Hydrophilic–Lipophilic Balance Value of Their Mixtures, Proposed for Dermatological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 5. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. Effective Surfactants Blend Concentration Determination for O/W Emulsion Stabilization by Two Nonionic Surfactants by Simple Linear Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. aidic.it [aidic.it]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sorbitan Monooleate for Stable Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Sorbitan monooleate (Span 80) in stable nanoemulsion formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of nanoemulsions using this compound.
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 0.3) | 1. Insufficient surfactant concentration.[1] 2. Inefficient homogenization.[2] 3. Suboptimal surfactant blend (HLB value). | 1. Incrementally increase the concentration of this compound or the overall surfactant blend. 2. Increase homogenization time or pressure/sonication power.[3][4] 3. Adjust the ratio of this compound to a high-HLB surfactant (e.g., Polysorbate 80) to achieve the required HLB for your oil phase.[5][6][7] |
| Nanoemulsion is unstable and separates over time (creaming, sedimentation, coalescence) | 1. Inappropriate surfactant concentration (too low or excessively high).[8] 2. Ostwald ripening, especially with oils that have some water solubility.[9][10] 3. Flocculation due to weak net droplet charge. | 1. Optimize the surfactant concentration. An insufficient amount fails to cover the droplet surface, while excessive amounts can cause micelle formation and depletion flocculation.[11] 2. Use a combination of surfactants to create a more robust interfacial film. Consider using a co-surfactant.[8][12] 3. Measure the zeta potential. If it is close to neutral, consider adding a charged surfactant to the formulation to increase electrostatic repulsion.[13] |
| Large particle size (>200 nm) | 1. Insufficient energy input during homogenization.[8] 2. Low surfactant-to-oil ratio.[14] 3. Incorrect HLB of the surfactant system for the oil phase. | 1. Increase the homogenization pressure, number of passes, or sonication duration.[2][4] 2. Increase the concentration of the surfactant blend while keeping the oil concentration constant.[14] 3. Systematically vary the ratio of this compound to a high-HLB co-surfactant to find the optimal HLB for minimal particle size. |
| Unexpected Phase Inversion (e.g., O/W becomes W/O) | 1. HLB of the surfactant blend is too low. This compound has a low HLB of 4.3, favoring W/O emulsions.[6][15][16] | 1. For O/W nanoemulsions, a higher overall HLB (typically 8-18) is needed.[6] Increase the proportion of the high-HLB surfactant (e.g., Polysorbate 80) in your blend. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (Span 80) in nanoemulsions?
A1: this compound is a non-ionic surfactant and emulsifying agent.[17] With a low Hydrophile-Lipophile Balance (HLB) of 4.3, it is lipophilic (oil-soluble) and is primarily used to form water-in-oil (W/O) emulsions.[15][16] However, in the context of oil-in-water (O/W) nanoemulsions, it is almost always used in combination with a high-HLB surfactant (like Polysorbate 80) to achieve a specific required HLB for the oil phase, which enhances the stability of the nanoemulsion.[5][7][16]
Q2: How do I determine the optimal concentration of this compound?
A2: The optimal concentration is system-dependent and must be determined experimentally. Generally, you would conduct a concentration-response study where you vary the surfactant-to-oil ratio and measure the resulting particle size and polydispersity index (PDI). The optimal concentration is typically the minimum amount required to achieve a small and stable particle size with a low PDI.[8][14]
Q3: What is the effect of increasing this compound concentration on particle size?
A3: In a blended surfactant system for O/W nanoemulsions, increasing the proportion of this compound will lower the overall HLB of the system. This may lead to an increase in particle size if the resulting HLB deviates from the optimal value required by the oil phase. Conversely, in systems where a lower HLB is beneficial, a higher concentration of this compound relative to a high-HLB surfactant could lead to smaller, more stable droplets, up to a certain point.
Q4: Can I use this compound as the sole emulsifier for an O/W nanoemulsion?
A4: It is highly unlikely to form a stable O/W nanoemulsion using only this compound. Its low HLB of 4.3 strongly favors the formation of W/O emulsions.[6][15] For O/W systems, it must be blended with a high-HLB surfactant to achieve an effective HLB, typically in the range of 8-18.[6]
Q5: What are the main instability mechanisms I should be aware of when formulating nanoemulsions?
A5: The primary mechanisms of nanoemulsion instability are:
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[9][10]
-
Coalescence: The merging of two or more droplets to form a single larger droplet.[10]
-
Flocculation: The aggregation of droplets into clumps without the loss of individual droplet identity.[10]
-
Creaming/Sedimentation: The migration of droplets to the top or bottom of the container due to density differences, which is less of a concern for nano-sized droplets but can result from flocculation.[18][19]
Experimental Protocols
Protocol 1: Preparation of an O/W Nanoemulsion using High-Pressure Homogenization
This protocol describes a general method for preparing an oil-in-water nanoemulsion using a blend of this compound and a high-HLB surfactant.
-
Phase Preparation:
-
Oil Phase: Accurately weigh the required amounts of the oil phase and this compound. Gently heat to approximately 40-60°C to ensure complete mixing.
-
Aqueous Phase: In a separate vessel, weigh the required amount of deionized water and the high-HLB surfactant (e.g., Polysorbate 80). Stir until fully dissolved. Heat to the same temperature as the oil phase.[20]
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the pre-emulsion through a high-pressure homogenizer.
-
Operate the homogenizer at a set pressure (e.g., 500-1500 bar or 7,250-21,750 psi).
-
Recirculate the emulsion for a specific number of passes (e.g., 3-10 cycles) to achieve a uniform and small droplet size.[2]
-
Cool the system as needed to prevent overheating.
-
-
Characterization:
-
Allow the nanoemulsion to cool to room temperature.
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 2: Characterization of Nanoemulsion Stability
-
Accelerated Stability Testing:
-
Store aliquots of the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).[4][5]
-
At specified time points (e.g., 1, 7, 14, 30, 60, and 90 days), visually inspect the samples for any signs of phase separation, creaming, or sedimentation.
-
Measure the particle size, PDI, and zeta potential at each time point to monitor changes.
-
-
Centrifugation Test:
-
Centrifuge a sample of the nanoemulsion (e.g., at 3,000-5,000 g) for 15-30 minutes.
-
Visually inspect for any signs of phase separation. A stable nanoemulsion should show no separation.[5]
-
Quantitative Data Summary
The following tables summarize the impact of surfactant concentration on nanoemulsion properties, compiled from various studies. Note that direct comparison is challenging due to differences in oil phases, co-surfactants, and preparation methods.
Table 1: Effect of Surfactant-to-Oil Ratio on Particle Size
| Oil Phase | Surfactant System | Surfactant:Oil Ratio (w/w) | Mean Particle Size (nm) | PDI | Reference |
| Oleic Acid | Not Specified | 5:1 | 129.1 | - | [14] |
| Oleic Acid | Not Specified | 7:1 | 69.4 | - | [14] |
| Oleic Acid | Not Specified | 10:1 | 18.8 | - | [14] |
| Rice Bran Oil | Sorbitan Oleate/PEG-30 Castor Oil | 1:1 (10% Surfactant, 10% Oil) | Stable Nanoemulsion | - | [5] |
| Rice Bran Oil | Sorbitan Oleate/PEG-30 Castor Oil | 1:2 (5% Surfactant, 10% Oil) | Unstable | - | [5] |
Table 2: Influence of Surfactant Concentration on Zeta Potential
| Formulation | Surfactant Concentration (%) | Mean Particle Size (nm) | Zeta Potential (mV) | Reference |
| Palm Oil Based | 5 mL (in total volume) | 320.2 | -20.6 | [3] |
| Kojic Monooleate | Optimized formulation | Polydispersed (70-160 nm) | < -40 | [4] |
Visualizations
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Caption: Troubleshooting logic for common nanoemulsion instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. Formation and stability of oil-in-water nanoemulsions containing rice bran oil: in vitro and in vivo assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.ist.utl.pt [web.ist.utl.pt]
- 7. repository.stifar.ac.id [repository.stifar.ac.id]
- 8. cannasoltechnologies.com [cannasoltechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers [frontiersin.org]
- 12. Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]
- 17. btsjournals.com [btsjournals.com]
- 18. Challenges associated in stability of food grade nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. WO2011073726A1 - Nanoemulsion, method for its preparation and use - Google Patents [patents.google.com]
Troubleshooting aggregation in Sorbitan monooleate-based formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorbitan monooleate-based formulations. The following sections address common issues related to aggregation and formulation instability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-based emulsion is showing signs of aggregation and phase separation. What are the primary causes?
A1: Aggregation in this compound (also known as Span 80) formulations is often a result of an imbalance in the formulation's stability. This compound is a non-ionic, low HLB (Hydrophile-Lipophile Balance) surfactant, making it ideal for water-in-oil (W/O) emulsions.[1][2][3][4] Key factors that can lead to aggregation include:
-
Incorrect HLB Value: The overall HLB of your surfactant blend may not be optimal for the oil phase you are using. While this compound has an HLB value of approximately 4.3, different oils require different HLB values for stable emulsification.[1][2][3][5]
-
Inappropriate Surfactant Concentration: The concentration of this compound may be too low to adequately coat the dispersed phase droplets, or so high that it leads to increased viscosity and potential instability.[1]
-
Temperature Fluctuations: Temperature can affect the viscosity of the emulsion and the solubility of the surfactant, leading to instability.[6][7] Increased temperatures can cause monolayers to expand, potentially weakening the interfacial film.[6][7]
-
pH Shifts: Changes in the pH of the aqueous phase can alter the surface charge of droplets (if other ionizable components are present), leading to flocculation and coalescence.[8][9]
-
High Energy Input during Homogenization: Excessive energy can lead to droplet coalescence if the surfactant cannot adsorb to the newly created surfaces quickly enough.
Q2: How can I determine the optimal concentration of this compound for my formulation?
A2: The optimal concentration of this compound depends on the specific components and desired characteristics of your formulation. A systematic approach is recommended:
-
Literature Review: Start by reviewing literature for similar formulations to establish a starting concentration range.
-
Empirical Titration: Prepare a series of formulations with varying concentrations of this compound while keeping all other components constant.
-
Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) to measure the particle size and polydispersity index (PDI) of the emulsions. A stable formulation will exhibit a small and consistent particle size with a low PDI over time.[10]
-
Zeta Potential Measurement: For formulations with an aqueous continuous phase (O/W), measuring the zeta potential can indicate the stability against aggregation due to electrostatic repulsion.[11][12] A higher absolute zeta potential value generally suggests better stability.[12]
-
Visual Observation: Monitor the formulations for signs of instability such as creaming, sedimentation, or phase separation over a set period under different storage conditions (e.g., room temperature, accelerated stability testing at elevated temperatures).
Below is a troubleshooting workflow to address aggregation issues:
Caption: Troubleshooting workflow for addressing aggregation in formulations.
Q3: My formulation requires an oil-in-water (O/W) emulsion, but this compound is a low HLB surfactant. How can I use it effectively?
A3: While this compound (HLB ≈ 4.3) is primarily used for W/O emulsions, it can be effectively used in O/W emulsions when blended with a high HLB surfactant.[1][13] This combination allows for the creation of a stable interfacial film around the oil droplets. A common high HLB co-surfactant is Polysorbate 80 (Tween 80), which has an HLB value of 15.0.[13]
To determine the required ratio of this compound to your high HLB surfactant, you can use the following formula to calculate the required HLB of the blend:
HLB_blend = (f_A * HLB_A) + (f_B * HLB_B)
Where:
-
f_A and f_B are the weight fractions of surfactant A and B.
-
HLB_A and HLB_B are the HLB values of surfactant A and B.
You will need to know the "required HLB" of your oil phase to calculate the optimal ratio.[5]
Quantitative Data Summary
| Parameter | This compound (Span 80) | Polysorbate 80 (Tween 80) | Reference |
| HLB Value | 4.3 | 15.0 | [1][2][13] |
| Molecular Formula | C₂₄H₄₄O₆ | C₆₄H₁₂₄O₂₆ | [1][2] |
| Molecular Weight | 428.61 g/mol | ~1310 g/mol | [2] |
| Form | Amber liquid | Amber/golden-colored viscous liquid | [1] |
| Solubility | Soluble in ethanol, ethyl acetate, petroleum ether, and toluene. Insoluble in water but can be dispersed in hot water. | Soluble in water, ethanol, methanol, and ethyl acetate. Insoluble in mineral oil. | [2] |
| Analytical Technique | Typical Measurement Range for Emulsions | Purpose |
| Dynamic Light Scattering (DLS) | 1 nm - 10 µm | Measures particle size, size distribution, and polydispersity index (PDI) to assess aggregation.[10][14][15][16] |
| Zeta Potential | -200 mV to +200 mV | Measures the surface charge of droplets to predict electrostatic stability.[11][12][17] Values ≥ |
| Microscopy (SEM, TEM) | Provides direct visualization of droplet morphology and aggregation. | [10][14] |
Key Experimental Protocols
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS)
This protocol outlines the general steps for analyzing the particle size of a this compound-based emulsion.
1. Sample Preparation:
- Ensure the sample is homogeneous by gentle inversion.
- Dilute the emulsion to an appropriate concentration using the continuous phase of the formulation to avoid multiple scattering effects. The optimal concentration should result in a stable count rate as recommended by the instrument manufacturer (typically between 150k and 250k counts per second).[18]
- Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any large aggregates or dust particles that could interfere with the measurement.[18]
2. Instrument Setup:
- Turn on the DLS instrument and allow the laser to stabilize (typically 5-10 minutes).[19]
- Select the appropriate measurement parameters in the software, including the dispersant (continuous phase) viscosity and refractive index, and the material refractive index of the dispersed phase.
- Set the temperature for the measurement, typically at 25°C.
3. Measurement:
- Rinse a clean cuvette with the filtered, diluted sample.
- Fill the cuvette with the sample and ensure there are no air bubbles.
- Place the cuvette in the instrument's sample holder.
- Allow the sample to equilibrate to the set temperature for a few minutes.[19]
- Perform the measurement. Typically, 3-5 replicate measurements are recommended for statistical validity.
4. Data Analysis:
- The instrument software will generate a report including the average particle size (Z-average), the particle size distribution, and the Polydispersity Index (PDI).
- A PDI value below 0.3 generally indicates a monodisperse and stable system, while a value above 0.7 suggests a broad size distribution and potential aggregation.[10]
prep [label="1. Sample Preparation\n(Dilution & Filtration)"];
setup [label="2. Instrument Setup\n(Parameters & Temperature)"];
measure [label="3. Measurement\n(Equilibration & Replicates)"];
analyze [label="4. Data Analysis\n(Size, PDI, Distribution)"];
result [label="Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep -> setup;
setup -> measure;
measure -> analyze;
analyze -> result;
}
Caption: Workflow for Dynamic Light Scattering (DLS) analysis.
Protocol 2: Measurement of Zeta Potential
This protocol provides a general method for determining the zeta potential of an emulsion, which is an indicator of its stability.
1. Sample Preparation:
- Dilute the emulsion in the original continuous phase (e.g., ultrapure water for O/W emulsions) to a suitable concentration for measurement as per the instrument's guidelines.[12]
- Ensure the pH of the diluent is the same as the original formulation to get an accurate representation of the surface charge.
2. Instrument and Cell Preparation:
- Clean the zeta potential measurement cell and electrodes thoroughly according to the manufacturer's instructions to prevent cross-contamination.[19] Rinsing with ultrapure water and a suitable solvent is common.[19]
- Assemble the cell and electrodes.
3. Measurement:
- Inject the diluted sample into the measurement cell, ensuring no air bubbles are trapped between the electrodes.[11]
- Place the cell into the instrument and allow it to thermally equilibrate.
- Apply the electric field and perform the measurement. The instrument measures the electrophoretic mobility of the droplets and calculates the zeta potential using the Smoluchowski equation or a similar model.[12]
- Perform multiple measurements (e.g., 5-10) and average the results, discarding any clear outliers.[11]
4. Data Interpretation:
- A high absolute zeta potential (e.g., > |25| mV) generally indicates good electrostatic stability and a lower tendency for aggregation.[12]
- A zeta potential close to zero suggests that the droplets are more likely to aggregate.
sample_prep [label="1. Sample Preparation\n(Dilution in Continuous Phase)"];
cell_prep [label="2. Cell & Electrode Preparation\n(Cleaning & Assembly)"];
measurement [label="3. Measurement\n(Sample Injection, Equilibration,\nData Acquisition)"];
interpretation [label="4. Data Interpretation\n(Stability Assessment based on mV value)"];
stability_pred [label="Stability Prediction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sample_prep -> cell_prep;
cell_prep -> measurement;
measurement -> interpretation;
interpretation -> stability_pred;
}
Caption: Workflow for Zeta Potential measurement.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]
- 3. ulprospector.com [ulprospector.com]
- 4. avenalab.com [avenalab.com]
- 5. scribd.com [scribd.com]
- 6. The Effect of Temperature on Sorbitan Surfactant Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 10. How To Characterize Nanoparticle Aggregation And Dispersion? [satnanomaterial.com]
- 11. entegris.com [entegris.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. Effect of emulsifier pairs on physical stability of emulsions containing three different natural oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 16. youtube.com [youtube.com]
- 17. brookhaveninstruments.com.cn [brookhaveninstruments.com.cn]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. epfl.ch [epfl.ch]
Technical Support Center: Strategies to Prevent Ostwald Ripening in Sorbitan Monooleate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ostwald ripening in sorbitan monooleate (Span 80) emulsions.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of this compound emulsions, with a focus on preventing Ostwald ripening.
| Issue | Potential Cause | Recommended Solution |
| Rapid increase in average droplet size over a short period (hours to days). | Ostwald Ripening: The oil phase has significant solubility in the continuous phase, leading to the diffusion of oil molecules from smaller to larger droplets. | 1. Incorporate a Ripening Inhibitor: Add a second, highly water-insoluble oil component (e.g., a long-chain alkane like hexadecane or a long-chain triglyceride) to the oil phase. This creates an osmotic pressure that counteracts the dissolution of the primary oil.[1][2] 2. Optimize Oil Phase Composition: If possible, select a primary oil with lower water solubility.[1] |
| Emulsion becomes unstable, showing signs of creaming or phase separation over time. | Multiple Instability Mechanisms: While Ostwald ripening may be the primary driver, other mechanisms like coalescence and flocculation could also be contributing, especially in nanoemulsions with higher oil phase fractions.[3] | 1. Optimize Surfactant Concentration: Ensure sufficient this compound and any co-surfactant (e.g., Tween 80) are present to adequately cover the droplet surfaces. However, be aware that excessive surfactant can sometimes increase the rate of Ostwald ripening by facilitating mass transport through micelles. 2. Narrow the Droplet Size Distribution: A more uniform droplet size distribution can reduce the driving force for Ostwald ripening. This can be achieved through optimized homogenization techniques (e.g., high-pressure homogenization, microfluidization). |
| Inconsistent results between batches, with varying stability. | Variability in Formulation or Process Parameters: Inconsistent ratios of oil, water, and surfactants, or variations in homogenization energy, time, or temperature can lead to different initial droplet sizes and stability profiles. | 1. Standardize the Emulsification Process: Precisely control parameters such as homogenization speed, duration, and temperature. For temperature-sensitive processes like phase inversion temperature (PIT) emulsification, accurate temperature control is critical. 2. Ensure Accurate Component Ratios: Precisely measure all components of the emulsion. The surfactant-to-oil ratio is a particularly critical parameter. |
| Formation of a gel-like structure in the emulsion. | High Concentration of Certain Additives: The addition of certain stabilizers or thickening agents to the continuous phase can lead to gelation. | While this can inhibit Ostwald ripening by increasing the viscosity of the continuous phase, it may not be desirable for all applications. If a fluid emulsion is required, consider alternative stabilizers or adjust the concentration of the gelling agent. The incorporation of fumed silica (e.g., Aerosil COK84) can create a gel-like network that effectively stops Ostwald ripening.[4] |
Frequently Asked Questions (FAQs)
1. What is Ostwald ripening and why is it a problem in this compound emulsions?
Ostwald ripening is a phenomenon where smaller droplets in an emulsion dissolve and their components redeposit onto larger droplets.[5] This occurs because molecules at the surface of smaller, more highly curved droplets have a higher chemical potential (and thus higher solubility) than those on larger, flatter surfaces. This process leads to an overall increase in the average droplet size over time, which can result in emulsion instability, creaming, and eventually phase separation.[5][6] It is a significant concern in formulations where long-term stability and a consistent droplet size are critical, such as in pharmaceutical and cosmetic products.
2. How can I quantitatively measure the rate of Ostwald ripening in my this compound emulsion?
The rate of Ostwald ripening is typically determined by monitoring the change in the average droplet size over time. Dynamic Light Scattering (DLS) is a common technique for this purpose. The cube of the average droplet radius should increase linearly with time if Ostwald ripening is the dominant destabilization mechanism. The slope of this plot is proportional to the Ostwald ripening rate.
3. What is the most effective strategy to prevent Ostwald ripening?
The most common and effective strategy is the addition of a highly water-insoluble compound to the oil phase, often referred to as a "ripening inhibitor" or "ripening arrester".[2] Long-chain alkanes (like hexadecane) or long-chain triglycerides are excellent choices.[1] These molecules, being virtually insoluble in the continuous phase, do not participate in the diffusive transport. As the more soluble oil from a small droplet dissolves, the concentration of the insoluble component within that droplet increases, creating an osmotic pressure that counteracts further dissolution and effectively halts the ripening process.
4. How does the choice of co-surfactant affect Ostwald ripening in a this compound emulsion?
In many formulations, this compound (a lipophilic surfactant) is used in combination with a hydrophilic surfactant like a polysorbate (e.g., Tween 80) to achieve a desired Hydrophile-Lipophile Balance (HLB) for stabilizing oil-in-water emulsions. The choice and ratio of these surfactants can influence the interfacial film properties. A stable and robust interfacial film can hinder the diffusion of oil molecules. However, the presence of micelles from excess surfactant in the continuous phase can potentially accelerate Ostwald ripening by acting as carriers for the dissolved oil molecules. Therefore, optimizing the surfactant system and concentration is crucial.
5. Can increasing the viscosity of the continuous phase prevent Ostwald ripening?
Yes, increasing the viscosity of the continuous phase can slow down the rate of Ostwald ripening. A more viscous medium impedes the diffusion of the dissolved oil molecules from the smaller to the larger droplets. This can be achieved by adding thickening agents or polymers to the aqueous phase. For instance, incorporating fumed silica can create a network structure that significantly hinders droplet movement and diffusion, thereby inhibiting Ostwald ripening.[4]
Quantitative Data
The following table provides representative data on the effect of adding a ripening inhibitor (hexadecane) to the oil phase of a model this compound-stabilized emulsion. The data illustrates the general trend that increasing the concentration of the highly insoluble component significantly reduces the rate of Ostwald ripening.
| Hexadecane Concentration in Oil Phase (% w/w) | Initial Mean Droplet Diameter (nm) | Mean Droplet Diameter after 7 days (nm) | Ostwald Ripening Rate (nm³/hr) (approx.) |
| 0 | 150 | 250 | 1.2 x 10⁵ |
| 5 | 152 | 180 | 3.5 x 10⁴ |
| 10 | 155 | 160 | 5.0 x 10³ |
| 20 | 158 | 159 | Negligible |
Note: This data is illustrative and based on trends reported in the literature. Actual rates will vary depending on the specific oil, surfactant concentration, and experimental conditions.[1][7][8]
Experimental Protocols
Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water Nanoemulsion
This protocol describes the preparation of a model oil-in-water nanoemulsion using a high-pressure homogenizer.
Materials:
-
This compound (Span 80)
-
Polysorbate 80 (Tween 80)
-
Oil phase (e.g., medium-chain triglycerides)
-
Ripening inhibitor (e.g., hexadecane)
-
Deionized water
Procedure:
-
Prepare the Oil Phase:
-
In a beaker, combine the oil phase and the desired concentration of the ripening inhibitor (if applicable).
-
Add this compound to the oil mixture.
-
Gently heat the mixture to 60°C while stirring until the surfactant is fully dissolved and the phase is homogenous.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, dissolve polysorbate 80 in deionized water.
-
Heat the aqueous phase to 60°C.
-
-
Form a Coarse Emulsion:
-
While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase.
-
Continue mixing for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at the desired pressure (e.g., 10,000 psi).
-
Repeat for a specified number of cycles (e.g., 3-5 cycles) to achieve a nanoemulsion with a narrow particle size distribution.
-
-
Cooling and Storage:
-
Rapidly cool the nanoemulsion to room temperature.
-
Store in a sealed container for stability studies.
-
Protocol 2: Measuring Ostwald Ripening Rate using Dynamic Light Scattering (DLS)
This protocol outlines the procedure for monitoring the change in droplet size over time to determine the Ostwald ripening rate.
Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Temperature-controlled sample holder
-
Cuvettes
Procedure:
-
Initial Measurement (Time = 0):
-
Immediately after preparing the nanoemulsion, dilute a small aliquot with filtered, deionized water to a suitable concentration for DLS analysis (to avoid multiple scattering).
-
Place the diluted sample in a clean cuvette and equilibrate to the desired temperature in the DLS instrument.
-
Perform the DLS measurement to determine the initial mean hydrodynamic diameter and polydispersity index (PDI). Record this as the time-zero measurement.
-
-
Incubation:
-
Store the bulk nanoemulsion at a constant, controlled temperature.
-
-
Time-Point Measurements:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), take an aliquot of the stored emulsion.
-
Dilute the sample in the same manner as the initial measurement.
-
Perform the DLS measurement to determine the mean hydrodynamic diameter.
-
-
Data Analysis:
-
For each time point, calculate the cube of the mean droplet radius (r³).
-
Plot r³ versus time.
-
Perform a linear regression on the data points. The slope of this line is proportional to the Ostwald ripening rate (ω).
-
Visualizations
Caption: Mechanism of Ostwald Ripening in an Emulsion.
Caption: Experimental Workflow for Measuring Ostwald Ripening.
Caption: Strategies to Prevent Ostwald Ripening.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and stability of nano-emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ostwald ripening - Wikipedia [en.wikipedia.org]
- 6. ddl-conference.com [ddl-conference.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of small molecule surfactant type and oil phase composition on Ostwald ripening in model food emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Sorbitan Monooleate Purity on Experimental Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability linked to the purity of Sorbitan monooleate (also known as Span 80).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experiment, which uses this compound as an emulsifier, is showing significant batch-to-batch variation. What could be the cause?
A1: Batch-to-batch variability in experiments involving this compound can often be traced back to the purity and composition of the surfactant itself. This compound is a complex mixture, and its exact composition can vary between suppliers or even different lots from the same supplier.[1][2] This variability in excipients is a known factor that can impact the performance of final products.[1]
Troubleshooting Steps:
-
Request the Certificate of Analysis (CoA) for each lot of this compound. Compare the specifications for parameters like acid value, saponification value, and hydroxyl value.
-
Analyze different lots using in-house analytical methods if possible. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can reveal lot-to-lot differences in the impurity profile.
-
Perform a small-scale pilot experiment with each new lot of this compound to qualify its performance before use in large-scale or critical experiments.
Q2: I am formulating a nanoemulsion, and I'm observing inconsistencies in particle size and stability. Could the purity of this compound be a factor?
A2: Absolutely. The purity of this compound is critical for the consistent formation and stability of nanoemulsions. Impurities can interfere with the emulsification process, leading to variations in droplet size, polydispersity, and overall stability.
Potential Impurities and Their Impact:
-
Free Oleic Acid and other Fatty Acids: Excess free fatty acids can alter the hydrophilic-lipophilic balance (HLB) of the surfactant system, affecting emulsion characteristics. They can also influence the surface charge of nanoparticles, potentially leading to aggregation.[3][4]
-
Sorbitan Di- and Triesters: The ratio of mono-, di-, and triesters affects the emulsification properties. Higher concentrations of di- and triesters can lead to more lipophilic character, which may be detrimental in certain formulations.[5]
-
Residual Solvents and Reagents from Synthesis: These can be cytotoxic in biological assays or interfere with the chemical stability of your formulation.
-
Oxidation Products: Autooxidation of the oleic acid moiety can lead to the formation of hydroperoxides and other degradation products, which can impact the stability of the formulation and any active pharmaceutical ingredients (APIs).[6]
Troubleshooting Flowchart for Emulsion Inconsistency:
Caption: Troubleshooting workflow for emulsion instability.
Q3: My cell-based assay shows variable results when I use different batches of this compound. Why would this happen?
A3: Surfactants can have direct effects on biological systems. Impurities in this compound can introduce unintended variables into your cell-based assays.
Potential Mechanisms of Interference:
-
Cytotoxicity: Residual solvents or unreacted starting materials from the synthesis of this compound could be toxic to cells, affecting viability and proliferation.
-
Membrane Interactions: Surfactants can interact with cell membranes. Variations in the composition of this compound, such as the fatty acid profile, could lead to inconsistent membrane perturbation.
-
Signaling Pathway Activation: Certain impurities might activate or inhibit cellular signaling pathways, leading to off-target effects and confounding your experimental results.
Hypothetical Impact of Impurities on a Cellular Signaling Pathway:
Caption: Impurity interference with a cell signaling pathway.
Quantitative Data Summary
The following table summarizes key quality control parameters for this compound based on typical pharmacopeial standards. Significant deviations from these ranges between lots can be an indicator of variability that may affect experimental reproducibility.
| Parameter | Typical Specification Range | Potential Impact of Deviation on Experiments |
| Acid Value | ≤ 8.0 mg KOH/g | Higher values indicate more free fatty acids, which can alter the HLB and affect emulsion stability.[5] |
| Saponification Value | 145 - 160 mg KOH/g | Indicates the average molecular weight of the fatty acids. Deviations suggest a different fatty acid composition.[5] |
| Hydroxyl Value | 193 - 210 mg KOH/g | Relates to the free hydroxyl groups. Variations can affect the hydrophilicity and reactivity of the surfactant.[7] |
| Water Content | ≤ 2.0% | Excess water can promote hydrolysis of the ester linkages, leading to increased free fatty acids over time. |
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC-CAD
This protocol provides a general method for comparing different lots of this compound to assess purity and consistency.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve 10 mg of each this compound lot in 10 mL of a suitable solvent like isopropanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Analysis: Inject equal volumes of each sample. Compare the chromatograms, noting any differences in the number, area, and retention time of peaks corresponding to the main this compound components and any impurities.
Protocol 2: Preparation of a Water-in-Oil (W/O) Nanoemulsion
This protocol can be used as a standardized test to evaluate the performance of different this compound lots.
Methodology:
-
Phase Preparation:
-
Oil Phase: Combine 4% (w/w) of the this compound lot to be tested with 96% (w/w) of a suitable oil (e.g., mineral oil or a specific vegetable oil relevant to your research).
-
Aqueous Phase: Deionized water.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring at a constant speed (e.g., 500 rpm) with a magnetic stirrer.
-
Once a coarse emulsion is formed, homogenize using a high-shear homogenizer at a defined speed and duration (e.g., 10,000 rpm for 5 minutes).
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the resulting nanoemulsion using dynamic light scattering (DLS).
-
Visually inspect the emulsion for signs of instability (e.g., creaming or phase separation) after 24 hours at room temperature.
-
-
Comparison: Repeat the procedure with different lots of this compound, keeping all other parameters constant. Significant variations in particle size, PDI, or stability indicate performance differences due to surfactant purity.
Logical Relationship between Purity and Experimental Outcome:
Caption: The link between this compound purity and experimental reproducibility.
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effects of Different Fatty Acids as Surfactants on the Rheological Properties of Kerosene-Based Magnetic Fluids [frontiersin.org]
- 4. "FFA Removal with Nanoparticles" by Daniel Sabo [scholarworks.uark.edu]
- 5. fao.org [fao.org]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
Addressing long-term stability issues of Sorbitan monooleate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address long-term stability issues encountered by researchers, scientists, and drug development professionals working with Sorbitan monooleate formulations.
Troubleshooting Guides
Issue 1: Emulsion Breaking or Phase Separation
Question: My this compound-stabilized emulsion is separating into distinct oil and water layers over time. What are the potential causes and how can I fix this?
Answer:
Emulsion instability, manifesting as phase separation, is a common issue. The primary causes and troubleshooting steps are outlined below:
-
Incorrect Hydrophile-Lipophile Balance (HLB): this compound has a low HLB (around 4.3), making it ideal for water-in-oil (W/O) emulsions.[1] For oil-in-water (O/W) emulsions, it is often necessary to blend it with a high-HLB emulsifier, such as Polysorbate 80, to achieve the required HLB for stability.[1][2]
-
Insufficient Emulsifier Concentration: There may be an inadequate amount of this compound to effectively cover the surface of the dispersed phase droplets, leading to coalescence.[3]
-
Solution: Gradually increase the concentration of the emulsifier system and observe the impact on stability.
-
-
Suboptimal pH: The pH of the aqueous phase can influence the stability of the emulsion.[4] Extreme pH values can lead to the hydrolysis of the ester bond in this compound.
-
Solution: Measure the pH of your formulation and adjust it to a neutral or near-neutral range, if your active ingredient is stable at that pH. Conduct a pH stability study to determine the optimal pH for your specific formulation.
-
-
High Storage Temperature: Elevated temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, promoting coalescence.[5][6]
-
Solution: Store the emulsion at a lower, controlled temperature. Avoid temperature cycling.
-
-
Electrolyte Concentration: High concentrations of salts in the aqueous phase can disrupt the stability of the emulsion.[7]
-
Solution: If possible, reduce the electrolyte concentration or screen different types of salts for their impact on stability.
-
Issue 2: Changes in Viscosity (Thinning or Thickening)
Question: The viscosity of my this compound formulation has significantly changed during storage. What could be the reason?
Answer:
Changes in viscosity are indicative of alterations in the internal structure of your formulation.
-
Causes of Thinning (Viscosity Decrease):
-
Coalescence and Phase Separation: As droplets merge, the overall structure of the emulsion weakens, leading to a decrease in viscosity.[1] This is often a precursor to visible phase separation.
-
Hydrolysis of this compound: The breakdown of the emulsifier can reduce its effectiveness in maintaining the emulsion structure.
-
-
Causes of Thickening (Viscosity Increase):
-
Flocculation: Droplets may begin to aggregate without coalescing, leading to an increase in viscosity.[3] This can sometimes be reversed by gentle agitation.
-
Changes in the Continuous Phase: Evaporation of a solvent from the continuous phase can lead to an increase in the concentration of the dispersed phase and a corresponding increase in viscosity.
-
Troubleshooting Steps:
-
Microscopic Examination: Observe a sample of your emulsion under a microscope to check for signs of droplet aggregation (flocculation) or an increase in average droplet size (coalescence).
-
Particle Size Analysis: Quantitatively measure the particle size distribution over time to monitor for changes.
-
pH Monitoring: Track the pH of your formulation, as a significant change could indicate chemical degradation.
-
Review Storage Conditions: Ensure that your storage containers are well-sealed to prevent solvent evaporation and that the storage temperature is appropriate.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis of the ester linkage and oxidation of the unsaturated oleic acid moiety.[8][9] Hydrolysis breaks the molecule into sorbitan and oleic acid, while oxidation can lead to the formation of peroxides, aldehydes, and short-chain acids, which can alter the pH and stability of the formulation.[9]
Q2: How does temperature affect the stability of this compound formulations?
A2: Increased temperature generally has a negative impact on the stability of this compound formulations. It can lead to:
-
Expansion of the emulsifier monolayer at the oil-water interface, reducing its effectiveness.[5][6]
-
Decreased viscosity of the continuous phase, which can accelerate creaming and coalescence.
-
Increased rates of chemical degradation, such as hydrolysis and oxidation.
Q3: What is the role of pH in the stability of these formulations?
A3: The pH of the aqueous phase is a critical factor. Extreme pH levels (both acidic and alkaline) can accelerate the hydrolysis of the ester bond in this compound.[10] The effect of pH on oxidative stability is more complex and can be system-dependent. For instance, in some oil-in-water systems, lipid oxidation decreases as the pH increases from 1 to 13, with the order of stability being pH 1 > 10 > 7 > 4 > 13.
Q4: Can I use this compound as the sole emulsifier?
A4: this compound can be used as the sole emulsifier in water-in-oil (W/O) emulsions due to its low HLB value.[1] For oil-in-water (O/W) emulsions, it is typically used in combination with a high-HLB emulsifier to achieve the desired stability.[1][2]
Q5: What are some common analytical techniques to assess the stability of this compound formulations?
A5: A comprehensive stability assessment involves a combination of physical and chemical tests:
-
Physical Stability: Visual observation for phase separation, particle size analysis, and viscosity measurements.[2][11]
-
Chemical Stability: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the amount of intact this compound and detect degradation products. Wet chemistry tests such as acid value, peroxide value, and saponification value can also be used to monitor chemical changes.
Data Presentation
Table 1: General Effect of Temperature and pH on the Stability of this compound Formulations
| Parameter | Condition | General Effect on Stability | Rationale |
| Temperature | Increase | Decrease | Increased kinetic energy of droplets, reduced viscosity of the continuous phase, and accelerated chemical degradation.[5][6] |
| Decrease | Increase | Reduced droplet movement and slower rates of chemical reactions. | |
| pH | Highly Acidic (e.g., pH < 3) | Decrease | Potential for acid-catalyzed hydrolysis of the ester bond.[10] |
| Neutral (e.g., pH 6-8) | Optimal | Generally, the rate of hydrolysis is minimized. | |
| Highly Alkaline (e.g., pH > 9) | Decrease | Potential for base-catalyzed hydrolysis (saponification) of the ester bond. |
Experimental Protocols
1. Protocol for Particle Size Analysis using Laser Diffraction
-
Objective: To determine the droplet size distribution of the emulsion.
-
Apparatus: Laser diffraction particle size analyzer.
-
Procedure:
-
Ensure the instrument is calibrated according to the manufacturer's instructions.
-
Select an appropriate dispersant. For O/W emulsions, deionized water is often suitable. For W/O emulsions, the continuous oil phase of the formulation should be used.
-
Gently agitate the emulsion sample to ensure homogeneity.
-
Add a small, representative sample of the emulsion to the dispersant in the instrument's sample chamber until the recommended obscuration level is reached.
-
Allow the sample to equilibrate for a short period.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the volume-weighted mean diameter (D[9]) and the droplet size distribution (e.g., D10, D50, D90).
-
Repeat the measurement at least three times to ensure reproducibility.
-
2. Protocol for Viscosity Measurement
-
Objective: To measure the viscosity of the formulation.
-
Apparatus: Rotational viscometer or rheometer.
-
Procedure:
-
Calibrate the viscometer with a standard oil of known viscosity.
-
Equilibrate the emulsion sample to the desired measurement temperature.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Immerse the spindle into the sample up to the marked level, avoiding the introduction of air bubbles.
-
Allow the spindle to rotate for a defined period to obtain a stable reading.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
It is recommended to measure viscosity at different shear rates to characterize the flow behavior of the formulation (e.g., Newtonian, shear-thinning).
-
3. Protocol for Accelerated Stability Testing
-
Objective: To predict the long-term stability of the emulsion in a shorter time frame.
-
Procedure:
-
Temperature Stress: Store the emulsion samples in controlled temperature chambers at elevated temperatures (e.g., 40°C and 50°C). At specified time points (e.g., 1, 2, 4, and 8 weeks), withdraw samples and analyze them for physical and chemical changes (particle size, viscosity, appearance, and chemical degradation).
-
Centrifugation: For emulsions, which can break at high temperatures, centrifugation is an alternative method to accelerate creaming and coalescence.
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, measure the volume of any separated phase. A stable emulsion will show minimal or no separation.
-
-
Freeze-Thaw Cycling: Subject the emulsion to alternating cycles of freezing (e.g., -10°C) and thawing (e.g., 25°C). This can stress the emulsion and reveal potential stability issues. After a predetermined number of cycles (e.g., 3-5), evaluate the physical properties of the emulsion.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for emulsion instability.
References
- 1. btsjournals.com [btsjournals.com]
- 2. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Viscosity change after dilution with solutions of water--oil--water emulsions and solute permeability through the oil layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating Standard Operating Procedures for Particle Size Analyzers [pharmaceuticalonline.com]
- 7. researchgate.net [researchgate.net]
- 8. rivm.nl [rivm.nl]
- 9. ijpsonline.com [ijpsonline.com]
- 10. fao.org [fao.org]
- 11. The Effect of Temperature on Sorbitan Surfactant Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Loading in Sorbitan Monooleate (Span 80) Micelles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the drug loading capacity of Sorbitan monooleate (Span 80) micelles.
Frequently Asked Questions (FAQs)
Q1: What is the typical drug loading capacity of this compound (Span 80) micelles?
The drug loading capacity of Span 80 micelles is highly dependent on the physicochemical properties of the drug, the composition of the formulation, and the preparation method. Generally, being a lipophilic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) of 4.3, Span 80 is suitable for emulsifying water in oil and for encapsulating lipophilic drugs.[1] For hydrophobic drugs, the encapsulation efficiency can be influenced by the drug's log P value; higher lipophilicity often leads to greater encapsulation efficiency.[2]
Q2: How can I improve the drug loading capacity of my Span 80 micelle formulation?
Several strategies can be employed to enhance the drug loading capacity:
-
Addition of a Co-surfactant: Incorporating a hydrophilic co-surfactant, such as Polysorbate 80 (Tween 80), can significantly improve drug loading by modifying the curvature of the micellar interface and increasing the volume of the micellar core.[3][4]
-
Optimization of the Oil Phase: The choice of the oil phase is critical. Oils that have high solubilizing capacity for the specific drug will naturally lead to higher loading capacities.[5]
-
Formation of an Organogel Core: A significant increase in drug loading can be achieved by forming an organogel within the oily core of the micelles. This can be accomplished by adding an organogelator, such as sorbitan monostearate, which can increase the drug loading capacity by creating a structured matrix that entraps the drug more effectively.[6][7][8]
-
Process Parameter Optimization: The method of preparation and its parameters, such as homogenization speed, sonication time, and temperature, can influence the micelle size and, consequently, the drug loading.[5][9]
Q3: What is the role of a co-surfactant in improving drug loading?
A co-surfactant, typically a more hydrophilic surfactant like Tween 80, works in conjunction with Span 80 to stabilize the oil-in-water nanoemulsion. By adjusting the surfactant-to-co-surfactant (S/CoS) ratio, you can manipulate the HLB value of the system, leading to the formation of smaller and more stable micelles with a greater capacity to encapsulate the drug. The co-surfactant helps to reduce the interfacial tension between the oil and water phases more effectively.[10]
Q4: How does the drug's lipophilicity (log P) affect its loading into Span 80 micelles?
The log P value, which represents the partition coefficient of a drug between an oily and an aqueous phase, is a key predictor of its encapsulation efficiency in Span 80 micelles. Generally, drugs with a higher log P value (more lipophilic) will have a greater affinity for the oily core of the micelles, resulting in higher loading capacity.[11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Drug Loading Capacity / Encapsulation Efficiency | 1. Poor solubility of the drug in the oil phase.2. Inappropriate Surfactant/Co-surfactant (S/CoS) ratio.3. Unfavorable formulation pH.4. Suboptimal processing parameters. | 1. Screen different oils to find one with the highest solubility for your drug.2. Systematically vary the S/CoS ratio (e.g., from 1:1 to 4:1) to find the optimal balance.3. Adjust the pH of the aqueous phase to ensure the drug is in its most lipophilic (unionized) state.4. Optimize homogenization speed/time or sonication parameters. |
| Micelle Instability (e.g., aggregation, phase separation) | 1. Incorrect HLB value of the surfactant mixture.2. Insufficient surfactant concentration.3. High polydispersity index (PDI). | 1. Adjust the S/CoS ratio to achieve a more suitable HLB for your oil phase.2. Increase the total surfactant concentration to ensure adequate coverage of the oil droplets.3. Refine the preparation method (e.g., increase homogenization energy) to achieve a more uniform particle size distribution. A PDI value below 0.3 is generally considered acceptable. |
| Drug Precipitation During or After Formulation | 1. Drug concentration exceeds its solubility limit in the formulation.2. Change in temperature or pH affecting drug solubility. | 1. Reduce the initial drug concentration.2. Incorporate an organogelator to create a structured core that can better retain the drug.3. Ensure consistent temperature and pH control throughout the process and during storage. |
Quantitative Data Summary
Table 1: Effect of Surfactant to Co-surfactant (S/CoS) Ratio on Encapsulation Efficiency
| Formulation | Surfactant (Span 80) | Co-surfactant (Tween 80) | S/CoS Ratio | Drug | Encapsulation Efficiency (%) | Reference |
| F1 | 50% | 50% | 1:1 | Valsartan | ~86 | [12] |
| F2 | 80% | 20% | 4:1 | Valsartan | ~94 | [12] |
| F3 | 66.7% | 33.3% | 2:1 | Timolol Maleate | - | [13] |
| F4 | 75% | 25% | 3:1 | Timolol Maleate | - | [13] |
Note: Specific encapsulation efficiency can vary greatly depending on the drug and other formulation components.
Table 2: Influence of Formulation Parameters on Drug Loading
| Parameter Varied | Observation | Impact on Drug Loading | Reference |
| Span 80 Concentration | Increasing Span 80 concentration from 0% to 1% in BSA microspheres. | Increased encapsulation efficiency from 33.7% to 56.8%. | [14] |
| Drug Lipophilicity (log P) | Higher log P values of drugs in a nanoemulsion system. | Influenced the association efficiency, with more lipophilic drugs showing higher encapsulation. | [11] |
| Organogelator Addition | Introduction of sorbitan monostearate into the oily core. | Increased the drug loading rate by up to 40-fold compared to conventional nanocapsules. | [7] |
Experimental Protocols
Protocol 1: Preparation of Span 80/Tween 80 Mixed Micelles by Thin-Film Hydration
-
Preparation of the Organic Phase: Dissolve the drug, this compound (Span 80), and a co-surfactant (e.g., Tween 80) in a suitable organic solvent (e.g., chloroform, ethanol) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the thin film by adding an aqueous phase (e.g., phosphate-buffered saline, distilled water) and rotating the flask gently at a temperature above the phase transition temperature of the surfactants.
-
Sonication: To reduce the particle size and obtain a homogenous dispersion, sonicate the mixture using a probe sonicator or a bath sonicator.
-
Characterization: Determine the drug loading capacity and encapsulation efficiency using techniques like UV-Vis spectrophotometry or HPLC after separating the free drug from the micelles (e.g., by centrifugation or dialysis).
Protocol 2: High-Pressure Homogenization for Nanoemulsion Formulation
-
Preparation of Phases: Prepare the oil phase by dissolving the drug and Span 80 in the selected oil. Prepare the aqueous phase, which may contain a hydrophilic co-surfactant (e.g., Tween 80).
-
Coarse Emulsion Formation: Mix the oil and aqueous phases using a high-shear mixer to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure (e.g., 500-1500 bar).
-
Cooling: Cool the resulting nanoemulsion to room temperature.
-
Analysis: Characterize the formulation for particle size, polydispersity index (PDI), and drug loading.
Visualization of Key Concepts
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of organogel-based emulsions to enhance the loading and bioaccessibility of 5-demethylnobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoemulsion-Based Hydrogels and Organogels Containing Propolis and Dexpanthenol: Preparation, Characterization, and Comparative Evaluation of Stability, Antimicrobial, and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Tween 80-Based Self-Assembled Mixed Micelles Boost Valsartan Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Scaling Up Sorbitan Monooleate Emulsion Production
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up Sorbitan monooleate emulsion production. Find answers to common questions and troubleshoot specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound, a non-ionic surfactant, is widely used to create stable water-in-oil (W/O) emulsions.[1][2][3] Its utility stems from its chemical structure, which allows it to reduce the interfacial tension between oil and water, forming a protective barrier around the dispersed droplets and preventing their coalescence.[1] It is particularly effective in forming stable W/O emulsions due to its hydrophilic-lipophilic balance (HLB) value of 4.3.[1][2][3] this compound is a viscous, yellow liquid that is soluble in ethanol, toluene, mineral oil, and vegetable oils, but insoluble in water.[2]
Q2: What are the primary challenges when scaling up this compound emulsion production from lab to pilot or industrial scale?
Scaling up emulsion production introduces several challenges that can affect the final product's stability and quality. Key challenges include:
-
Maintaining Droplet Size and Distribution: Achieving a consistent and narrow droplet size distribution is crucial for emulsion stability.[4] What works in a small beaker may not directly translate to a large vessel due to differences in shear forces and mixing dynamics.
-
Ensuring Emulsion Stability: Emulsions are thermodynamically unstable systems.[5] Issues like creaming, flocculation, and coalescence can become more pronounced at a larger scale.
-
Heat Transfer and Temperature Control: The larger volume-to-surface area ratio in large vessels can make efficient heating and cooling more difficult, potentially affecting emulsion formation and stability.[6]
-
Batch-to-Batch Consistency: Variations in raw materials, processing parameters, and equipment can lead to inconsistencies between batches, impacting product quality and performance.[7][8]
-
Process Control and Monitoring: Real-time monitoring of critical process parameters is essential for identifying and correcting deviations during large-scale production.[7]
Q3: How does impeller speed affect droplet size during scale-up?
Impeller speed is a critical parameter influencing droplet size. Generally, increasing the impeller speed leads to a decrease in the mean droplet size due to higher shear forces that break up larger droplets.[9][10][11] However, the relationship is not always linear and can be affected by the impeller type, vessel geometry, and the properties of the emulsion phases.[9][10][11] At very high speeds, excessive turbulence can sometimes promote droplet coalescence, leading to an increase in droplet size. Therefore, optimizing impeller speed is crucial for achieving the desired droplet size distribution at each scale.
Q4: What is the impact of homogenization pressure on emulsion properties?
High-pressure homogenization is a common technique used to reduce droplet size and improve emulsion stability.[10][12][13] Increasing the homogenization pressure generally results in smaller droplet sizes and a narrower size distribution.[12][14] This is because the intense energy input disrupts the oil droplets more effectively. However, there is often an optimal pressure range beyond which further increases may not significantly reduce droplet size and could even lead to over-processing and instability.[13][14]
Q5: What are the key considerations for raw material qualification when scaling up?
Ensuring the quality and consistency of raw materials is fundamental to successful scale-up.[8][15][16][17] Key considerations include:
-
Supplier Qualification: Establishing a reliable supplier with consistent raw material quality is crucial.[17]
-
Specification Development: Define clear specifications for all raw materials, including this compound, the oil phase, and the aqueous phase.
-
Certificate of Analysis (CoA): Always obtain and review the CoA for each batch of raw materials to ensure they meet the defined specifications.
-
Impact of Variability: Even minor variations in raw material properties can significantly impact the final emulsion. It is important to understand the acceptable range of variability for each raw material.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Phase Separation (Coalescence) After Scale-Up | 1. Insufficient mixing energy or incorrect impeller type for the larger vessel.[9][10] 2. Inadequate emulsifier concentration for the increased interfacial area.[4] 3. Temperature fluctuations during processing affecting emulsifier performance.[18] 4. Changes in the order of addition of phases at a larger scale. | 1. Optimize impeller speed and type for the larger vessel to ensure adequate shear. Consider using a high-shear mixer or homogenizer.[9][10] 2. Re-evaluate and potentially increase the concentration of this compound. 3. Implement precise temperature control during all stages of the manufacturing process.[18] 4. Maintain the same order of addition as in the lab-scale process. |
| Increased Droplet Size in Pilot Batch | 1. Lower shear rate in the larger vessel compared to the lab-scale mixer.[9][10] 2. Inefficient homogenization at the larger scale.[12][14] 3. Ostwald ripening, where smaller droplets dissolve and deposit onto larger ones. | 1. Increase impeller speed or use a higher shear mixing system.[9][10] 2. Optimize homogenization pressure and the number of passes for the pilot-scale equipment.[12][13] 3. Ensure the oil phase is not soluble in the continuous phase and consider adding a co-surfactant. |
| Creaming or Sedimentation | 1. Insufficient viscosity of the continuous phase to suspend the dispersed droplets.[4] 2. Large droplet size. 3. Significant density difference between the oil and water phases.[5] | 1. Increase the viscosity of the continuous phase by adding a thickening agent.[4] 2. Reduce droplet size through higher shear mixing or homogenization.[12][14] 3. If possible, adjust the density of one of the phases to minimize the difference. |
| Batch-to-Batch Inconsistency | 1. Variability in raw material quality.[7][8] 2. Inconsistent process parameters (e.g., mixing speed, time, temperature).[7] 3. Equipment not being properly cleaned between batches, leading to cross-contamination. | 1. Implement a robust raw material qualification program.[15][16][17] 2. Strictly control and document all critical process parameters for each batch.[7] 3. Establish and follow a validated cleaning procedure for all equipment. |
| Flocculation (Droplet Aggregation) | 1. Insufficient emulsifier to cover the droplet surface. 2. Inappropriate pH or ionic strength of the aqueous phase. | 1. Increase the concentration of this compound. 2. Adjust the pH and/or ionic strength of the aqueous phase to optimize droplet repulsion. |
Data Presentation: Impact of Scale-Up on Emulsion Properties
The following table provides an illustrative example of how key emulsion properties can change during scale-up. Actual values will vary depending on the specific formulation and equipment used.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Potential Impact of Scale-Up |
| Mean Droplet Size (d50, µm) | 2.5 | 5.8 | Increase due to lower effective shear in larger vessels. |
| Polydispersity Index (PDI) | 0.3 | 0.6 | Increase indicating a wider droplet size distribution. |
| Viscosity (cP at 10 s⁻¹) | 1500 | 1200 | Decrease due to larger droplet size and less uniform structure. |
| Stability Index (TSI) after 24h | 0.8 | 2.5 | Increase indicating lower stability. |
| Processing Time (minutes) | 30 | 120 | Increase due to larger volume and slower heating/cooling rates. |
Experimental Protocols
Lab-Scale Protocol for W/O Emulsion with this compound (1 L Batch)
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (e.g., deionized water)
-
High-shear laboratory mixer (e.g., Silverson, IKA)
-
Beakers, graduated cylinders, and a balance
Methodology:
-
Preparation of Phases:
-
Weigh the required amounts of the oil phase and this compound into a beaker and mix until the emulsifier is fully dissolved. This is the oil phase.
-
Weigh the required amount of the aqueous phase into a separate beaker.
-
-
Emulsification:
-
Place the oil phase under the high-shear mixer and begin mixing at a moderate speed (e.g., 3000-5000 rpm).
-
Slowly add the aqueous phase to the oil phase while continuing to mix. The rate of addition should be slow enough to allow for proper dispersion.
-
Once all the aqueous phase has been added, increase the mixing speed to a higher setting (e.g., 8000-10000 rpm) and continue to mix for a specified time (e.g., 5-10 minutes) to achieve the desired droplet size.
-
-
Characterization:
-
Measure the droplet size and distribution using a particle size analyzer (e.g., Malvern Mastersizer).
-
Determine the viscosity using a rheometer.
-
Assess the short-term stability by observing for any signs of phase separation after 24 hours.
-
Pilot-Scale Protocol for W/O Emulsion with this compound (100 L Batch)
Materials and Equipment:
-
This compound
-
Oil phase
-
Aqueous phase
-
Jacketed mixing vessel with a high-shear mixer or anchor agitator with a separate homogenizer
-
Pumps for transferring liquids
-
In-line particle size analyzer (optional)
Methodology:
-
Preparation and Transfer of Phases:
-
Weigh and transfer the oil phase and this compound to the jacketed mixing vessel.
-
Start the agitator at a low speed to mix the oil phase and emulsifier.
-
In a separate vessel, prepare the aqueous phase.
-
-
Emulsification:
-
Begin to slowly pump the aqueous phase into the mixing vessel containing the oil phase while the agitator is running.
-
Once all the aqueous phase has been added, increase the agitator speed to the predetermined optimal setting for the pilot-scale vessel.
-
If using a separate homogenizer, circulate the emulsion through the homogenizer at the optimized pressure and for the required number of passes.
-
-
Cooling:
-
Once the emulsification is complete, start the cooling process by circulating a cooling fluid through the jacket of the vessel.
-
Continue to mix at a low speed during cooling to ensure uniformity.
-
-
In-Process Control and Characterization:
-
Take samples at regular intervals to monitor droplet size, viscosity, and appearance.
-
Perform final characterization of the batch for droplet size, viscosity, and stability.
-
Visualizations
Caption: Workflow for scaling up this compound emulsion production.
Caption: Decision tree for troubleshooting common emulsion instability issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]
- 3. btsjournals.com [btsjournals.com]
- 4. wur.nl [wur.nl]
- 5. agnopharma.com [agnopharma.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Formation and characterization of three-component-sorbitan monoester surfactant, oil and water-creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioprocessingjournal.com [bioprocessingjournal.com]
- 9. ijeab.com [ijeab.com]
- 10. How to Scale the Production of Emulsions [pion-inc.com]
- 11. nmb-journal.com [nmb-journal.com]
- 12. Effect of Homogenization Pressure and Supplementation with Sucrose Fatty Acid Ester on the Physical Properties of Dairy Cream-based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of high-pressure homogenization on stability of emulsions containing zein and pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. ink-safety-portal.siegwerk.com [ink-safety-portal.siegwerk.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. ijpsonline.com [ijpsonline.com]
Effect of temperature on the stability of Sorbitan monooleate emulsions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on the stability of emulsions formulated with Sorbitan monooleate (also known as Span 80).
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the stability of a this compound emulsion?
A1: Temperature is a critical factor influencing the stability of this compound emulsions. As a nonionic surfactant, its performance is temperature-sensitive.[1]
-
Increased Temperature: Higher temperatures increase the kinetic energy of droplets, leading to more frequent collisions and potentially causing coalescence (droplets merging). This can accelerate creaming or sedimentation.[2] Elevated temperatures can also decrease the viscosity of the continuous phase, further promoting droplet movement and phase separation.[3] For some nonionic surfactants, increasing the temperature can cause a change in their hydrophile-lipophile balance (HLB), making them more lipophilic, which can destabilize an oil-in-water (O/W) emulsion.[1]
-
Decreased Temperature: Lower temperatures can increase the viscosity of the continuous phase, which generally slows down creaming and enhances stability.[2] However, extreme cold or freeze-thaw cycles can be highly detrimental, causing the emulsion to break, or leading to graininess and syneresis (oil or water separation).[3]
Q2: What is the ideal temperature range for preparing and storing this compound emulsions?
A2: The optimal temperature depends heavily on the specific formulation (oil type, water content, and presence of other surfactants). This compound (Span 80) is typically used for water-in-oil (W/O) emulsions due to its low HLB value of 4.3.[4][5] W/O emulsions may require higher temperatures during formulation, often in the range of 40°C to 60°C, to ensure proper blending.[6] For storage, maintaining the emulsion at a stable, controlled room temperature (around 25°C) is generally recommended. Stability is often tested at elevated temperatures (e.g., 45°C) to accelerate aging; a product that remains stable for three months at this temperature is considered to have good stability.[6]
Q3: How does temperature influence the Hydrophile-Lipophile Balance (HLB) of this compound?
A3: For nonionic surfactants like this compound, an increase in temperature makes the surfactant more hydrophobic (lipophilic), effectively lowering its HLB value.[1] This occurs because the hydration of the hydrophilic head group (the sorbitan part) decreases with rising temperature. This change can significantly impact emulsion stability, especially if the formulation is sensitive to the emulsifier's HLB.[1]
Q4: What are the visible signs of temperature-induced instability in my emulsion?
A4: Visual inspection is the first step in assessing stability. Key signs include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion (for O/W) or sedimentation at the bottom (for W/O). This is often reversible by shaking.
-
Coalescence: An irreversible process where small droplets merge to form larger ones. This can be observed microscopically as an increase in average particle size.[3]
-
Flocculation: The clumping of droplets without merging. This can be a precursor to coalescence.
-
Phase Separation (Breaking): The complete separation of the oil and water phases, which is irreversible.
-
Changes in Viscosity: A significant decrease or increase in viscosity can indicate structural changes within the emulsion. Heat-stable products typically retain most of their viscosity when hot.[3]
Troubleshooting Guide
Problem 1: My emulsion separated into distinct oil and water layers after being stored at an elevated temperature (e.g., 45°C).
-
Possible Cause: The high temperature likely accelerated coalescence and breaking. The increased kinetic energy of the droplets and reduced viscosity of the continuous phase allowed the dispersed droplets to merge until the phases completely separated.[2][3] The HLB of the this compound may have also shifted, becoming unfavorable for stabilizing the emulsion.[1]
-
Solution:
-
Optimize Surfactant Blend: this compound is often used with a high-HLB surfactant (like Polysorbate 80) to achieve a specific required HLB for the oil phase.[4][7] Re-evaluate the required HLB of your oil phase and adjust the surfactant ratio to ensure stability at your target temperature.
-
Increase Viscosity: Consider adding a thickening agent or rheology modifier to the continuous phase. This will slow down droplet movement and reduce the rate of coalescence, even at higher temperatures.[2]
-
Reduce Droplet Size: During preparation, use higher homogenization energy (higher speed or longer time) to create smaller initial droplets. Smaller droplets are generally more resistant to coalescence.[3]
-
Problem 2: After several freeze-thaw cycles, my emulsion has become grainy and shows signs of syneresis.
-
Possible Cause: Freeze-thaw cycling is a very stressful test.[3][6] The formation of ice crystals in the aqueous phase can physically disrupt the surfactant film around the droplets, forcing them together and causing irreversible coalescence upon thawing.
-
Solution:
-
Incorporate a Co-emulsifier: Adding a secondary emulsifier can strengthen the interfacial film, making it more resilient to the physical stress of ice crystal formation.
-
Add a Cryoprotectant: If appropriate for your application, adding a substance like glycerol or propylene glycol to the aqueous phase can lower its freezing point and reduce ice crystal formation.
-
Modify the Oil Phase: The type of oil can influence low-temperature stability. Oils that partially solidify or crystallize at low temperatures can disrupt the emulsion structure.
-
Problem 3: I am observing a gradual increase in the average particle size of my emulsion droplets when stored at 40°C.
-
Possible Cause: This phenomenon, known as Ostwald ripening, is a diffusion-driven process where smaller droplets dissolve and their material redeposits onto larger droplets. It is driven by the higher solubility of the dispersed phase from smaller, more highly curved droplets. Temperature can accelerate this diffusion process.
-
Solution:
-
Optimize the Surfactant System: Ensure the interfacial film created by the this compound is robust enough to prevent diffusion. A combination of emulsifiers may create a more effective barrier.[7]
-
Control Polydispersity: Aim for a narrow particle size distribution during homogenization. A uniform droplet size reduces the driving force for Ostwald ripening.[2]
-
Decrease Dispersed Phase Solubility: If possible, choose an oil phase with very low solubility in the continuous phase to slow the diffusion rate.
-
Data Presentation: Temperature Effects on Emulsion Stability
The following table summarizes typical results from accelerated stability testing. Data is representative of common stability evaluation methods for emulsions stabilized by nonionic surfactants.
| Temperature | Test Duration | Observation Method | Typical Result for a Stable Emulsion | Potential Signs of Instability |
| -10°C to -15°C | 24 hours (Freeze Cycle) | Visual Inspection | No graininess or separation after thawing | Graininess, water/oil syneresis[3] |
| 25°C (Room Temp) | 24 hours (Thaw Cycle) | Visual Inspection | Returns to original state | Phase separation, change in viscosity |
| 45°C | 3 Months | Visual, Particle Size | No phase separation, <5% change in particle size[3][6] | Creaming, coalescence, significant particle size growth |
| 50°C | 24 - 48 hours | Rheology (G', G'') | Storage (G') and Loss (G'') moduli remain stable | Crossover of G' and G'', indicating structural breakdown |
Experimental Protocols
Protocol 1: Accelerated Stability Testing via Temperature Cycling
This method assesses an emulsion's robustness against extreme temperature fluctuations.
-
Sample Preparation: Dispense 50 mL of the emulsion into several clear, tall glass containers to better visualize gravitational effects.[3]
-
Initial Analysis: Measure and record the initial properties of a control sample kept at room temperature (25°C). This includes visual appearance, pH, viscosity, and mean particle size.
-
Freeze Cycle: Place the test samples in a freezer set to -15°C for 24 hours.[3]
-
Thaw Cycle: Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours.[6]
-
Observation: After the thaw cycle, visually inspect for any signs of instability such as oil/water separation, graininess, or changes in color or consistency.
-
Repeat: A stable formulation should typically withstand at least three complete freeze-thaw cycles without significant changes.[3][6]
-
Final Analysis: After the final cycle, re-measure the pH, viscosity, and particle size and compare them to the initial values.
Protocol 2: High-Temperature Stability Assessment
This protocol evaluates the shelf-life of an emulsion under accelerated aging conditions.
-
Sample Preparation: Place sealed 50 mL samples of the emulsion in a stability chamber or oven set to a constant elevated temperature (e.g., 45°C).
-
Initial Analysis: Characterize a control sample as described in Protocol 1.
-
Periodic Testing: At set intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a sample from the chamber. Allow it to cool to room temperature.
-
Evaluation: Perform a full characterization at each time point:
-
Visual Observation: Check for creaming, coalescence, or phase separation.
-
Microscopy/Particle Sizing: Measure the mean droplet size and distribution. A change of less than 5% over two weeks is often predictive of long-term stability.[3]
-
Rheological Measurement: Assess changes in viscosity. A stable product should maintain its viscosity profile.[3]
-
Mandatory Visualization
References
- 1. HLB TEMPERATURE and HLB NUMBER - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 2. agnopharma.com [agnopharma.com]
- 3. ulprospector.com [ulprospector.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]
- 6. powerblanket.com [powerblanket.com]
- 7. Effect of emulsifier pairs on physical stability of emulsions containing three different natural oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sorbitan Monooleate vs. Polysorbate 80 for Nanoemulsion Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant in the formulation of stable nanoemulsions, which are pivotal for enhancing the bioavailability and delivery of poorly soluble active pharmaceutical ingredients. This guide provides a comparative analysis of two commonly used nonionic surfactants, Sorbitan monooleate (Span 80) and Polysorbate 80 (Tween 80), in the context of nanoemulsion stability. By examining their individual and combined performance, this document aims to equip researchers with the necessary data and methodologies to make informed decisions in formulation development.
Performance Comparison: Key Stability Parameters
The stability of a nanoemulsion is primarily assessed by monitoring key physicochemical properties over time, including particle size, polydispersity index (PDI), and zeta potential. While direct head-to-head comparative studies are limited, the following tables summarize typical data for nanoemulsions formulated with this compound, Polysorbate 80, and their combination, based on available research.
Table 1: Comparison of Physicochemical Properties of Nanoemulsions
| Surfactant System | Typical Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Primary Emulsion Type | Key Characteristics |
| This compound (Span 80) | > 200 nm | > 0.3 | Low negative charge | Water-in-Oil (W/O) | Lipophilic, with a low HLB value of 4.3.[1] Tends to form larger, less uniform droplets when used alone in O/W emulsions. |
| Polysorbate 80 (Tween 80) | < 200 nm | < 0.3 | Low negative charge | Oil-in-Water (O/W) | Hydrophilic, with a high HLB value of 15.[1] Capable of producing small, uniform droplets for stable O/W nanoemulsions.[2] |
| This compound & Polysorbate 80 (Combination) | < 200 nm | < 0.2 | -15 to -40 mV | Oil-in-Water (O/W) | The combination allows for the adjustment of the required hydrophilic-lipophilic balance (HLB), leading to enhanced stability, smaller particle size, and a more stable interfacial film.[3][4] |
Table 2: Long-Term Stability Data (Illustrative Example)
This table presents illustrative data on the long-term stability of nanoemulsions stored at 25°C.
| Surfactant System | Time Point | Average Particle Size (nm) | PDI |
| Polysorbate 80 | Day 0 | 150 | 0.15 |
| Day 30 | 155 | 0.16 | |
| Day 90 | 165 | 0.18 | |
| This compound & Polysorbate 80 Combination | Day 0 | 120 | 0.12 |
| Day 30 | 122 | 0.13 | |
| Day 90 | 125 | 0.14 |
Note: Data is synthesized from typical findings in nanoemulsion stability studies. Actual results may vary based on the specific formulation and process parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for preparing and characterizing nanoemulsions using this compound and Polysorbate 80.
Protocol 1: Nanoemulsion Preparation by High-Speed Homogenization
-
Preparation of Oil and Aqueous Phases:
-
Oil Phase: Accurately weigh the required amount of the oil phase (e.g., medium-chain triglycerides, canola oil) and the lipophilic surfactant, this compound (if used), into a beaker.[3] If a drug is to be incorporated, dissolve it in the oil phase at this stage.
-
Aqueous Phase: In a separate beaker, weigh the required amount of distilled water and the hydrophilic surfactant, Polysorbate 80.[5]
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Continue stirring for 15-30 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-speed homogenization (e.g., using a rotor-stator homogenizer) at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes).[4] The homogenization process should be carried out in an ice bath to prevent overheating.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the freshly prepared nanoemulsion using a dynamic light scattering (DLS) instrument.[5]
-
Protocol 2: Nanoemulsion Stability Assessment
-
Storage Conditions:
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw samples from each storage condition.[2]
-
Visually inspect the samples for any signs of instability such as creaming, sedimentation, or phase separation.
-
Measure the particle size, PDI, and zeta potential of each sample using a DLS instrument.[5]
-
-
Data Analysis:
-
Plot the changes in particle size, PDI, and zeta potential as a function of time for each storage condition to evaluate the stability of the nanoemulsion.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of comparing the stability of nanoemulsions formulated with this compound and Polysorbate 80.
Caption: Experimental workflow for comparing nanoemulsion stability.
Discussion
This compound (Span 80), with its low hydrophilic-lipophilic balance (HLB) of 4.3, is inherently more suited for forming water-in-oil (W/O) emulsions.[1] When used as the sole emulsifier for an oil-in-water (O/W) nanoemulsion, it often results in larger droplet sizes and poorer stability.
Conversely, Polysorbate 80 (Tween 80) possesses a high HLB of 15, making it an effective emulsifier for O/W systems.[1] It can produce nanoemulsions with small, uniform droplets and good kinetic stability.[2]
The synergistic combination of Span 80 and Tween 80 is a widely adopted strategy in nanoemulsion formulation. By blending these two surfactants, the overall HLB of the emulsifier system can be precisely tailored to match the required HLB of the oil phase. This optimization leads to the formation of a stable interfacial film around the oil droplets, significantly enhancing the stability of the nanoemulsion. The combination often results in smaller particle sizes and lower PDI values compared to using either surfactant alone, indicating a more uniform and stable system.[3][4] This approach provides formulators with the flexibility to create highly stable nanoemulsions for a wide range of lipophilic compounds.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Sorbitan Esters in Advanced Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's efficacy and stability. Among the diverse array of non-ionic surfactants, sorbitan esters, commonly known by their trade name Span®, are frequently employed due to their biocompatibility, versatility, and ability to facilitate the formulation of various drug delivery platforms, including niosomes, emulsions, and organogels.
This guide provides an objective comparison of the performance of different sorbitan esters—specifically Span 20 (sorbitan monolaurate), Span 40 (sorbitan monopalmitate), Span 60 (sorbitan monostearate), and Span 80 (sorbitan monooleate)—in drug delivery applications. The analysis is supported by experimental data on key performance indicators such as encapsulation efficiency and in vitro drug release, supplemented with detailed experimental protocols and visualizations to elucidate the underlying principles and workflows.
The Influence of Sorbitan Ester Properties on Formulation Performance
The physicochemical properties of sorbitan esters, primarily their Hydrophilic-Lipophilic Balance (HLB) value and the length and saturation of their fatty acid chain, significantly influence the characteristics of drug delivery systems. A lower HLB value generally indicates a more lipophilic character, which is suitable for forming stable water-in-oil (W/O) emulsions.[1][2] Conversely, surfactants with higher HLB values are more hydrophilic and are used for oil-in-water (O/W) emulsions.[2] The alkyl chain length of the fatty acid component also plays a crucial role; longer chains can lead to more stable bilayers in vesicular systems like niosomes, thereby affecting drug encapsulation and release.
Quantitative Performance Comparison of Sorbitan Esters
The following tables summarize quantitative data from various studies comparing the performance of different sorbitan esters in niosomal drug delivery systems. It is important to note that direct comparison across different studies can be challenging due to variations in the encapsulated drug, formulation composition, and experimental conditions.
Table 1: Comparison of Encapsulation Efficiency (%) of Different Drugs in Niosomes Formulated with Various Sorbitan Esters
| Drug | Span 20 | Span 40 | Span 60 | Span 80 | Reference(s) |
| Salbutamol Sulphate | - | - | 78.4 | - | [3] |
| Rofecoxib | 76.28 | - | 64.74 | - | |
| Diclofenac Sodium | ~55 | ~65 | ~75 | ~50 | [4] |
| Simvastatin | - | - | 85.72 | 81.44 | [5] |
| Baclofen | - | 76.43 | 88.44 | - | [6] |
Note: The values presented are the highest reported entrapment efficiencies from the respective studies under their optimized conditions.
Table 2: Comparison of In Vitro Drug Release from Niosomes Formulated with Different Sorbitan Esters
| Drug | Formulation | Cumulative Release (%) | Time (hours) | Reference(s) |
| Simvastatin | Span 60 | ~85 | 12 | [5] |
| Simvastatin | Span 80 | ~75 | 12 | [5] |
| Baclofen | Span 60 | 87.88 | 10 | [6] |
Note: The release conditions (e.g., medium, temperature) varied between studies.
From the data, a trend can be observed where sorbitan esters with longer, saturated alkyl chains, such as Span 60 (stearate, C18), tend to exhibit higher encapsulation efficiencies.[4][7] This is often attributed to the formation of more stable and less permeable vesicle bilayers.[7] For instance, in the case of diclofenac sodium, niosomes prepared with Span 60 showed the highest entrapment efficiency compared to those made with Span 20, 40, and 80.[4] Similarly, Span 60-based niosomes demonstrated higher encapsulation of baclofen compared to Span 40.[6] The in vitro release studies also suggest that the choice of sorbitan ester can significantly influence the drug release profile, with more stable bilayers generally leading to a more sustained release.[5]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of sorbitan ester-based drug delivery systems.
Protocol 1: Preparation of Niosomes by Thin-Film Hydration Method
This method is widely used for the preparation of niosomes.[8]
Materials:
-
Sorbitan ester (e.g., Span 60)
-
Cholesterol
-
Drug
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous phase (e.g., phosphate-buffered saline pH 7.4)
Procedure:
-
Accurately weigh the sorbitan ester, cholesterol, and the drug in the desired molar ratio.
-
Dissolve the mixture in a sufficient volume of the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it at a constant speed.
-
Reduce the pressure and maintain the temperature above the glass transition temperature of the surfactant to evaporate the organic solvent, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Hydrate the thin film by adding the aqueous phase and rotating the flask gently at a controlled temperature. This process leads to the swelling of the film and the formation of niosomal vesicles.
-
The resulting niosomal suspension can be further processed by sonication or extrusion to obtain vesicles of a more uniform size.[8]
Protocol 2: Determination of Encapsulation Efficiency
Procedure:
-
Separate the unentrapped ("free") drug from the niosomal suspension. This can be achieved by methods such as dialysis, centrifugation, or gel filtration.[9]
-
For the dialysis method, place the niosomal suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against a suitable medium.[9]
-
Quantify the amount of free drug in the dialysis medium at appropriate time intervals using a validated analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
To determine the total amount of drug, disrupt the niosomal vesicles (e.g., by adding a suitable solvent like methanol or by sonication) and measure the drug concentration.
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cell
The Franz diffusion cell is a standard apparatus for evaluating the in vitro release of drugs from topical and transdermal formulations.[3][10]
Apparatus and Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate) or excised skin
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrer
-
Water bath for temperature control
-
Syringes for sampling
Procedure:
-
Assemble the Franz diffusion cell, ensuring the membrane is properly mounted between the donor and receptor compartments.[6]
-
Fill the receptor compartment with the degassed receptor medium and place a magnetic stir bar.[6]
-
Equilibrate the system to the desired temperature (typically 32°C for skin permeation studies) using a circulating water bath.[3]
-
Apply a known quantity of the sorbitan ester-based formulation to the membrane in the donor compartment.[6]
-
At predetermined time intervals, withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[6]
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative amount of drug released per unit area against time to determine the release profile.
Visualizations
To better illustrate the relationships and processes involved in the comparative analysis of sorbitan esters, the following diagrams are provided.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The role of alkyl chain length of monothiol-terminated alkyl carboxylic acid in the synthesis, characterization, and application of gelatin-g-poly(N-isopropylacrylamide) carriers for antiglaucoma drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alterlab.co.id [alterlab.co.id]
- 4. ijpsr.com [ijpsr.com]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Characterizing Sorbitan Monooleate Emulsions: A Comparative Guide Using Dynamic Light Scattering
For researchers, scientists, and drug development professionals, understanding the physical properties of an emulsion is critical for ensuring its stability and efficacy. Sorbitan monooleate (also known as Span 80), a widely used lipophilic, non-ionic surfactant, is a key ingredient in many water-in-oil (W/O) and oil-in-water (O/W) emulsion formulations. Dynamic Light Scattering (DLS) is a powerful and non-invasive technique for characterizing the droplet size distribution and stability of these emulsions. This guide provides a comparative analysis of this compound emulsions, a detailed experimental protocol for their characterization using DLS, and a comparison with other common emulsifiers.
Performance Comparison of Emulsifiers using Dynamic Light Scattering
The choice of emulsifier significantly impacts the physical characteristics of an emulsion, such as droplet size, polydispersity index (PDI), and zeta potential. These parameters, in turn, influence the emulsion's stability, bioavailability, and overall performance. The following table summarizes DLS data for nanoemulsions stabilized with different emulsifiers, including a combination of Tween 80 and Span 80, as well as other common emulsifiers like soybean protein isolate (SPI), tea saponin (TS), and soy lecithin. This data provides a comparative perspective on the performance of this compound in a mixed surfactant system against other single emulsifiers.
| Emulsifier System | Concentration (% w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Tween 80 & Span 80 | 11 (26.2/73.8 ratio) | 185.6 | Not Reported | -38.4 | [1] |
| Tween 80 | 4 | 125.3 | 0.18 | -35.2 | [2] |
| Soybean Protein Isolate (SPI) | 1 | 180.5 | 0.19 | -40.1 | [2] |
| Tea Saponin (TS) | 2 | 155.4 | 0.16 | -55.3 | [2] |
| Soy Lecithin | 4 | 140.2 | 0.21 | -45.6 | [2] |
| Lecithin & Span® 80 | Not Specified | < 160 | Not Reported | Not Reported | [3] |
Note: The data presented is compiled from different studies and the experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocol: Preparation and DLS Characterization of a this compound Emulsion
This protocol details the preparation of a simple oil-in-water (O/W) nanoemulsion using this compound (Span 80) and Polysorbate 80 (Tween 80) as the surfactant system, followed by characterization using Dynamic Light Scattering.
Materials:
-
This compound (Span 80)
-
Polysorbate 80 (Tween 80)
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Ultrasonic processor (probe sonicator or bath sonicator)
-
Disposable polystyrene cuvettes
-
Dynamic Light Scattering (DLS) instrument
Emulsion Preparation:
-
Prepare the Oil Phase: In a beaker, combine the desired amount of the oil phase with this compound (Span 80).
-
Prepare the Aqueous Phase: In a separate beaker, dissolve Polysorbate 80 (Tween 80) in deionized water.
-
Initial Emulsification: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase dropwise. Continue stirring for 15-20 minutes to form a coarse pre-emulsion.
-
High-Energy Emulsification (Sonication): To reduce the droplet size and create a nanoemulsion, subject the pre-emulsion to high-energy emulsification using an ultrasonic processor. For a probe sonicator, immerse the probe into the emulsion and sonicate for a specified time (e.g., 5-15 minutes) at a specific power setting (e.g., 100 W). Ensure the temperature is controlled by using an ice bath to prevent overheating.[4]
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature for at least 30 minutes before characterization.
Dynamic Light Scattering (DLS) Measurement:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Sample Preparation: Dilute a small aliquot of the prepared nanoemulsion with deionized water in a clean cuvette to a suitable concentration. The solution should be clear or slightly hazy. Overly concentrated samples can lead to multiple scattering events and inaccurate results.[5]
-
Measurement Parameters: Set the measurement parameters in the DLS software, including the temperature (typically 25°C), scattering angle (e.g., 90° or 173°), and the refractive index and viscosity of the dispersant (water).
-
Equilibration in Instrument: Place the cuvette in the DLS instrument's sample holder and allow it to equilibrate for a few minutes to ensure a stable temperature.
-
Data Acquisition: Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the emulsion droplets.
-
Data Analysis: The instrument's software will analyze the autocorrelation function of the scattered light to determine the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the emulsion droplets. For zeta potential measurements, a separate electrophoretic light scattering (ELS) measurement is performed.
Experimental Workflow and Methodological Relationships
The following diagram illustrates the key stages involved in the characterization of a this compound emulsion, from the initial preparation to the final data analysis and interpretation.
Caption: Experimental workflow for emulsion preparation and DLS analysis.
Alternative and Complementary Characterization Techniques
While DLS is a primary tool for determining droplet size and distribution, other techniques can provide complementary information for a comprehensive characterization of this compound emulsions:
-
Microscopy: Techniques such as optical microscopy, transmission electron microscopy (TEM), and scanning electron microscopy (SEM) allow for direct visualization of the emulsion droplets, providing information on their morphology and size.
-
Static Light Scattering (SLS): SLS can be used to determine the molecular weight of the droplets and provides information about their shape and structure.
-
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for probing the internal structure of the emulsion droplets and the arrangement of the surfactant molecules at the oil-water interface.
-
Zeta Potential Analysis: As mentioned, this technique, often integrated into DLS instruments, measures the surface charge of the droplets, which is a crucial indicator of emulsion stability. Higher absolute zeta potential values (typically > ±30 mV) indicate greater electrostatic repulsion between droplets, leading to a more stable emulsion.
-
Rheology: The measurement of an emulsion's viscosity and viscoelastic properties provides insights into its texture, stability, and flow behavior. The combination of polysorbate 80 and this compound can increase the viscosity of a preparation, contributing to a stable emulsion.
References
- 1. Characterization of Nanoemulsions Stabilized with Different Emulsifiers and Their Encapsulation Efficiency for Oregano Essential Oil: Tween 80, Soybean Protein Isolate, Tea Saponin, and Soy Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. rivm.nl [rivm.nl]
- 4. research.colostate.edu [research.colostate.edu]
- 5. repository.stifar.ac.id [repository.stifar.ac.id]
Visualizing Sorbitan Monooleate-Stabilized Vesicles: A Comparative Guide to Cryo-TEM Imaging
For researchers, scientists, and drug development professionals, understanding the morphology and size distribution of vesicular drug delivery systems is paramount. Sorbitan monooleate-stabilized vesicles, also known as niosomes, are a promising platform for drug delivery. Among the various imaging techniques available, Cryogenic Transmission Electron Microscopy (Cryo-TEM) has emerged as a gold standard for providing high-resolution images of these vesicles in their near-native state. This guide offers a comparative overview of Cryo-TEM against other common techniques, supported by experimental data and detailed protocols.
Performance Comparison: Cryo-TEM vs. Alternative Methods
The choice of analytical technique significantly impacts the characterization of this compound-stabilized vesicles. While methods like Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) provide valuable information on size distribution and concentration, Cryo-TEM offers direct visualization of vesicle morphology, lamellarity, and size with unparalleled detail.
| Feature | Cryo-TEM | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) | Negative Staining TEM |
| Principle | Electron microscopy of vitrified samples | Measures fluctuations in scattered light due to Brownian motion | Tracks the Brownian motion of individual particles | Electron microscopy of dehydrated and stained samples |
| Information Obtained | Direct visualization of morphology, size, lamellarity, and internal structure.[1][2] | Hydrodynamic diameter, size distribution (intensity-based), Polydispersity Index (PDI).[1] | Particle concentration, size distribution (number-based), and visualization of individual particle movement.[3] | 2D projection of vesicle morphology and size. |
| Sample Preparation | Plunge-freezing in a cryogen to vitrify the sample.[4] | Dilution in an appropriate solvent. | Dilution to an optimal concentration for particle tracking. | Adsorption onto a grid followed by negative staining with heavy metal salts. |
| Advantages | Preserves native hydrated state, high resolution, provides detailed morphological information.[2] | Fast, high throughput, non-destructive.[1] | Provides particle concentration, individual particle analysis.[3] | Relatively simple and fast, good contrast. |
| Limitations | Requires specialized equipment and expertise, lower throughput.[1] | Indirect size measurement, assumes spherical shape, intensity-based measurements can be biased by larger particles.[1][2] | Can be influenced by sample debris, has a finite size detection range.[3] | Can introduce artifacts due to dehydration and staining (e.g., vesicle collapse, altered morphology).[2] |
| Typical Size Range | 5 nm to 1 micron.[1] | Typically up to a few hundred nanometers.[1] | 20 nm to 1000 nm.[3] | Dependent on sample preparation and imaging conditions. |
Experimental Protocols
Cryo-TEM Imaging of this compound-Stabilized Vesicles
This protocol provides a general framework for the preparation and imaging of this compound vesicles using Cryo-TEM. Specific parameters may need to be optimized based on the vesicle formulation and concentration.
Materials:
-
This compound vesicle suspension
-
Transmission Electron Microscopy (TEM) grids with a lacey carbon film (e.g., Ted Pella, Redding, CA)
-
Plunge-freezing apparatus (e.g., Vitrobot, Thermo Fisher Scientific)
-
Cryogen (e.g., liquid ethane cooled by liquid nitrogen)
-
Cryo-TEM with a cold stage holder
Procedure:
-
Grid Preparation: Glow-discharge the TEM grids to render the carbon surface hydrophilic, which promotes even spreading of the vesicle suspension.
-
Sample Application: In a temperature and humidity-controlled chamber of the plunge-freezing apparatus, apply a small aliquot (typically 3-5 µL) of the this compound vesicle suspension to the prepared TEM grid.[8]
-
Blotting: The grid is then blotted with filter paper to create a thin film of the suspension across the grid holes. The blotting time is a critical parameter that needs to be optimized to achieve a suitable ice thickness.
-
Plunge-Freezing: Immediately after blotting, the grid is rapidly plunged into the cryogen (liquid ethane).[4] This vitrifies the water in the sample, preserving the vesicles in a near-native, hydrated state without the formation of damaging ice crystals.
-
Cryo-Transfer: The vitrified grid is carefully transferred to a cryo-holder under liquid nitrogen and then inserted into the Cryo-TEM. The stage is maintained at cryogenic temperatures throughout the imaging process.
-
Image Acquisition: Images are acquired using a low-dose imaging protocol to minimize electron beam-induced damage to the sample. A series of images at different defocus values are typically collected.
-
Image Processing and Analysis: The acquired images are processed to correct for drift and contrast transfer function (CTF).[5][9] Individual vesicles are then identified, and their morphology, size, and lamellarity are analyzed using image analysis software.[6][10]
Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the this compound vesicle suspension with an appropriate filtered buffer to a suitable concentration for DLS measurement, ensuring there are no air bubbles.
-
Instrument Setup: Set the parameters on the DLS instrument, including the solvent refractive index and viscosity, and the measurement temperature.
-
Measurement: Place the cuvette containing the sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter and provide an intensity-weighted size distribution and a polydispersity index (PDI).
Nanoparticle Tracking Analysis (NTA)
-
Sample Preparation: Dilute the vesicle suspension to a concentration that allows for the tracking of individual particles (typically in the range of 10^7 to 10^9 particles/mL).
-
Instrument Setup: Prime the instrument with the sample and adjust the camera and software settings for optimal particle detection.
-
Measurement: The instrument's software will capture a video of the particles undergoing Brownian motion and track the movement of each particle.
-
Data Analysis: The NTA software calculates the size of each particle based on its diffusion coefficient and generates a number-weighted size distribution and the particle concentration.[3]
Visualizing the Cryo-TEM Workflow
The following diagram illustrates the key steps involved in the Cryo-TEM experimental workflow for visualizing this compound-stabilized vesicles.
Caption: Cryo-TEM experimental workflow for vesicle imaging.
Conclusion
Cryo-TEM provides invaluable, high-resolution insights into the morphology and ultrastructure of this compound-stabilized vesicles, which is not achievable with indirect sizing methods like DLS and NTA. While DLS and NTA are powerful tools for rapid size distribution and concentration analysis, Cryo-TEM offers the definitive visual evidence of vesicle integrity, lamellarity, and heterogeneity. For comprehensive characterization, a multi-technique approach is often recommended, using DLS and NTA for initial screening and quantitative analysis, followed by Cryo-TEM for detailed morphological confirmation. This integrated approach ensures a thorough understanding of the physicochemical properties of these promising drug delivery vehicles.
References
- 1. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 2. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 3. DIRECT COMPARISON OF OPTICAL AND ELECTRON MICROSCOPY METHODS FOR STRUCTURAL CHARACTERIZATION OF EXTRACELLULAR VESICLES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plunge freezing for electron cryomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Current data processing strategies for cryo-electron tomography and subtomogram averaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryo-EM Characterization Services [shuimubio.com]
A Comparative Guide to the Emulsifying Efficacy of Sorbitan Monooleate and Lecithin
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is a critical determinant of the stability, bioavailability, and overall performance of emulsion-based formulations in the pharmaceutical, cosmetic, and food industries. Sorbitan monooleate (also known as Span 80) and lecithin are two widely utilized emulsifiers, each with distinct properties. This compound is a synthetic non-ionic surfactant, while lecithin is a naturally derived phospholipid complex. This guide provides an objective comparison of their emulsifying efficacy, supported by experimental data and detailed methodologies to aid in the selection process for your formulation needs.
At a Glance: Key Performance Indicators
The following table summarizes the key physicochemical properties of this compound and lecithin, which influence their emulsifying behavior.
| Property | This compound (Span 80) | Lecithin | Source |
| Type | Synthetic, Non-ionic | Natural, Zwitterionic (Amphoteric) | [1] |
| HLB Value | 4.3 | ~4-9 (variable depending on source and grade) | [2] |
| Typical Emulsion Type | Water-in-Oil (W/O) | Primarily Water-in-Oil (W/O), can be used in Oil-in-Water (O/W) with other emulsifiers | [2][3] |
| Appearance | Amber to brown viscous liquid | Brown to light yellow viscous liquid or powder | |
| Solubility | Soluble in oil and organic solvents, insoluble in water | Dispersible in water, soluble in oils and fats |
Quantitative Comparison of Emulsifying Performance
The efficacy of an emulsifier is determined by its ability to create small, uniform droplets and maintain the stability of the emulsion over time. The following tables present a comparative summary of quantitative data on droplet size and zeta potential for emulsions stabilized with this compound and lecithin. It is important to note that the data is collated from various studies, and direct head-to-head comparisons under identical conditions are limited. The experimental conditions for each dataset are provided for context.
Table 1: Droplet Size of Emulsions
| Emulsifier | Oil Phase | Emulsifier Concentration | Homogenization Method | Mean Droplet Size (nm) | Source |
| This compound (Span 80) & Lecithin (Co-surfactants) | Miglyol® 812 | Lecithin: 95-120 mg, Span® 80: 0.09-0.9 mg | Not specified | < 160 | [4] |
| Lecithin | Sunflower Oil | 1-5% (w/v) | High shear blender (8,000 rpm) | ~4900 (at optimal concentration) | |
| Lecithin | Not specified | Not specified | Not specified | 400 - 1300 | [3] |
Table 2: Zeta Potential of Emulsions
| Emulsifier | Dispersed Phase | Emulsifier Concentration | pH | Zeta Potential (mV) | Source |
| Lecithin | Not specified | Not specified | Not specified | -63 to -72 | [3] |
| Lecithin | Crude Oil/Water | Not specified | 4 | > -30 (stable) | [5] |
| This compound (in combination with other surfactants) | Not specified | Not specified | Not specified | Data not available in a comparable format |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Water-in-Oil (W/O) Emulsion
This protocol describes a general method for preparing a W/O emulsion, which can be adapted for both this compound and lecithin.
-
Preparation of Phases:
-
Oil Phase: Dissolve the required amount of this compound or lecithin in the oil phase (e.g., mineral oil, vegetable oil) with gentle heating and stirring until a homogenous solution is obtained.
-
Aqueous Phase: Prepare the aqueous phase, which may consist of purified water or a buffer solution.
-
-
Emulsification:
-
Gradually add the aqueous phase to the oil phase while continuously homogenizing using a high-shear mixer (e.g., rotor-stator homogenizer) at a specified speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes).
-
Maintain the temperature of the system as required for the specific formulation.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Protocol 2: Emulsion Stability Assessment
A. Macroscopic Observation:
-
Transfer a known volume of the emulsion into a graduated cylinder or test tube.
-
Store the samples at controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the samples at regular intervals (e.g., 1, 7, 14, and 30 days) for any signs of instability such as creaming, sedimentation, or phase separation.
-
Quantify the instability by measuring the volume of the separated phase.
B. Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
-
Observe the emulsion under an optical microscope to assess the droplet morphology and size distribution.
-
For more detailed analysis of droplet size and structure, techniques like Cryo-Scanning Electron Microscopy (Cryo-SEM) can be employed.
C. Droplet Size Analysis:
-
Dilute the emulsion with a suitable solvent (typically the continuous phase) to an appropriate concentration.
-
Measure the droplet size distribution using a particle size analyzer based on dynamic light scattering (DLS).
-
Record the mean droplet diameter (z-average) and the polydispersity index (PDI).
D. Zeta Potential Measurement:
-
Dilute the emulsion with the continuous phase to the required concentration for the instrument.
-
Measure the zeta potential using a zetasizer. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion, providing insight into the emulsion's stability. Emulsions with high absolute zeta potential values (e.g., > |30| mV) are generally considered stable.[6]
Mechanisms of Emulsion Stabilization and Experimental Workflow
The following diagrams illustrate the general mechanism of emulsion stabilization by surfactants and a typical experimental workflow for comparing the efficacy of different emulsifiers.
Caption: General mechanism of oil-in-water emulsion stabilization by an emulsifier.
Caption: Workflow for the comparative evaluation of emulsifier performance.
Concluding Remarks
Both this compound and lecithin are effective emulsifiers, particularly for water-in-oil systems. The choice between them will ultimately depend on the specific requirements of the formulation.
-
This compound (Span 80) is a consistent, synthetic emulsifier with well-defined properties, making it a reliable choice for formulations where reproducibility is paramount. Its non-ionic nature makes it less sensitive to pH and electrolyte changes.
-
Lecithin , being a natural product, can exhibit variability in its composition and performance depending on its source and purity. However, its natural origin is a significant advantage for applications in "clean label" products. It can also offer additional benefits such as providing a source of phospholipids.[7]
For critical applications, it is recommended to perform comparative studies using the detailed experimental protocols provided in this guide to determine the optimal emulsifier and concentration for your specific formulation. The combination of these two emulsifiers may also be explored, as they can act synergistically to enhance emulsion stability.[4]
References
- 1. Surfactant - Wikipedia [en.wikipedia.org]
- 2. matangiindustries.com [matangiindustries.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synergistic performance of lecithin and glycerol monostearate in oil/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Soya Lecithin, Sorbitan and Glyceryl Monostearate on Physicochemical Properties of Organogels | Semantic Scholar [semanticscholar.org]
- 7. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Sorbitan Monooleate on Drug Release from PLGA Microparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of controlled-release drug delivery systems is a cornerstone of modern pharmaceutical science. Poly(lactic-co-glycolic acid) (PLGA) microparticles are a leading platform for sustained drug delivery due to their biocompatibility and biodegradable nature. The formulation of these microparticles often involves the use of surfactants to ensure stability and influence drug encapsulation and release. This guide provides a comparative analysis of the impact of Sorbitan monooleate (also known as Span 80), a commonly used lipophilic surfactant, on the in vitro drug release kinetics from PLGA microparticles.
Impact of this compound on Microparticle Properties
This compound is frequently employed as an emulsifier in the primary water-in-oil (W/O) emulsion of the double emulsion solvent evaporation (W/O/W) method for preparing PLGA microparticles, particularly for encapsulating hydrophilic drugs. Its primary role is to stabilize the initial emulsion, which in turn affects key characteristics of the final microparticles.
Encapsulation Efficiency
Experimental evidence suggests a positive correlation between the concentration of this compound in the primary emulsion and the drug encapsulation efficiency.[1][2] By stabilizing the small aqueous droplets containing the drug within the oil phase, this compound minimizes drug leakage into the external aqueous phase during the formulation process.
Table 1: Comparative Encapsulation Efficiency
| Formulation | Surfactant in Primary Emulsion | Drug Encapsulation Efficiency (%) |
| Formulation A | None | 55 ± 4.2 |
| Formulation B | This compound (1% w/v) | 75 ± 3.8 |
| Formulation C | This compound (2% w/v) | 85 ± 3.5 |
| Formulation D | Poly(vinyl alcohol) (PVA) (2% w/v) | 68 ± 4.1 |
Note: The data presented in this table is illustrative and compiled from trends reported in scientific literature. Actual values may vary depending on the specific drug, PLGA characteristics, and process parameters.
Particle Size and Morphology
The use of this compound can also influence the particle size and surface morphology of PLGA microparticles. It aids in the formation of smaller and more stable emulsion droplets, which can translate to smaller and more uniform microparticles.
In Vitro Drug Release Kinetics: A Comparative Overview
The choice of surfactant in the formulation of PLGA microparticles can significantly modulate the in vitro drug release profile, affecting both the initial burst release and the subsequent sustained release phase.
Burst Release
The initial burst release, the rapid release of a significant amount of drug within the first 24 hours, is a critical parameter in controlled drug delivery. The use of this compound can influence the burst release, although its effect can be concentration-dependent. At optimal concentrations, it can help in reducing the burst effect by ensuring a more homogenous distribution of the drug within the polymer matrix and creating a more stable microparticle structure. However, excessive amounts of surfactant can potentially increase the porosity of the microparticles, leading to a higher burst release.
Sustained Release
Following the initial burst, the sustained release of the drug from PLGA microparticles is governed by diffusion through the polymer matrix and degradation of the polymer. This compound can indirectly affect this phase by influencing the internal structure and porosity of the microparticles. A denser microparticle core, facilitated by a stable primary emulsion with this compound, can lead to a slower and more controlled drug release over an extended period.
Table 2: Comparative In Vitro Drug Release Profile
| Time (Days) | Cumulative Drug Release (%) - Formulation A (No Surfactant) | Cumulative Drug Release (%) - Formulation C (2% this compound) | Cumulative Drug Release (%) - Formulation D (2% PVA) |
| 1 | 35 ± 3.1 | 20 ± 2.5 | 28 ± 2.8 |
| 7 | 55 ± 4.0 | 45 ± 3.2 | 50 ± 3.5 |
| 14 | 70 ± 4.5 | 65 ± 3.8 | 68 ± 4.0 |
| 21 | 85 ± 5.1 | 80 ± 4.2 | 82 ± 4.3 |
| 28 | 95 ± 4.8 | 92 ± 4.5 | 94 ± 4.7 |
Note: This data is illustrative and based on general trends observed in research. The release profiles are highly dependent on the specific experimental conditions.
Experimental Protocols
The following section details a typical experimental protocol for the preparation and in vitro drug release testing of PLGA microparticles using the double emulsion solvent evaporation (W/O/W) method.
Preparation of PLGA Microparticles
-
Preparation of the Internal Aqueous Phase (W1): Dissolve the hydrophilic drug in deionized water to a final concentration of 10 mg/mL.
-
Preparation of the Oil Phase (O): Dissolve 200 mg of PLGA (50:50 lactide:glycolide ratio) in 2 mL of dichloromethane. To this solution, add this compound to the desired concentration (e.g., 2% w/v of the oil phase).
-
Formation of the Primary Emulsion (W1/O): Add 0.2 mL of the internal aqueous phase to the oil phase. Emulsify the mixture using a probe sonicator for 60 seconds at 40% amplitude on ice to form a stable W1/O emulsion.
-
Preparation of the External Aqueous Phase (W2): Prepare a 200 mL solution of 1% w/v poly(vinyl alcohol) (PVA) in deionized water.
-
Formation of the Double Emulsion (W1/O/W2): Immediately pour the primary emulsion into the external aqueous phase while stirring at 500 rpm with a mechanical stirrer.
-
Solvent Evaporation: Continue stirring the double emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane and the hardening of the microparticles.
-
Microparticle Collection and Washing: Collect the microparticles by centrifugation at 5000 rpm for 10 minutes. Wash the collected microparticles three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze the washed microparticles at -80°C and then lyophilize for 48 hours to obtain a dry powder.
In Vitro Drug Release Study
-
Sample Preparation: Accurately weigh 20 mg of the lyophilized microparticles and suspend them in 10 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Incubation: Place the vials in a shaking water bath maintained at 37°C with a constant agitation of 100 rpm.
-
Sampling: At predetermined time intervals (e.g., 1, 6, 24 hours, and daily thereafter for 28 days), withdraw 1 mL of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with 1 mL of fresh pre-warmed PBS to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the preparation of PLGA microparticles using the double emulsion solvent evaporation method.
References
A Comparative Guide to the In Vivo Biocompatibility of Sorbitan Monooleate Formulations
For Researchers, Scientists, and Drug Development Professionals
Sorbitan monooleate (SMO), a non-ionic surfactant, is a widely utilized excipient in the formulation of various drug delivery systems. Its biocompatibility is a critical factor for its application, particularly in parenteral and topical formulations. This guide provides an objective comparison of the in vivo biocompatibility of SMO formulations with common alternatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Biocompatibility Data
The following table summarizes key quantitative data from various studies to facilitate a direct comparison between this compound (commonly known as Span® 80) and other non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor EL.
| Parameter | This compound (Span® 80) | Polysorbate 80 (Tween® 80) | Cremophor EL | Reference(s) |
| Hemolytic Activity | ||||
| Hemolysis (%) at 1 mM | 7% (at 37°C) | Generally considered to have low hemolytic activity, but specific comparative data at the same concentration is limited. | Known to cause aggregation of erythrocytes.[1] | [2] |
| Cytotoxicity | ||||
| IC50 on MDA-MB-231 cells | Higher cytotoxicity in a nano-vesicular formulation compared to free drug. | Higher cytotoxicity in a nano-vesicular formulation compared to free drug. | Not directly compared in the same study. | [3] |
| Effect on endothelial cells | Data not available in a directly comparable format. | Data not available in a directly comparable format. | Toxic at concentrations of 0.1 mg/mL and higher.[4][5] | [4][5] |
| Effect on epithelial cells | Data not available in a directly comparable format. | Data not available in a directly comparable format. | Toxic at concentrations of 5 mg/mL and above.[4][5] | [4][5] |
| In Vivo Toxicity | ||||
| Acute Oral LD50 (rat) | >2.9 g/kg to >39.8 g/kg (for sorbitan esters) | Very low acute toxicity. | Not typically administered orally in this context. | |
| Maximum Tolerated Dose (MTD) - IV | Data not available in a directly comparable format. | Data not available in a directly comparable format. | 40 mg/kg (in a paclitaxel formulation).[6][7] | [6][7] |
| Local Irritation | ||||
| Subcutaneous Injection | Minimal inflammatory response with some formulations.[8] | Can induce injection-site reactions, including erythema and urticaria.[9] | Associated with severe hypersensitivity reactions.[1] | [1][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are summaries of standard protocols for key in vivo and in vitro assays.
Hemolysis Assay
This in vitro assay assesses the potential of a formulation to damage red blood cells.
Principle: Red blood cells are incubated with various concentrations of the test formulation. The amount of hemoglobin released from lysed cells is measured spectrophotometrically and compared to positive (e.g., Triton X-100) and negative (e.g., saline) controls.
Protocol Summary:
-
Blood Collection: Fresh whole blood is collected from a relevant species (e.g., human, rabbit, rat) using an anticoagulant.
-
Erythrocyte Preparation: Red blood cells are isolated by centrifugation and washed multiple times with an isotonic buffer (e.g., PBS).
-
Incubation: A suspension of erythrocytes is incubated with different dilutions of the test formulation for a specified time (e.g., 1-4 hours) at 37°C.
-
Centrifugation: The samples are centrifuged to pellet intact red blood cells.
-
Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control (100% hemolysis) and negative control (0% hemolysis).[2][10][11]
Cytotoxicity Assay (MTT Assay)
This in vitro assay evaluates the effect of a formulation on the viability of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol Summary:
-
Cell Culture: Adherent cells (e.g., L929 fibroblasts, RAW 264.7 macrophages) are seeded in a 96-well plate and allowed to attach overnight.[12][13]
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test formulation and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing for formazan crystal formation in viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.
In Vivo Acute Systemic Toxicity
This study provides information on the potential adverse effects of a single high dose of a substance.
Principle: A single dose of the test formulation is administered to animals (typically rodents) via a relevant route (e.g., intravenous, intraperitoneal, oral). The animals are then observed for a set period for signs of toxicity and mortality.
Protocol Summary:
-
Animal Model: Healthy, young adult animals of a single sex (or both) are used.
-
Dosing: The test formulation is administered at one or more dose levels. A control group receives the vehicle alone.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any adverse reactions at specified intervals for up to 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy to examine for any pathological changes in organs and tissues.
In Vivo Local Irritation (Subcutaneous)
This assay evaluates the local tissue reaction to a formulation after subcutaneous injection.
Principle: The test formulation is injected subcutaneously into a suitable animal model (e.g., rabbit, rat). The injection site is then evaluated macroscopically and microscopically for signs of irritation and inflammation over time.
Protocol Summary:
-
Animal Model: Typically, rabbits or rats are used. The dorsal skin is clipped free of fur.
-
Injection: A defined volume of the test formulation is injected subcutaneously. A control site is injected with the vehicle.
-
Macroscopic Observation: The injection sites are observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 24, 48, and 72 hours) and scored according to a standardized scale (e.g., Draize scale).
-
Histopathological Examination: At the end of the observation period, the animals are euthanized, and the injection sites are excised. The tissue is fixed, processed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist then evaluates the microscopic changes, such as inflammation, necrosis, and fibrosis.[8][14]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological mechanisms and the experimental process is key to a comprehensive biocompatibility assessment.
Inflammatory Response Signaling Pathway
Incompatible formulations can trigger an inflammatory response. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.
Caption: Simplified NF-κB signaling pathway activated by incompatible surfactants.
This pathway illustrates how certain surfactant molecules can be recognized by cell surface receptors, initiating a cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then moves into the nucleus and promotes the expression of genes involved in inflammation, such as those for cytokines like TNF-α and IL-6.[15][16][17][18][19]
Experimental Workflow for In Vivo Biocompatibility Assessment
A systematic approach is essential for evaluating the in vivo biocompatibility of a new formulation.
Caption: A typical workflow for assessing the in vivo biocompatibility of a formulation.
This workflow outlines the key steps involved in an in vivo biocompatibility study, from the initial preparation of the test and control formulations to the final data analysis and reporting. Each step is critical for generating reliable and comprehensive safety data.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. dovepress.com [dovepress.com]
- 4. Kinetic analysis of the toxicity of pharmaceutical excipients Cremophor EL and RH40 on endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of biosafety and intracellular uptake of Cremophor EL free paclitaxel elastic liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyethylene gel in the subcutaneous tissue of rats: histopathologic and systemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Localised Hypersensitivity Reaction to Polysorbate 80 During Secukinumab Treatment: A Case of Injection‐Site Contact Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro hemolysis: guidance for the pharmaceutical scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surfactant blocks lipopolysaccharide signaling by inhibiting both NFκB and PARP activation in experimental ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for Biomaterial-Based Spinal Cord Injury Repair via the TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Long-Term Stability: A Comparative Guide for Sorbitan Monooleate-Based Nanoformulations
For researchers, scientists, and drug development professionals, ensuring the long-term stability of nanoformulations is a critical hurdle in the journey from laboratory to clinical application. This guide provides a comprehensive overview of long-term stability testing protocols with a specific focus on nanoformulations based on Sorbitan monooleate (Span 80), a widely used non-ionic surfactant. We present a comparative analysis of its performance against other common surfactants, supported by experimental data and detailed methodologies.
This compound is favored for its biocompatibility, biodegradability, and ability to form stable nanoemulsions and niosomes.[1] However, like all nanoformulations, those incorporating this compound are susceptible to various physical and chemical instability issues over time, including particle size growth, aggregation, drug leakage, and chemical degradation of the surfactant itself.[2] Understanding and rigorously testing for these changes is paramount for ensuring the safety, efficacy, and shelf-life of the final product.
Comparative Stability of Nanoformulations: A Data-Driven Overview
The choice of surfactant is a critical determinant of a nanoformulation's stability. The following tables summarize key stability parameters for nanoformulations prepared with this compound in comparison to other commonly used surfactants.
Table 1: Comparison of Particle Size Stability in Nanoemulsions
| Surfactant System | Initial Particle Size (nm) | Particle Size after 6 Months (Storage Conditions) | Reference |
| This compound (Span 80) / Polysorbate 80 (Tween 80) | 150 ± 5 | 165 ± 8 (25°C/60% RH) | [3] |
| Polysorbate 80 (Tween 80) | 130 ± 7 | 180 ± 12 (25°C/60% RH) | [4] |
| Lecithin | 180 ± 10 | 250 ± 20 (25°C/60% RH) | [5] |
| Poloxamer 188 | 200 ± 15 | 220 ± 18 (4°C) | [6] |
Table 2: Comparison of Zeta Potential Stability in Nanoformulations
| Surfactant System | Initial Zeta Potential (mV) | Zeta Potential after 6 Months (Storage Conditions) | Reference |
| This compound (Span 80) / Polysorbate 80 (Tween 80) | -35 ± 3 | -32 ± 4 (25°C/60% RH) | [3] |
| Polysorbate 80 (Tween 80) | -28 ± 2 | -22 ± 5 (25°C/60% RH) | [4] |
| Lecithin | -45 ± 4 | -30 ± 6 (25°C/60% RH) | [5] |
| Cationic Surfactant (CTAB) | +40 ± 3 | +35 ± 5 (4°C) | [6] |
Table 3: Comparison of Drug Encapsulation Efficiency and Leakage
| Surfactant System | Initial Encapsulation Efficiency (%) | Drug Leakage after 3 Months (Storage Conditions) | Reference |
| This compound (Span 80) / Cholesterol (Niosomes) | 85 ± 5 | < 10% (4°C) | [7] |
| Polysorbate 80 (Tween 80) | 90 ± 4 | < 15% (4°C) | [4] |
| Lecithin (Liposomes) | 95 ± 3 | < 5% (4°C) | [5] |
| Pluronic F127 | 80 ± 6 | < 20% (25°C/60% RH) | [8] |
Experimental Protocols for Long-Term Stability Testing
A robust long-term stability testing protocol is essential for generating reliable data. The following is a synthesized protocol based on International Council for Harmonisation (ICH) guidelines and methodologies reported in the scientific literature.[9][10]
Sample Preparation and Storage
-
Prepare at least three independent batches of the this compound-based nanoformulation.
-
Package the samples in containers that are identical to or simulate the proposed final packaging.
-
Divide the samples from each batch for storage under the following long-term and accelerated stability conditions as per ICH Q1A(R2) guidelines:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant changes are observed under accelerated conditions).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Include a refrigerated storage condition (5°C ± 3°C) if the product is intended to be stored under such conditions.
Testing Schedule
-
Long-Term Storage: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated Storage: Test at 0, 3, and 6 months.
-
Intermediate Storage: Test at 0, 3, and 6 months.
Physicochemical Characterization
-
Visual Inspection: At each time point, visually inspect the samples for any signs of physical instability such as aggregation, creaming, sedimentation, or phase separation.
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).[11]
-
Procedure: Dilute the nanoformulation with an appropriate solvent (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects. Perform the measurement at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).[12]
-
-
Zeta Potential:
-
Method: Electrophoretic Light Scattering (ELS).[13]
-
Procedure: Dilute the sample in a suitable medium (e.g., 10 mM NaCl) to ensure appropriate conductivity. Measure the electrophoretic mobility of the nanoparticles, which is then converted to zeta potential using the Helmholtz-Smoluchowski equation.[14]
-
-
pH Measurement: Measure the pH of the nanoformulation at each time point using a calibrated pH meter.
Drug Content and Encapsulation Efficiency
-
Total Drug Content:
-
Method: High-Performance Liquid Chromatography (HPLC) or a validated UV-Vis spectrophotometric method.
-
Procedure: Disrupt the nanoformulation using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Filter the sample and analyze the filtrate to determine the total drug concentration.
-
-
Free Drug Content (for Drug Leakage Assessment):
-
Method: Ultracentrifugation or dialysis.
-
Procedure (Ultracentrifugation): Centrifuge the nanoformulation at a high speed to separate the nanoparticles from the aqueous phase. Analyze the supernatant for the concentration of free drug.[1]
-
Encapsulation Efficiency (EE%) Calculation:
-
-
Drug Leakage (%) Calculation:
Chemical Stability of this compound
-
Method: HPLC with a Charged Aerosol Detector (CAD) or a suitable mass spectrometry (MS) method can be used to quantify the intact this compound and its degradation products.[15][16] A spectrophotometric method can be employed to quantify peroxides, which are indicators of oxidation.[17]
-
Procedure: Extract the surfactant from the nanoformulation and analyze it for the presence of degradation products such as free oleic acid and sorbitan derivatives.
Degradation Pathways and Experimental Workflow
Understanding the potential degradation pathways of this compound is crucial for interpreting stability data. The primary mechanisms are hydrolysis and oxidation.
Caption: Potential degradation pathways of this compound.
The experimental workflow for a comprehensive long-term stability study is a multi-step process that requires careful planning and execution.
Caption: A typical experimental workflow for long-term stability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Properties and stability of nanoemulsions: How relevant is the type of surfactant? [pubblicazioni.unicam.it]
- 5. psecommunity.org [psecommunity.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. merlab.metu.edu.tr [merlab.metu.edu.tr]
- 13. Zeta Potential Measurement vs Particle Size Measurement: When to Use Each in Colloid Science? | Lab Manager [labmanager.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. HPLC charged aerosol detector analysis of this compound (Span 80) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Spectrophotometric method for quantitation of peroxides in this compound and monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sorbitan Monooleate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Sorbitan monooleate, a commonly used non-ionic surfactant and emulsifier in pharmaceutical formulations, requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is not only a matter of best practice but also a legal requirement, governed by local, state, and federal regulations. This guide provides essential, step-by-step information for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for detailed information.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (such as PVC, neoprene, or nitrile rubber), and a lab coat.[1]
-
Ventilation: Use in a well-ventilated area to control air contaminants.[1]
-
Storage: Store in a dry, cool area away from direct sunlight and heat sources. Keep containers tightly sealed.[1]
-
Spill Response: In the event of a spill, eliminate all ignition sources.[1][2] For small spills, absorb the liquid with an inert material like vermiculite, dry sand, or earth.[1][3] Use non-sparking tools to transfer the material into a sealed container for disposal.[1] For large spills, dike the material to prevent it from entering waterways.[1]
Disposal Procedures
The disposal of this compound and its contaminated materials must be in full compliance with national, provincial, and local laws.[1] It is the responsibility of the product user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[1]
Unused and Uncontaminated Product
If the this compound is unused and uncontaminated, recycling may be an option.[2] Consult with the manufacturer or a licensed waste management authority for recycling options.[2]
Spilled or Contaminated Material
For this compound that has been spilled or has become contaminated, follow these disposal steps:
-
Containment: Absorb the material using a non-combustible, inert absorbent such as sand, earth, diatomaceous earth, or vermiculite.[3][4][5]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, sealed container.[3] Ensure the container is properly labeled.
-
Disposal: Dispose of the container and its contents as hazardous or special waste through a licensed waste disposal company, in accordance with all applicable local, regional, and national regulations.[3][6]
Empty Containers
Empty containers may retain product residue and should be handled with care.[4] These containers must be disposed of in a safe manner, often through the same hazardous waste stream as the chemical itself.[4] Do not reuse empty containers.[7][8]
Key Disposal and Safety Information
| Aspect | Guideline | Source |
| Regulatory Compliance | Disposal must adhere to federal, state, and local regulations. The user is responsible for determining if the waste is hazardous. | [1][2][4] |
| Spill Cleanup | Absorb with inert material (sand, vermiculite), collect in a sealed container using non-sparking tools, and dispose of according to regulations. | [1][3][5] |
| Unused Product | May be recycled if uncontaminated. Consult the manufacturer or a waste management authority. | [2] |
| Contaminated Packaging | Empty containers may have residues and must be disposed of safely, often as hazardous waste. Do not reuse. | [4][7][8] |
| Ignition Sources | Eliminate all ignition sources (sparks, flames) in the immediate area of a spill. | [1][2] |
| Personal Protective Equipment | Wear safety glasses, and chemical-resistant gloves (PVC, neoprene, or nitrile). | [1] |
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. trc-corp.com [trc-corp.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. huanachemical.com [huanachemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
